Diisopropyl (cyanomethyl)phosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-di(propan-2-yloxy)phosphorylacetonitrile | |
|---|---|---|
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InChI |
InChI=1S/C8H16NO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,6H2,1-4H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDIIJHQSUNBKA-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)OP(=O)(CC#N)OC(C)C | |
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Molecular Formula |
C8H16NO3P | |
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DSSTOX Substance ID |
DTXSID50176042 | |
| Record name | Diisopropyl (cyanomethyl)phosphonate | |
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Molecular Weight |
205.19 g/mol | |
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Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Diisopropyl cyanomethylphosphonate | |
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CAS No. |
21658-95-7, 58264-04-3 | |
| Record name | Bis(1-methylethyl) P-(cyanomethyl)phosphonate | |
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| Record name | Diisopropyl (cyanomethyl)phosphonate | |
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| Record name | Diisopropyl (cyanomethyl)phosphonate | |
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| Record name | Diisopropyl (cyanomethyl)phosphonate | |
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| Record name | Diisopropyl (cyanomethyl)phosphonate | |
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| Record name | Diisopropyl (cyanomethyl)phosphonate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diisopropyl (cyanomethyl)phosphonate via the Michaelis-Arbuzov Reaction
Abstract
This technical guide provides a comprehensive overview of the synthesis of diisopropyl (cyanomethyl)phosphonate, a key intermediate in the preparation of Horner-Wadsworth-Emmons reagents. The core of this synthesis is the Michaelis-Arbuzov reaction, a classic and highly effective method for forming a carbon-phosphorus bond. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss critical aspects of reaction optimization, purification, and characterization. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who require a practical and in-depth understanding of this important transformation.
Introduction: The Significance of this compound
This compound is a valuable reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The HWE reaction is a cornerstone of modern synthetic chemistry, enabling the stereoselective formation of alkenes from aldehydes and ketones.[3] The cyanomethylphosphonate reagent, once deprotonated, forms a stabilized carbanion that reacts with carbonyl compounds to yield α,β-unsaturated nitriles. These products are versatile intermediates, readily converted to a variety of functional groups, making them crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.
The synthesis of this compound is most commonly and efficiently achieved through the Michaelis-Arbuzov reaction.[4] This reaction, discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[5] This guide will provide a detailed exploration of this reaction as it applies to the specific synthesis of this compound.
The Michaelis-Arbuzov Reaction: A Mechanistic Perspective
The Michaelis-Arbuzov reaction is a two-step process initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This is followed by the dealkylation of the resulting phosphonium salt by the displaced halide ion.[5]
Reaction Mechanism Workflow
Caption: The Michaelis-Arbuzov reaction mechanism.
Step 1: SN2 Attack and Formation of the Phosphonium Intermediate
The reaction commences with the lone pair of electrons on the phosphorus atom of triisopropyl phosphite attacking the electrophilic methylene carbon of chloroacetonitrile. This concerted SN2 displacement of the chloride ion results in the formation of a triisopropoxy(cyanomethyl)phosphonium chloride intermediate.[5]
Step 2: Dealkylation of the Phosphonium Intermediate
The chloride ion, now acting as a nucleophile, attacks one of the isopropyl groups of the phosphonium salt in a second SN2 reaction. This results in the formation of the final product, this compound, and isopropyl chloride as a volatile byproduct. The dealkylation step is typically the rate-determining step and is often facilitated by heating.[5]
Experimental Protocol: Synthesis of this compound
Disclaimer: The following protocol is a representative procedure adapted from established methods for analogous compounds, specifically the synthesis of diethyl (cyanomethyl)phosphonate and diisopropyl methylphosphonate, due to the lack of a detailed, peer-reviewed protocol for the title compound.[6][7] Appropriate safety precautions must be taken at all times.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Triisopropyl phosphite | Phosphorus source |
| Chloroacetonitrile | Alkyl halide |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent loss of solvent/reagents |
| Dropping funnel | For controlled addition of reagents |
| Heating mantle | For controlled heating |
| Magnetic stirrer | For agitation |
| Distillation apparatus | For purification |
| Vacuum pump | For reduced pressure distillation |
Step-by-Step Procedure
-
Reaction Setup: A dry, 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions. The system is then flushed with an inert gas, such as nitrogen or argon.
-
Charging the Flask: The flask is charged with triisopropyl phosphite (e.g., 0.2 mol).
-
Heating: The triisopropyl phosphite is heated to approximately 140-150 °C with vigorous stirring.[6]
-
Addition of Chloroacetonitrile: Chloroacetonitrile (e.g., 0.1 mol, a 2:1 molar ratio of phosphite to halide is often used to drive the reaction to completion and simplify purification) is added dropwise from the dropping funnel over a period of 1-2 hours.[6] The addition rate should be controlled to maintain a steady reflux and to manage the exothermicity of the reaction.
-
Reaction Monitoring: The reaction mixture is maintained at 140-150 °C for an additional 2-4 hours after the addition is complete.[6] The progress of the reaction can be monitored by observing the cessation of isopropyl chloride evolution (boiling point: 35 °C).
-
Work-up and Purification:
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
Excess triisopropyl phosphite and the isopropyl chloride byproduct are removed by distillation at atmospheric pressure.
-
The remaining crude product is then purified by vacuum distillation. The boiling point of the diethyl analog is reported as 101-102 °C at 0.4 mmHg, so a similar range is expected for the diisopropyl product under reduced pressure.[6]
-
Causality Behind Experimental Choices
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as triisopropyl phosphite is susceptible to hydrolysis, which would reduce the yield and complicate purification.
-
Excess Triisopropyl Phosphite: Using an excess of the phosphite helps to ensure complete conversion of the more valuable chloroacetonitrile. The unreacted phosphite can be recovered by distillation.
-
High Reaction Temperature: The dealkylation step of the Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed at a reasonable rate.[8]
-
Vacuum Distillation: this compound has a high boiling point at atmospheric pressure (predicted to be 351.3 °C), which can lead to decomposition upon heating.[9] Purification by vacuum distillation allows for the product to be distilled at a much lower temperature, preventing thermal degradation.
Characterization of this compound
Accurate characterization of the final product is crucial to confirm its identity and purity. The following are expected analytical data for this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆NO₃P | [10] |
| Molecular Weight | 205.19 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | [11] |
| Refractive Index (n²⁰/D) | 1.428 (lit.) | [9] |
Spectroscopic Data (Anticipated)
-
¹H NMR (CDCl₃):
-
δ 4.7-4.8 ppm (m, 2H): Methine protons of the isopropyl groups (-O-CH(CH₃)₂), appearing as a multiplet due to coupling with both the methyl protons and the phosphorus atom.
-
δ 2.9 ppm (d, 2H): Methylene protons adjacent to the phosphorus atom (-P-CH₂-CN), appearing as a doublet due to coupling with the phosphorus atom (²JP-H ≈ 21 Hz).[12]
-
δ 1.3-1.4 ppm (d, 12H): Methyl protons of the isopropyl groups (-O-CH(CH₃)₂), appearing as a doublet due to coupling with the methine proton.
-
-
¹³C NMR (CDCl₃):
-
δ 115-117 ppm: Nitrile carbon (-CN).
-
δ 71-73 ppm (d): Methine carbons of the isopropyl groups (-O-CH(CH₃)₂), showing coupling to the phosphorus atom (²JP-C).
-
δ 23-25 ppm (d): Methyl carbons of the isopropyl groups (-O-CH(CH₃)₂), showing coupling to the phosphorus atom (³JP-C).
-
δ 15-20 ppm (d): Methylene carbon adjacent to the phosphorus atom (-P-CH₂-CN), showing a strong coupling to the phosphorus atom (¹JP-C).
-
-
³¹P NMR (CDCl₃):
-
A single resonance is expected in the range of δ 18-22 ppm , referenced to external 85% H₃PO₄.[14]
-
-
Infrared (IR) Spectroscopy:
-
~2250 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group.
-
~1250 cm⁻¹ (strong): P=O stretch of the phosphonate.
-
~1000 cm⁻¹ (strong): P-O-C stretch.
-
Safety Considerations
It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.
-
Triisopropyl phosphite: Combustible liquid and vapor. Causes skin irritation and serious eye irritation. [No direct citation, general knowledge]
-
Chloroacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. [No direct citation, general knowledge]
-
This compound: Acutely toxic. May be fatal if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.[15]
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Ensure anhydrous conditions. |
| Side reactions | Control the rate of addition of chloroacetonitrile to avoid localized overheating. | |
| Difficulty in Purification | Contamination with starting material | Use a slight excess of triisopropyl phosphite and remove it by distillation before vacuum distillation of the product. |
| Decomposition during distillation | Ensure a good vacuum is achieved to lower the boiling point. Avoid excessive heating. | |
| Product is colored | Impurities | Purify by fractional vacuum distillation. |
Conclusion
The Michaelis-Arbuzov reaction provides a robust and efficient route for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, high yields of this valuable Horner-Wadsworth-Emmons reagent can be obtained. The protocol and insights provided in this guide are intended to equip researchers with the knowledge necessary to successfully and safely perform this synthesis and to effectively utilize the product in their synthetic endeavors.
References
-
This compound. LookChem. [Link]
-
Richardson, R. M., & Wiemer, D. F. (n.d.). ZINC-MEDIATED CONVERSION OF BENZYLIC AND ALLYLIC ALCOHOLS TO PHOSPHONATES. Organic Syntheses. [Link]
-
Diethyl (cyanomethyl)phosphonate. PubChem. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
Michaelis–Arbuzov reaction. Wikipedia. [Link]
-
diisopropyl methylphosphonate. Organic Syntheses. [Link]
-
This compound. PubChem. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Boutin, C. G., & Bodwell, G. J. (2020). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 25(12), 2834. [Link]
-
PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- Ren, X., et al. (2017). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O)
-
Analyzes of alkyl phosphonate mixtures. JEOL. [Link]
- Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230.
-
Analyzes of alkyl phosphonate mixtures. JEOL Ltd. [Link]
-
The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. UNH Scholars' Repository. [Link]
-
Diethyl cyanophosphonate. PubChem. [Link]
-
Diethyl phosphite. NIST WebBook. [Link]
-
Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. The Royal Society of Chemistry. [Link]
-
Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound|lookchem [lookchem.com]
- 10. scbt.com [scbt.com]
- 11. CAS 2537-48-6: Diethyl P-(cyanomethyl)phosphonate [cymitquimica.com]
- 12. Diethyl cyanomethylphosphonate(2537-48-6) 1H NMR [m.chemicalbook.com]
- 13. jeol.com [jeol.com]
- 14. rsc.org [rsc.org]
- 15. This compound | C8H16NO3P | CID 88997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of Diisopropyl (cyanomethyl)phosphonate
An In-depth Technical Guide to Diisopropyl (cyanomethyl)phosphonate
Introduction: Situating a Key Reagent in Modern Organic Synthesis
This compound, CAS number 21658-95-7, is an organophosphorus compound of significant interest to researchers and process chemists, particularly in the fields of medicinal chemistry and materials science.[1][2] As a stabilized phosphonate, its primary utility lies in its role as a Horner-Wadsworth-Emmons (HWE) reagent for the stereoselective synthesis of α,β-unsaturated nitriles.[3][4] These structural motifs are prevalent in a wide array of biologically active molecules and functional materials.
Phosphonates, as stable mimics of natural phosphates and bioisosteres of carboxylates, hold a privileged position in drug design.[5][6] They are integral to the development of antivirals, anticancer agents, and bone-targeting drugs.[5][6] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and applications, with a focus on empowering researchers in their experimental design and execution.
Molecular Structure and Physicochemical Properties
The utility of this compound in organic synthesis is a direct consequence of its molecular architecture. The molecule features a central phosphorus atom double-bonded to an oxygen and single-bonded to two isopropoxy groups and a cyanomethyl group. The electron-withdrawing nature of the nitrile group is critical, as it acidifies the α-protons on the methylene bridge, facilitating the deprotonation necessary for its key chemical transformations.
Caption: 2D Structure of this compound.
Quantitative Physical Data
The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a colorless to pale yellow liquid under standard conditions.[7] A summary of its key physical and computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆NO₃P | [2] |
| Molecular Weight | 205.19 g/mol | [2][7] |
| CAS Number | 21658-95-7 | [2] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Density | 1.07 g/cm³ | [1] |
| Boiling Point | 351.3 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 128.9 °C | [1] |
| Refractive Index (n20/D) | 1.428 | [1] |
| Vapor Pressure | 4.15E-05 mmHg at 25°C | [1] |
| LogP | 0.9 (XLogP3) | [1] |
| Hydrogen Bond Acceptors | 4 | [1][7] |
| Hydrogen Bond Donors | 0 | [1][7] |
| Rotatable Bonds | 5 | [1][7] |
Chemical Properties and Reactivity
Synthesis via the Michaelis-Arbuzov Reaction
The most common and efficient synthesis of phosphonates, including this compound, is the Michaelis-Arbuzov reaction.[8] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. In this specific case, triisopropyl phosphite reacts with chloroacetonitrile.
The causality behind this choice of reagents is twofold:
-
Nucleophilicity of the Phosphite: The phosphorus atom in triisopropyl phosphite is in a lower oxidation state (P(III)) and possesses a lone pair of electrons, making it an effective nucleophile.
-
Electrophilicity of the Halide: The chlorine atom in chloroacetonitrile polarizes the adjacent carbon-chlorine bond, rendering the carbon atom electrophilic and susceptible to attack. The cyano group further enhances this effect.
The reaction proceeds via an intermediate phosphonium salt, which then undergoes a dealkylation step—typically through an Sₙ2 attack by the displaced halide ion on one of the alkyl groups of the phosphite—to yield the final P(V) phosphonate product and an isopropyl halide byproduct.
Caption: Michaelis-Arbuzov reaction workflow for synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the analogous diethyl compound and established principles of the Michaelis-Arbuzov reaction.[3]
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, as phosphites can be sensitive to oxidation.
-
Reagents: Charge the flask with triisopropyl phosphite.
-
Reaction Initiation: Heat the triisopropyl phosphite to approximately 140-150 °C.
-
Addition: Add chloroacetonitrile dropwise from the dropping funnel to the heated phosphite. The addition should be controlled to maintain the reaction temperature and manage the evolution of the isopropyl chloride byproduct. The reaction is exothermic after initiation.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 150 °C for an additional 2-3 hours, or until the evolution of gas ceases, indicating the reaction is complete.
-
Purification (Self-Validation): The system is self-validating through the purification process. Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation. The desired product, this compound, has a significantly higher boiling point than the starting materials or the byproduct. Collecting the fraction at the correct boiling point and pressure confirms the successful synthesis. Further validation is achieved through spectroscopic analysis (NMR, IR).
The Horner-Wadsworth-Emmons (HWE) Reaction
The cornerstone of this compound's utility is its participation in the Horner-Wadsworth-Emmons (HWE) reaction.[4][9] This reaction provides a reliable and highly stereoselective method for forming carbon-carbon double bonds, specifically producing α,β-unsaturated nitriles from aldehydes and ketones.
Mechanistic Insights:
-
Deprotonation: The reaction is initiated by treating the phosphonate with a base (e.g., NaH, NaOEt, K₂CO₃). The acidic α-protons are abstracted to form a resonance-stabilized phosphonate carbanion.[9][10] The choice of base is critical; stronger bases like NaH ensure complete and rapid deprotonation, driving the reaction forward. Weaker bases may require heating or longer reaction times.
-
Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate, an oxaphosphetane precursor.[10]
-
Oxaphosphetane Formation and Elimination: The intermediate collapses to form a four-membered ring intermediate, the oxaphosphetane. This intermediate is unstable and rapidly decomposes, eliminating a water-soluble dialkyl phosphate salt and forming the desired alkene product.[9] The formation of the thermodynamically stable P=O double bond in the phosphate byproduct is a major driving force for the reaction.
The presence of the electron-withdrawing cyano group stabilizes the carbanion intermediate, which typically leads to a high preference for the formation of the (E)-alkene isomer, a key advantage of the HWE reaction over the classical Wittig reaction.[9]
Caption: Horner-Wadsworth-Emmons (HWE) reaction mechanism.
Spectroscopic Characterization
Authenticating the structure and purity of this compound requires a suite of spectroscopic techniques. While a specific, publicly available spectrum for the diisopropyl variant is not readily found, its expected spectral characteristics can be accurately predicted based on its structure and data from its close analog, Diethyl (cyanomethyl)phosphonate.[11][12][13]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals:
-
A septet for the two methine protons (-CH) of the isopropoxy groups, coupled to the six methyl protons on each side and to the phosphorus atom.
-
A doublet for the twelve equivalent methyl protons (-CH₃) of the isopropoxy groups, coupled to the adjacent methine proton.
-
A doublet for the two methylene protons (-CH₂-) adjacent to the phosphorus atom, showing coupling to the ³¹P nucleus. The chemical shift of this signal will be downfield due to the influence of the adjacent phosphonate and cyano groups.
-
-
¹³C NMR (Carbon NMR): The carbon NMR will display signals for the four unique carbon environments: the methyl and methine carbons of the isopropoxy groups, the methylene carbon, and the nitrile carbon. The methylene carbon will appear as a doublet due to one-bond coupling with the phosphorus atom.
-
³¹P NMR (Phosphorus NMR): This is a highly diagnostic technique for organophosphorus compounds. This compound will exhibit a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of alkyl phosphonates.
-
IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information:
-
A sharp, strong absorption band around 2250 cm⁻¹ , characteristic of the C≡N (nitrile) stretch.[13]
-
A strong absorption around 1250 cm⁻¹ corresponding to the P=O (phosphoryl) stretch.
-
Strong bands in the 1000-1100 cm⁻¹ region, indicative of the P-O-C (phosphonate ester) stretches.[13]
-
Bands around 2850-3000 cm⁻¹ for the C-H stretching of the alkyl groups.
-
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to its molecular weight (205.19 g/mol ).[7] Fragmentation patterns will likely involve the loss of the isopropoxy groups and the cyanomethyl moiety.
Applications in Drug Discovery and Development
The phosphonate group is a valuable pharmacophore in medicinal chemistry, often used as a phosphate mimic to inhibit enzymes that process phosphate or pyrophosphate substrates.[5][6] The HWE reaction using reagents like this compound is a critical tool for building molecular complexity in the synthesis of pharmaceutical intermediates.[14]
For instance, the synthesis of various substituted nitriles serves as a gateway to producing amides, heterocycles, and other nitrogen-containing functional groups that are ubiquitous in drug candidates.[3] The ability to stereoselectively install a double bond with an adjacent nitrile group allows for further functionalization, such as reduction to amines or hydrolysis to carboxylic acids, enabling the construction of diverse molecular scaffolds for screening and development. The use of related phosphonates has been instrumental in creating antiviral and anticancer pronucleotides.[5]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is classified as toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[7][15] It causes severe skin burns and eye damage and may cause respiratory irritation.[7][15]
-
Handling: Work should be conducted in a well-ventilated fume hood.[16][17] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[17] Avoid breathing vapors or mist.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] It is listed as moisture-sensitive.[1] Keep locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]
Conclusion
This compound is more than a mere chemical reagent; it is an enabling tool for synthetic chemists. Its predictable reactivity, particularly in the Horner-Wadsworth-Emmons reaction, provides a robust and stereoselective method for the synthesis of α,β-unsaturated nitriles. A thorough understanding of its physical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective application. As the demand for complex and novel molecular architectures in drug discovery and materials science continues to grow, the importance of versatile reagents like this compound is set to increase, making it a key component in the modern synthetic chemist's toolkit.
References
-
LookChem. This compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Diisopropyl Phosphonate: Synthesis, Properties, and Applications in Pharmaceutical Intermediates. [Link]
-
Organic Syntheses. diisopropyl methylphosphonate. [Link]
-
PubChem. This compound | C8H16NO3P | CID 88997. [Link]
-
MDPI. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. [Link]
-
PubChem. Diethyl (cyanomethyl)phosphonate | C6H12NO3P | CID 75676. [Link]
-
Frontiers. Editorial: Phosphonate Chemistry in Drug Design and Development. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
National Institutes of Health. Editorial: Phosphonate Chemistry in Drug Design and Development. [Link]
-
NIST WebBook. Diethyl cyanomethylphosphonate. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 6. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H16NO3P | CID 88997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Diethyl (cyanomethyl)phosphonate | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Diethyl cyanomethylphosphonate(2537-48-6) 1H NMR [m.chemicalbook.com]
- 13. Diethyl cyanomethylphosphonate [webbook.nist.gov]
- 14. nbinno.com [nbinno.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Diisopropyl (cyanomethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of organophosphorus compounds, a class of molecules with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the ¹H and ³¹P NMR spectra of diisopropyl (cyanomethyl)phosphonate. By delving into the theoretical principles behind chemical shifts, spin-spin coupling, and signal multiplicities, this document aims to equip researchers with the expertise to confidently interpret the NMR data of this and related phosphonate compounds. Methodologies for sample preparation and spectral acquisition are also detailed to ensure the generation of high-fidelity data.
Introduction: The Significance of this compound and its NMR Characterization
This compound is a versatile synthetic intermediate frequently employed in the Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, a key structural motif in various biologically active molecules. The precise characterization of this reagent is paramount to ensure reaction success and the purity of subsequent products. Both proton (¹H) and phosphorus-31 (³¹P) NMR spectroscopy offer unparalleled insights into the molecular structure of this compound. ¹H NMR provides detailed information about the electronic environment of the protons and their connectivity, while ³¹P NMR offers a direct and sensitive probe of the phosphorus center.
This guide will systematically dissect the ¹H and ³¹P NMR spectra of this compound, providing both predicted and experimentally-derived comparative data to facilitate a thorough understanding.
Molecular Structure and NMR Environments
To comprehend the NMR spectra, it is essential to first analyze the molecular structure of this compound and identify the distinct nuclear environments.
Figure 1. Molecular structure of this compound with proton environments labeled (a, b, c).
As illustrated in Figure 1, there are three distinct proton environments:
-
-CH₂- (a): The methylene protons adjacent to the phosphorus atom and the cyano group.
-
-CH- (b): The methine protons of the two isopropyl groups.
-
-CH₃ (c): The twelve methyl protons of the two isopropyl groups.
There is a single phosphorus environment.
¹H NMR Spectral Analysis
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -CH₂- (a) | ~ 2.9 - 3.1 | Doublet (d) | ²JP,H ≈ 21 Hz | 2H |
| -CH- (b) | ~ 4.7 - 4.9 | Heptet of doublets (hept d) or multiplet (m) | ³JH,H ≈ 6.2 Hz, ³JP,H ≈ 8 Hz | 2H |
| -CH₃ (c) | ~ 1.3 - 1.4 | Doublet (d) | ³JH,H ≈ 6.2 Hz | 12H |
Causality Behind ¹H NMR Spectral Features
-
-CH₂- (a) Signal: The methylene protons are deshielded by the adjacent electron-withdrawing phosphonate and cyano groups, resulting in a chemical shift in the range of 2.9-3.1 ppm. The most prominent feature of this signal is its coupling to the phosphorus-31 nucleus. This two-bond coupling (²JP,H) results in a doublet with a characteristic coupling constant of approximately 21 Hz.[1]
-
-CH- (b) Signal: The methine protons of the isopropyl groups are attached to an oxygen atom, leading to a downfield chemical shift around 4.7-4.9 ppm. These protons are coupled to the six adjacent methyl protons, which splits the signal into a heptet (n+1 rule, where n=6). Furthermore, there is a three-bond coupling to the phosphorus nucleus (³JP,H), which will further split each line of the heptet into a doublet. This may result in a complex multiplet often described as a "heptet of doublets".
-
-CH₃ (c) Signal: The twelve methyl protons of the two isopropyl groups are in a similar chemical environment and appear as a single, intense signal. They are coupled to the adjacent methine proton, resulting in a doublet with a ³JH,H coupling constant of approximately 6.2 Hz. The chemical shift is expected in the typical alkyl region, around 1.3-1.4 ppm.
³¹P NMR Spectral Analysis
³¹P NMR spectroscopy is a powerful tool for the analysis of organophosphorus compounds due to its 100% natural abundance and wide chemical shift range.[2] For this compound, the ³¹P NMR spectrum provides direct information about the phosphorus center.
Table 2: Predicted ³¹P NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (with ¹H decoupling) | Multiplicity (without ¹H decoupling) |
| ³¹P | ~ +18 to +22 | Singlet | Multiplet |
Rationale for ³¹P NMR Spectral Characteristics
-
Chemical Shift: The chemical shift of the phosphorus-31 nucleus in phosphonates is influenced by the nature of the substituents attached to it. For alkyl phosphonates, the chemical shift typically falls within the range of +18 to +30 ppm relative to the 85% H₃PO₄ standard. The electron-withdrawing nature of the cyanomethyl group is expected to place the chemical shift for this compound in the lower end of this range.
-
Proton Decoupling: In a routine ³¹P NMR experiment, broadband proton decoupling is employed. This technique irradiates the sample with a broad range of radiofrequencies corresponding to the proton resonance frequencies, effectively removing all ¹H-³¹P coupling. As a result, the ³¹P signal for this compound appears as a sharp singlet. This is the standard method for obtaining a simple and easily interpretable ³¹P NMR spectrum.
-
Proton-Coupled Spectrum: If the proton decoupler is turned off, the phosphorus signal will be split by the neighboring protons. The methylene protons (-CH₂-) will cause a triplet (n+1 rule, n=2), and the two methine protons (-CH-) will also cause a triplet. This will result in a complex multiplet, which can be challenging to interpret but provides valuable information about the connectivity of the molecule.
Experimental Protocols
To obtain high-quality ¹H and ³¹P NMR spectra, proper experimental procedure is crucial.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It is a relatively non-polar solvent that provides good solubility and has a well-defined residual solvent peak for referencing the ¹H NMR spectrum.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ³¹P NMR, a slightly higher concentration of 10-20 mg may be beneficial to obtain a good signal-to-noise ratio in a shorter acquisition time.
-
Sample Handling:
-
Use a clean and dry NMR tube of good quality.
-
Weigh the sample accurately and dissolve it completely in the deuterated solvent.
-
Ensure the solution is homogeneous and free of any solid particles.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Figure 2. A simplified workflow for NMR sample preparation.
NMR Instrument Parameters
The following are general guidelines for setting up ¹H and ³¹P NMR experiments on a standard NMR spectrometer.
¹H NMR Acquisition:
-
Frequency: 300-600 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 8-16 scans are usually sufficient.
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: A sweep width of -2 to 12 ppm is appropriate.
-
Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used for referencing.
³¹P NMR Acquisition (with ¹H Decoupling):
-
Frequency: Corresponding ³¹P frequency for the spectrometer (e.g., 121.5 MHz for a 300 MHz ¹H instrument).
-
Pulse Sequence: Standard single-pulse sequence with broadband proton decoupling.
-
Number of Scans: 64-128 scans may be needed for a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A sweep width of -50 to +100 ppm is generally adequate for phosphonates.
-
Referencing: An external standard of 85% H₃PO₄ is used as the reference (δ = 0 ppm).
Figure 3. General workflow for ¹H and ³¹P NMR data acquisition and processing.
Conclusion
The ¹H and ³¹P NMR spectra of this compound provide a wealth of structural information that is critical for its unambiguous identification and quality control. The characteristic chemical shifts and coupling patterns, particularly the couplings to the phosphorus-31 nucleus, serve as definitive spectroscopic signatures. By understanding the principles outlined in this guide and following the recommended experimental protocols, researchers can effectively utilize NMR spectroscopy to characterize this important synthetic reagent and advance their research and development endeavors.
References
-
JEOL Ltd. Analyzes of alkyl phosphonate mixtures. [Link]
-
PubChem. Diethyl (cyanomethyl)phosphonate. [Link]
-
SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]
-
The Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. [Link]
Sources
A Guide to the Horner-Wadsworth-Emmons Reaction with Diisopropyl (cyanomethyl)phosphonate: Mechanism and Stereochemical Control
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds. This technical guide provides an in-depth exploration of the HWE reaction's mechanism, focusing specifically on the use of Diisopropyl (cyanomethyl)phosphonate. We will dissect the key mechanistic steps, from carbanion generation to the pivotal oxaphosphetane intermediate, and analyze the factors governing the stereochemical outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful olefination tool for the synthesis of α,β-unsaturated nitriles, which are crucial intermediates in the construction of complex molecular architectures.
Introduction: The HWE Advantage in Olefin Synthesis
The formation of alkenes is a fundamental transformation in organic chemistry. While the Wittig reaction is historically significant, its modified counterpart, the Horner-Wadsworth-Emmons (HWE) reaction, offers several practical advantages.[1] Developed by Leopold Horner and later refined by William Wadsworth and William Emmons, the HWE reaction utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones.[1][2]
Key advantages over the traditional Wittig reaction include:
-
Enhanced Nucleophilicity : Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a wider range of electrophiles, including sterically hindered ketones.[1][3][4]
-
Simplified Purification : The primary byproduct of the HWE reaction is a dialkyl phosphate salt, which is typically water-soluble and easily removed through a simple aqueous extraction, streamlining the product purification process.[1][5][6]
-
Stereochemical Tunability : As this guide will detail, the stereochemical outcome (E vs. Z alkene) can be rationally controlled by modifying the phosphonate reagent and reaction conditions.[4][6]
This guide focuses on this compound, a reagent featuring a potent electron-withdrawing cyano group that significantly influences the reaction's kinetics and stereoselectivity.
The Reagent: this compound
The efficacy of an HWE reaction is intrinsically linked to the structure of the phosphonate reagent. This compound is typically synthesized via the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide (in this case, chloroacetonitrile).[6][7]
The two key structural features of this reagent dictate its reactivity:
-
The Cyano Group (-CN) : As a strong electron-withdrawing group (EWG), the cyano moiety significantly increases the acidity of the adjacent α-proton, facilitating its removal by a base.[2][8] This group is crucial for stabilizing the resulting carbanion and plays a pivotal role in modulating the rate of the elimination step.[1][3]
-
Diisopropyl Esters (-O-iPr) : The sterically bulky isopropyl groups on the phosphate can influence the trajectory of the nucleophilic attack and the relative stability of the reaction intermediates, thereby impacting stereoselectivity.[6]
The Core Reaction Mechanism
The HWE reaction proceeds through a well-defined sequence of steps. The presence of the electron-withdrawing cyano group is essential for the final elimination to occur.[1]
The mechanism can be dissected into four fundamental steps:
Step 1: Deprotonation The reaction is initiated by the deprotonation of the phosphonate at the α-carbon using a suitable base, generating a nucleophilic phosphonate carbanion.[1] The choice of base is critical and can range from strong alkoxides or hydrides (e.g., NaH, NaOEt) to organolithium reagents (e.g., n-BuLi) or hindered amide bases (e.g., KHMDS).[5]
Step 2: Nucleophilic Addition (Rate-Limiting Step) The phosphonate carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This addition is the rate-limiting step and results in the formation of diastereomeric β-alkoxyphosphonate intermediates (often termed betaines).[1][2]
Step 3: Oxaphosphetane Formation The negatively charged oxygen of the β-alkoxyphosphonate intermediate attacks the electrophilic phosphorus atom in an intramolecular cyclization. This forms a transient, four-membered heterocyclic intermediate known as an oxaphosphetane.[3]
Step 4: Elimination The oxaphosphetane intermediate is unstable and rapidly collapses. This occurs via a syn-elimination pathway, breaking the C-O and P-C bonds to form the final alkene product and the water-soluble dialkyl phosphate salt.[2]
Mastering Stereoselectivity: The Impact of the Cyano Group
The true power of the HWE reaction lies in its capacity for stereocontrol. While standard HWE reactions with ester-stabilized phosphonates typically yield the thermodynamically favored (E)-alkene, the inclusion of a highly electron-withdrawing group like a nitrile allows for kinetic control, enabling selective access to the (Z)-alkene.[1][5][9] This is known as the Still-Gennari modification.[1][2][3]
Thermodynamic Control (Favors E-Alkene)
Under conditions where the initial nucleophilic addition is reversible (e.g., with protic solvents, weaker bases like NaH, or higher temperatures), the initially formed syn and anti β-alkoxyphosphonate intermediates can equilibrate.[1][2] The anti intermediate, which minimizes steric repulsion between the aldehyde substituent (R) and the phosphonate group, is thermodynamically more stable.[5] This favored anti intermediate then proceeds through elimination to yield the more stable (E)-alkene as the major product.[5]
Kinetic Control (Favors Z-Alkene)
The Still-Gennari protocol leverages phosphonates with strong EWGs, such as the cyano group in this compound. The EWG significantly accelerates the rate of the final elimination step from the oxaphosphetane.[1][3]
When the reaction is run under specific "dissociating" conditions—typically with a strong, non-coordinating base (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) in an aprotic solvent (e.g., THF) at low temperatures (-78 °C)—the elimination becomes much faster than the reversal/equilibration of the initial addition.[1][9] The reaction is thus under kinetic control. The syn intermediate is generally formed faster due to favorable orbital alignment during the attack, and it is rapidly and irreversibly trapped by elimination to yield the (Z)-alkene as the major product.[9]
Summary of Conditions vs. Stereochemical Outcome
| Condition | Base | Solvent | Temperature | Predominant Isomer | Control Type |
| Still-Gennari | KHMDS, NaHMDS | THF, Dioxane | -78 °C | (Z)-Alkene | Kinetic |
| Masamune-Roush | LiCl, DBU | Acetonitrile | Room Temp | (E)-Alkene | Thermodynamic |
| Standard | NaH, NaOEt | THF, DME | 0 °C to RT | (E)-Alkene | Thermodynamic |
Field-Validated Experimental Protocol
This section provides a representative, self-validating protocol for the (Z)-selective synthesis of Cinnamonitrile from Benzaldehyde using this compound under Still-Gennari conditions.
Materials:
-
This compound
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in Toluene
-
18-crown-6
-
Benzaldehyde (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), add 18-crown-6 (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum. Dissolve in anhydrous THF (approx. 0.1 M final concentration).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Phosphonate Addition: Add this compound (1.1 eq.) dropwise via syringe.
-
Carbanion Generation: Slowly add KHMDS solution (1.1 eq.) dropwise over 15 minutes. The solution may turn yellow, indicating carbanion formation. Stir the mixture at -78 °C for 30 minutes.
-
Self-Validation Checkpoint: The formation of the anion is the critical first step. A persistent color change is a good visual indicator.
-
-
Aldehyde Addition: Add freshly distilled Benzaldehyde (1.0 eq.) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a 20% EtOAc/Hexanes eluent. The product, cinnamonitrile, is more nonpolar than benzaldehyde.
-
Self-Validation Checkpoint: A typical reaction time is 1-3 hours. The TLC should show the disappearance of the benzaldehyde spot (visualized with a UV lamp and/or a potassium permanganate stain) and the appearance of a new, higher Rf product spot.
-
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes effectively remove the phosphate byproduct and crown ether.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization: Purify the crude oil via flash column chromatography on silica gel (e.g., 5-10% EtOAc/Hexanes gradient) to obtain the pure α,β-unsaturated nitrile. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and determine the Z:E ratio. The coupling constant between the vinylic protons in the ¹H NMR spectrum is diagnostic: J ≈ 11-12 Hz for (Z)-isomers and J ≈ 16-18 Hz for (E)-isomers.
Applications and Conclusion
The HWE reaction with this compound is a robust and reliable method for synthesizing α,β-unsaturated nitriles. These products are exceptionally valuable intermediates in drug discovery and natural product synthesis.[3][10] They serve as versatile Michael acceptors and can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides.
By understanding the underlying mechanism, particularly the dichotomy between thermodynamic and kinetic control, researchers can rationally design reaction conditions to achieve the desired alkene stereoisomer with high fidelity. The Still-Gennari modification, enabled by the electron-withdrawing cyano group, provides a critical pathway to (Z)-olefins, complementing the traditional (E)-selectivity of the HWE reaction and expanding the synthetic chemist's toolkit.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction . Organic Chemistry Portal. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7138. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction . [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction . [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction . YouTube. [Link]
-
Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent . [Link]
-
Khan Academy. (2019). Horner-Wadsworth-Emmons reaction to form alkenes . YouTube. [Link]
-
Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction . [Link]
- Google Patents.
-
ResearchGate. Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate... . [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Guide to the Stability and Storage of Diisopropyl (cyanomethyl)phosphonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Profile
Diisopropyl (cyanomethyl)phosphonate (CAS No. 21658-95-7) is a specialized organophosphorus reagent recognized for its utility in advanced organic synthesis.[1][2] As a functionalized phosphonate ester, it serves as a key building block in various chemical transformations, including as a reagent in the synthesis of elfamycin intermediates.[3] Its unique structure, featuring a reactive cyanomethyl group and bulky isopropyl ester moieties, endows it with specific reactivity profiles. However, these same features necessitate a thorough understanding of its stability and require stringent handling and storage protocols to ensure its integrity and the safety of laboratory personnel.
This guide provides a comprehensive overview of the critical factors governing the stability of this compound, details its primary degradation pathways, and establishes field-proven protocols for its storage, handling, and purity assessment.
Physicochemical Properties and Critical Hazards
A foundational understanding of the compound's properties is essential for its safe and effective use. This compound is a clear, colorless to pale yellow liquid at room temperature.[4] Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 21658-95-7 | [2][4] |
| Molecular Formula | C₈H₁₆NO₃P | [4] |
| Molecular Weight | 205.19 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Density | 1.07 g/cm³ | [3] |
| Refractive Index | 1.4270-1.4320 (@ 20°C) | [4] |
| Boiling Point | 351.3°C at 760 mmHg | [3] |
| Flash Point | 128.9°C | [3] |
Critical Hazard Assessment: It is imperative to recognize that this compound is classified as a highly hazardous substance. It is acutely toxic if swallowed or in contact with skin and is fatal if inhaled.[2][5] Furthermore, it is corrosive and causes severe skin burns and eye damage.[2][5] All handling must be performed by trained personnel within a certified chemical fume hood, utilizing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full eye/face protection.
Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by its sensitivity to moisture and its incompatibility with strong acids, bases, and oxidizing/reducing agents.[3][6] Degradation can occur through two principal pathways involving the phosphonate ester and the cyanomethyl group.
3.1. Inherent Sensitivity to Moisture
The compound is explicitly noted as being moisture-sensitive.[3] The presence of water can initiate hydrolysis of the phosphonate ester linkages, representing the most common degradation pathway. This sensitivity mandates storage under a dry, inert atmosphere.
3.2. Proposed Degradation Mechanisms
The molecular structure suggests two primary points of vulnerability to chemical degradation, particularly under hydrolytic conditions.
-
Pathway A: Hydrolysis of the Phosphonate Ester: Like most phosphonate esters, the P-O-C bonds are susceptible to cleavage under both acidic and basic conditions.[7][8] This reaction proceeds in a stepwise manner, first yielding the mono-ester and ultimately the phosphonic acid, liberating isopropanol as a byproduct. Basic conditions, in particular, are known to accelerate the hydrolysis of organophosphorus compounds.[9]
Caption: Proposed hydrolytic degradation of the diisopropyl ester groups.
-
Pathway B: Reactions of the Cyanomethyl Group: The nitrile (cyano) functionality is also susceptible to hydrolysis, typically under more vigorous acidic or basic conditions than the ester hydrolysis. This can lead to the formation of a primary amide, which can be further hydrolyzed to a carboxylic acid. This pathway transforms the cyanomethyl moiety into a carboxamide or a carboxy-methyl group attached to the phosphorus atom.
Caption: Proposed hydrolytic degradation of the nitrile functionality.
3.3. Incompatibilities
To prevent rapid decomposition and potentially hazardous reactions, this compound must be stored away from the following:
-
Strong Acids and Bases: Catalyze rapid hydrolysis.[6]
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[6]
-
Strong Reducing Agents: May react with the phosphonate or cyano groups.[6]
-
Moisture/Water: Initiates hydrolysis as detailed above.[3]
Recommended Storage and Handling Protocols
The high toxicity and chemical instability of this reagent demand a rigorous and conservative approach to its storage and handling.
4.1. Storage Conditions
The primary objectives for storage are to exclude moisture and air while maintaining low temperatures to minimize thermal degradation. While specific stability studies for the diisopropyl compound are not publicly available, robust recommendations can be formulated based on its known moisture sensitivity and data from the closely related diethyl analog.[3][6]
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (> 6 months). | Minimizes thermal decomposition and hydrolytic rates. Based on best practices for analogous, sensitive phosphonates.[6] |
| 2-8°C for short-term storage (< 6 months). | Acceptable for working stock, balancing stability with convenience. | |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Crucial for preventing moisture-induced hydrolysis.[3] |
| Container | Use original manufacturer's vial with a tightly sealed cap. For aliquots, use clean, dry glass vials with PTFE-lined caps. | Prevents contamination and moisture ingress. |
| Light | Store in the dark (e.g., in a box or amber vial). | Protects against potential photolytic degradation pathways. |
| Location | Store in a well-ventilated, designated area for toxic chemicals. Store locked up.[2] | Ensures safety and prevents unauthorized access. |
4.2. Handling Protocol
Due to its acute toxicity, all manipulations must be performed with extreme caution.
-
Preparation: Read the Safety Data Sheet (SDS) thoroughly before use. Ensure a chemical fume hood is certified and functioning correctly. Prepare a quench solution (e.g., 5% sodium hypochlorite) and a spill kit.
-
Equilibration: Before opening, allow the sealed vial to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Transfer: Perform all transfers under an inert atmosphere (e.g., using a nitrogen-purged glovebox or Schlenk line techniques). Use clean, oven-dried syringes and needles.
-
Dispensing: Quickly dispense the required amount and securely reseal the main container. Purge the headspace with inert gas before re-storing.
-
Decontamination: Decontaminate all equipment (syringes, needles, spatulas) that came into contact with the reagent by rinsing with a suitable solvent, followed by immersion in a basic bleach or alcoholic KOH bath.
-
Waste Disposal: Dispose of all contaminated materials and waste reagent as hazardous chemical waste according to institutional and local regulations.
Experimental Protocols for Stability and Purity Assessment
Self-validating protocols are essential for ensuring the quality of the reagent, especially after prolonged storage or if there is suspicion of degradation.
5.1. Workflow for a Long-Term Stability Study
A systematic study is the most reliable way to determine shelf-life under specific laboratory conditions.
Caption: Workflow for a comprehensive stability assessment study.
5.2. Protocol 1: Purity Assessment by Gas Chromatography (GC)
This method is suitable for routine quality control, leveraging standard techniques for organophosphorus compound analysis.[4][10][11]
-
System Preparation: Use a gas chromatograph equipped with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) for selective and sensitive detection.
-
Column: A mid-polarity capillary column (e.g., DB-5, DB-1701, or equivalent) is typically suitable.
-
Standard Preparation: Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile or ethyl acetate) at a concentration of ~1 mg/mL. Create a dilution series for calibration.
-
Sample Preparation: Under an inert atmosphere, dilute a small aliquot of the sample to be tested to the same concentration range as the standards.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. (Note: This program must be optimized for the specific instrument and column).
-
-
Analysis: Inject the standards to generate a calibration curve. Inject the sample and integrate the peak area of the parent compound. Purity is calculated as the area of the main peak relative to the total area of all peaks. The appearance of new, later-eluting peaks over time may indicate degradation products.
5.3. Protocol 2: Degradation Monitoring by ³¹P NMR Spectroscopy
³¹P NMR is a powerful, non-destructive technique for directly observing the chemical environment of the phosphorus atom, making it ideal for identifying degradation products.[12]
-
Sample Preparation: In a glovebox or under a stream of inert gas, dissolve 20-30 mg of the compound in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.
-
Acquisition of T=0 Spectrum: Immediately acquire a quantitative ³¹P NMR spectrum. Use a sufficient relaxation delay (D1, typically 5 times the longest T₁ of interest) to ensure accurate integration. Record the chemical shift and integral of the main peak.
-
Incubation: Store the NMR tube under the desired test condition (e.g., room temperature on the benchtop).
-
Time-Point Analysis: Periodically re-acquire a ³¹P NMR spectrum under the same quantitative conditions.
-
Data Interpretation:
-
The parent this compound will show a single peak.
-
Hydrolysis to the mono-ester and then to the phosphonic acid (Pathway A) will result in the appearance of new peaks, typically at different chemical shifts.
-
Changes to the cyanomethyl group (Pathway B) may also induce a slight change in the ³¹P chemical shift.
-
The percentage of degradation can be calculated by comparing the integral of the parent peak to the sum of the integrals of all phosphorus-containing species in the spectrum.
-
By implementing these rigorous storage, handling, and analytical protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes while maintaining the highest standards of laboratory safety.
References
-
LookChem. this compound.[Link]
-
Szabo-Scandic. Diethyl (cyanomethyl)phosphonate-SDS-MedChemExpress. (2023-08-15). [Link]
-
NCBI Bookshelf. Toxicological Profile for Diisopropyl Methylphosphonate - PRODUCTION, IMPORT, USE, AND DISPOSAL.[Link]
-
PubChem. this compound | C8H16NO3P | CID 88997.[Link]
-
NIH National Library of Medicine. The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021-05-25). [Link]
-
CDC NIOSH. ORGANOPHOSPHORUS PESTICIDES: METHOD 5600. (1994-08-15). [Link]
-
U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.[Link]
-
PubMed. The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021-05-11). [Link]
-
ResearchGate. Determination of Nine Organophosphorus Pesticides in Medicinal Plant Raw Materials by High Resolution HPLC–MS/MS. (2024-08-05). [Link]
-
MDPI. Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. (2022-04-20). [Link]
-
PubMed. Solubility and Reactivity of Surfactant-Enhanced Alkaline Hydrolysis of Organophosphorus Pesticide DNAPL. (2007-08-15). [Link]
-
Current World Environment. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. (2013-08-21). [Link]
-
PubMed. Analytical methodology for organophosphorus pesticides used in Canada. (1987). [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound|lookchem [lookchem.com]
- 4. B22163.06 [thermofisher.com]
- 5. This compound | C8H16NO3P | CID 88997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility and reactivity of surfactant-enhanced alkaline hydrolysis of organophosphorus pesticide DNAPL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
- 11. epa.gov [epa.gov]
- 12. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
A Senior Application Scientist's Guide to Diisopropyl (cyanomethyl)phosphonate: Synthesis, Applications, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Reagent in Modern Organic Synthesis
In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Among the arsenal of reagents available to the synthetic chemist, phosphonates hold a special place, particularly for their role in the reliable formation of carbon-carbon double bonds. This guide provides an in-depth technical overview of Diisopropyl (cyanomethyl)phosphonate (CAS No. 21658-95-7), a versatile reagent whose utility in the synthesis of α,β-unsaturated nitriles makes it a valuable asset in the construction of pharmaceutical intermediates and other fine chemicals.
This document moves beyond a simple recitation of facts, offering insights into the practical application and theoretical underpinnings of this reagent's reactivity. As senior application scientists, we recognize that understanding the "why" behind a protocol is as crucial as the "how." Therefore, this guide is structured to provide not only detailed methodologies but also the rationale behind experimental choices, ensuring a comprehensive understanding for both seasoned researchers and those new to the field.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in the laboratory. This compound is a colorless to pale yellow liquid with properties that make it suitable for a range of reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 21658-95-7 | [1] |
| Molecular Formula | C₈H₁₆NO₃P | [1] |
| Molecular Weight | 205.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
Note: Some physical properties for the diisopropyl variant are not widely reported; data for the closely related diethyl (cyanomethyl)phosphonate is often cited and can provide a useful, albeit approximate, reference point.
Synthesis of this compound: The Michaelis-Arbuzov Reaction
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This venerable yet powerful reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[3] The reaction proceeds via an S\textsubscript{N}2 mechanism, initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. Subsequent dealkylation by the displaced halide anion yields the final phosphonate product.[3]
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure adapted from established methods for Michaelis-Arbuzov reactions.
Materials:
-
Triisopropyl phosphite
-
Chloroacetonitrile
-
Anhydrous reaction vessel with a reflux condenser and nitrogen inlet
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triisopropyl phosphite.
-
Initiation: Begin gentle heating of the triisopropyl phosphite under a nitrogen atmosphere.
-
Addition of Alkyl Halide: Slowly add chloroacetonitrile dropwise to the heated triisopropyl phosphite. An exothermic reaction is expected. The rate of addition should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triisopropyl phosphite signal and the appearance of the this compound signal.
-
Purification: Upon completion, the crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the pure this compound.
Causality in Experimental Choices:
-
Anhydrous Conditions: The Michaelis-Arbuzov reaction is sensitive to moisture, which can hydrolyze the trialkyl phosphite starting material. Therefore, the use of flame-dried glassware and a nitrogen atmosphere is crucial for achieving a high yield.
-
Slow Addition: The dropwise addition of chloroacetonitrile helps to control the exothermic nature of the reaction, preventing a runaway reaction and the formation of side products.
-
Heating under Reflux: Providing thermal energy is necessary to drive the reaction to completion, particularly the dealkylation step of the phosphonium intermediate.
Application in Drug Development: The Horner-Wadsworth-Emmons Reaction
The primary application of this compound in the context of drug development and organic synthesis is its use as a Horner-Wadsworth-Emmons (HWE) reagent. The HWE reaction is a powerful and widely used method for the synthesis of alkenes, particularly α,β-unsaturated nitriles, from aldehydes and ketones.[4] This reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the formation of a water-soluble phosphate byproduct, which simplifies purification.[5]
The HWE reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus and the electron-withdrawing nitrile group, forming a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate. This intermediate then rearranges to form a four-membered oxaphosphetane ring, which subsequently collapses to yield the desired alkene and a dialkyl phosphate salt.[6] The stereochemical outcome of the HWE reaction is often E-selective, although this can be influenced by the reaction conditions and the nature of the substituents.[4]
Experimental Protocol: A General HWE Reaction
Materials:
-
This compound
-
A suitable base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
-
Aldehyde or ketone
-
Anhydrous reaction vessel with a nitrogen inlet
Procedure:
-
Carbanion Formation: In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent. Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Deprotonation: Slowly add the base to the solution of the phosphonate. Stir the mixture at the low temperature for a sufficient time to ensure complete formation of the phosphonate carbanion.
-
Addition of Carbonyl Compound: Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the carbanion solution.
-
Reaction: Allow the reaction to proceed at the low temperature for a period, then gradually warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the pure α,β-unsaturated nitrile.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a dangerous good for transport.[1]
Hazard Statements: [2]
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
Fatal if inhaled.
-
Toxic if swallowed or in contact with skin.
Precautionary Measures: [2]
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of α,β-unsaturated nitriles via the Horner-Wadsworth-Emmons reaction. Its utility in the construction of these important structural motifs makes it a key tool for researchers and professionals in the field of drug development and fine chemical synthesis. A thorough understanding of its synthesis, properties, reactivity, and safe handling is essential for its effective application in the laboratory. This guide has provided a comprehensive overview of these aspects, with the aim of empowering scientists to confidently and safely incorporate this powerful reagent into their synthetic strategies.
References
-
PubChem. Diethyl (cyanomethyl)phosphonate. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Diisopropyl Phosphonate: Synthesis, Properties, and Applications in Pharmaceutical Intermediates. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
-
Kratochvil, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 869782. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Turner, S. C., et al. (2020). Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Environmental Science & Technology, 54(15), 9402-9412. [Link]
-
Jagriti Sharma. (2020, September 13). 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis [Video]. YouTube. [Link]
-
Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Link]
-
National Institute of Standards and Technology. Diethyl cyanomethylphosphonate. NIST Chemistry WebBook. [Link]
-
Wang, G. W., et al. (2016). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Scientific Reports, 6, 22963. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- Google Patents. (2020).
-
Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. [Link]
-
ResearchGate. Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate... [Link]
-
Cole-Parmer. Material Safety Data Sheet - Diethyl Cyanomethylphosphonate, 96%. [Link]
-
Wikipedia. Michaelis–Arbuzov reaction. [Link]
-
ResearchGate. Michaelis-Arbuzov Phosphonate Synthesis. [Link]
-
JEOL. (2023). Analysis of Alkyl Phosphonates by Multinuclear NMR. [Link]
-
Digital Commons @ NJIT. Interaction of liquid phase diisopropyl methyl phosphonate (dimp) with material surrogates for components of soil and combustion products of metal fuels. [Link]
-
National Institute of Standards and Technology. Diethyl phosphite. NIST Chemistry WebBook. [Link]
Sources
An In-depth Technical Guide to the Synthesis of Diisopropyl Cyanomethylphosphonate via the Michaelis-Arbuzov Reaction
Introduction: The Enduring Utility of the Michaelis-Arbuzov Reaction in Phosphonate Synthesis
For over a century, the Michaelis-Arbuzov reaction has stood as a cornerstone of organophosphorus chemistry, providing a robust and versatile method for the formation of the carbon-phosphorus (C-P) bond.[1] This powerful transformation involves the reaction of a trialkyl phosphite with an alkyl halide to yield a phosphonate, a functional group of significant interest in medicinal chemistry, materials science, and agrochemicals. The resulting phosphonates are valued for their structural analogy to phosphates and carboxylates, allowing them to act as stable mimics in biological systems.[1] This guide provides an in-depth technical overview of a specific application of this reaction: the synthesis of diisopropyl cyanomethylphosphonate from triisopropyl phosphite and chloroacetonitrile. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical aspects of reactant handling, reaction monitoring, and product characterization.
Reaction Overview and Mechanistic Insights
The synthesis of diisopropyl cyanomethylphosphonate proceeds via the classic Michaelis-Arbuzov reaction mechanism. This two-step process is initiated by the nucleophilic attack of the phosphorus atom of triisopropyl phosphite on the electrophilic carbon of chloroacetonitrile.[2]
Step 1: Nucleophilic Attack and Formation of a Phosphonium Intermediate
The lone pair of electrons on the phosphorus atom of the triisopropyl phosphite initiates a nucleophilic attack on the carbon atom bearing the chlorine in chloroacetonitrile. This results in the displacement of the chloride ion and the formation of a quaternary phosphonium salt intermediate.[1]
Step 2: Dealkylation of the Phosphonium Intermediate
The displaced chloride ion then acts as a nucleophile, attacking one of the isopropyl groups of the phosphonium intermediate in an SN2 fashion. This results in the formation of the final product, diisopropyl cyanomethylphosphonate, and a molecule of isopropyl chloride as a volatile byproduct.[1] The choice of triisopropyl phosphite is strategic; the resulting isopropyl chloride is less reactive than ethyl chloride (which would be formed from triethyl phosphite), thus minimizing potential side reactions where the byproduct alkyl halide reacts with the starting phosphite.
Caption: The Michaelis-Arbuzov reaction mechanism for the synthesis of diisopropyl cyanomethylphosphonate.
Experimental Protocol
This protocol is adapted from established procedures for the Michaelis-Arbuzov reaction, specifically considering the reactants .[3]
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| Triisopropyl phosphite | Reagent grade, >97% |
| Chloroacetonitrile | Reagent grade, >98% |
| Round-bottom flask | Appropriate size, with ground glass joints |
| Reflux condenser | With appropriate ground glass joints |
| Heating mantle | With stirrer |
| Magnetic stir bar | |
| Distillation apparatus | For purification |
| Inert gas supply (Nitrogen or Argon) | |
| Standard laboratory glassware |
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactants: Charge the flask with triisopropyl phosphite.
-
Heating: Begin stirring and heat the triisopropyl phosphite to 140-150 °C.
-
Addition of Chloroacetonitrile: Slowly add chloroacetonitrile dropwise from the dropping funnel to the heated triisopropyl phosphite. The rate of addition should be controlled to maintain a steady reflux and to manage the exotherm of the reaction. The formation of isopropyl chloride as a byproduct will be observed.
-
Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 140-150 °C for an additional 2-3 hours to ensure the reaction goes to completion. The reaction can be monitored by the cessation of isopropyl chloride evolution.
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove any unreacted starting materials and the isopropyl chloride byproduct by vacuum distillation.
-
The crude diisopropyl cyanomethylphosphonate can then be purified by fractional distillation under reduced pressure.
-
Caption: A generalized workflow for the synthesis and purification of diisopropyl cyanomethylphosphonate.
Safety and Handling Considerations
Both triisopropyl phosphite and chloroacetonitrile are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Triisopropyl Phosphite: It is a combustible liquid and an irritant.[4] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Chloroacetonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It is also flammable and can produce toxic fumes of hydrogen cyanide and hydrogen chloride upon decomposition or contact with strong acids, bases, or steam.[7] Always use in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[8]
-
Reaction: The reaction is exothermic and generates isopropyl chloride, a flammable gas. Ensure the reaction is well-controlled and that the apparatus is properly vented.
Characterization of Diisopropyl Cyanomethylphosphonate
The identity and purity of the synthesized diisopropyl cyanomethylphosphonate can be confirmed by a variety of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₈H₁₆NO₃P[8] |
| Molecular Weight | 205.19 g/mol [8] |
| Appearance | Colorless to pale yellow liquid[9] |
| Boiling Point | 351.3 °C at 760 mmHg (predicted)[10] |
| Density | 1.07 g/cm³ (predicted)[10] |
| Refractive Index | n20/D 1.428 (lit.)[10] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a multiplet for the methine protons of the isopropyl groups, a doublet for the methylene protons adjacent to the phosphorus atom, and a doublet for the methyl protons of the isopropyl groups. The coupling with the phosphorus nucleus will be a key diagnostic feature.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show signals for the methine and methyl carbons of the isopropyl groups, the methylene carbon adjacent to the phosphorus, and the nitrile carbon. Coupling to the phosphorus atom (¹JPC, ²JPC, ³JPC) will be observed.
-
³¹P NMR (CDCl₃): The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds and is expected to show a single resonance for the phosphonate phosphorus atom. The chemical shift will be indicative of the pentavalent phosphorus center.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹), the P=O stretch (around 1250 cm⁻¹), and the P-O-C and C-H stretches.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 205, along with characteristic fragmentation patterns for a phosphonate ester.[9]
Conclusion
The Michaelis-Arbuzov reaction of triisopropyl phosphite and chloroacetonitrile provides a direct and efficient route to diisopropyl cyanomethylphosphonate. This in-depth guide has outlined the key mechanistic features, a detailed experimental protocol, crucial safety considerations, and the expected analytical characterization of the product. By adhering to the principles of safe laboratory practice and utilizing the provided procedural and characterization data, researchers can confidently synthesize and verify this valuable phosphonate building block for applications in drug discovery and materials science.
References
-
PubChem. Diisopropyl (cyanomethyl)phosphonate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. triethyl phosphite. Organic Syntheses, Inc. [Link]
-
New Jersey Department of Health. (2010). HAZARD SUMMARY - CHLOROACETONITRILE. [Link]
-
Organic Syntheses. diisopropyl methylphosphonate. Organic Syntheses, Inc. [Link]
-
LookChem. This compound. [Link]
-
Organic Syntheses. diisopropyl methylphosphonate. [Link]
-
Organic Chemistry Portal. Arbuzov Reaction. [Link]
-
Wikipedia. Michaelis–Arbuzov reaction. [Link]
-
INCHEM. (2021). ICSC 0844 - CHLOROACETONITRILE. [Link]
Sources
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl (cyanomethyl)phosphonate | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diisopropyl malonate(13195-64-7) 13C NMR spectrum [chemicalbook.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. scbt.com [scbt.com]
- 9. This compound | C8H16NO3P | CID 88997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
A Spectroscopic Deep Dive: Elucidating the Molecular Architecture of Diisopropyl (cyanomethyl)phosphonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl (cyanomethyl)phosphonate (DCPN), a key organophosphorus intermediate, plays a pivotal role in the synthesis of a diverse range of biologically active molecules and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization and for the quality control of its downstream applications. This technical guide provides a comprehensive exploration of the spectroscopic characteristics of DCPN, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of spectral data, this document delves into the causal relationships between the molecular structure of DCPN and its spectroscopic signatures, providing field-proven insights into experimental design, data acquisition, and interpretation. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the synthesis, characterization, and application of phosphonate-based compounds.
Introduction: The Significance of this compound
This compound (CAS No. 21658-95-7) is a versatile reagent widely employed in organic synthesis, most notably in the Horner-Wadsworth-Emmons reaction to generate α,β-unsaturated nitriles.[1] These structural motifs are precursors to a variety of pharmaceuticals and agrochemicals. The reactivity and selectivity of DCPN are intrinsically linked to its molecular structure, making its unambiguous characterization a critical aspect of synthetic and medicinal chemistry.
This guide will systematically dissect the spectroscopic fingerprint of DCPN, providing a foundational understanding for its identification and purity assessment. We will explore the nuances of ¹H, ¹³C, and ³¹P NMR, the vibrational modes observed in IR spectroscopy, and the fragmentation patterns revealed by mass spectrometry.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound, with the chemical formula C₈H₁₆NO₃P and a molecular weight of 205.19 g/mol , forms the basis for interpreting its spectroscopic data.[2] The key functional groups – the cyanomethyl group (-CH₂CN), the phosphonate core (P=O), and the two isopropyl ester groups (-OCH(CH₃)₂) – each contribute distinct and measurable signals in various spectroscopic techniques.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For organophosphorus compounds like DCPN, a multi-nuclear approach (¹H, ¹³C, and ³¹P) provides a comprehensive picture of the molecular framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of DCPN provides a clear and interpretable map of the different proton environments within the molecule. The key to accurate assignment lies in understanding the chemical shifts, multiplicities (splitting patterns), and coupling constants, particularly the heteronuclear coupling to the phosphorus atom.
Table 1: ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | ~4.8 | m | 2H | O-CH(CH₃)₂ | |
| b | ~2.9 | d | J(H,P) ≈ 21 | 2H | P-CH₂-CN |
| c | ~1.4 | d | J(H,H) ≈ 6 | 12H | O-CH(CH₃)₂ |
Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented here is a representative interpretation.
Expertise in Action: Deciphering the ¹H NMR Spectrum
-
The Methylene Protons (P-CH₂-CN): The most downfield of the aliphatic signals, these protons are adjacent to both the electron-withdrawing phosphonate and nitrile groups. Their characteristic feature is a doublet splitting pattern arising from a two-bond coupling to the ³¹P nucleus (²JHP). The magnitude of this coupling constant (typically around 21 Hz) is a hallmark of protons directly attached to a carbon bonded to phosphorus.
-
The Methine Protons (O-CH(CH₃)₂): These protons of the isopropyl groups appear as a multiplet due to coupling with the adjacent methyl protons (³JHH) and a three-bond coupling to the phosphorus atom (³JHP). This results in a more complex splitting pattern than a simple septet.
-
The Methyl Protons (O-CH(CH₃)₂): These twelve equivalent protons appear as a doublet due to coupling with the neighboring methine proton (³JHH).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of DCPN. The key feature to note is the coupling of carbon signals to the ³¹P nucleus, which aids in signal assignment.
Table 2: ¹³C NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Coupling to ³¹P (J, Hz) | Assignment |
| a | ~115 | -C≡N | |
| b | ~72 | ²JCP | O-CH(CH₃)₂ |
| c | ~24 | ³JCP | O-CH(CH₃)₂ |
| d | ~20 | ¹JCP | P-CH₂-CN |
Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented here is a representative interpretation.
Expertise in Action: Interpreting the ¹³C NMR Spectrum
-
The Nitrile Carbon (-C≡N): This quaternary carbon typically appears in the 115-125 ppm region and is often of lower intensity.
-
The Methylene Carbon (P-CH₂-CN): This carbon, directly bonded to the phosphorus atom, exhibits a large one-bond coupling constant (¹JCP). This large coupling is a definitive indicator of a direct P-C bond.
-
The Isopropyl Carbons (O-CH(CH₃)₂): Both the methine and methyl carbons of the isopropyl groups show coupling to the phosphorus atom, with the two-bond coupling (²JCP) to the methine carbon being larger than the three-bond coupling (³JCP) to the methyl carbons.
³¹P NMR Spectroscopy: A Direct Window to the Phosphorus Core
Due to the 100% natural abundance of the ³¹P isotope, ³¹P NMR is a highly sensitive and indispensable technique for characterizing organophosphorus compounds. The chemical shift provides direct information about the electronic environment of the phosphorus atom. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for phosphonates of this type typically falls within the range of +15 to +25 ppm (relative to 85% H₃PO₄).
Expertise in Action: The Significance of the ³¹P Chemical Shift
The precise chemical shift is sensitive to the nature of the substituents on the phosphorus atom. The presence of the electron-withdrawing cyanomethyl group influences the electronic environment around the phosphorus nucleus, contributing to its specific resonance frequency. Any deviation from the expected chemical shift range could indicate the presence of impurities or degradation products.
Infrared (IR) Spectroscopy: Unveiling Functional Group Vibrations
Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of DCPN is dominated by strong absorptions corresponding to the P=O, C≡N, and C-O bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2980 | Medium-Strong | C-H stretch (sp³) |
| ~2250 | Medium-Sharp | C≡N stretch |
| ~1260 | Strong | P=O stretch |
| ~1000 | Strong | P-O-C stretch |
Expertise in Action: Correlating Structure with IR Absorptions
-
The P=O Stretch: The phosphoryl group gives rise to a very strong and characteristic absorption band in the region of 1250-1270 cm⁻¹. The intensity and position of this band are diagnostic for the presence of the phosphonate moiety.
-
The C≡N Stretch: The nitrile functional group exhibits a sharp, medium-intensity absorption band around 2250 cm⁻¹. This region of the IR spectrum is often sparsely populated, making this peak a reliable indicator of the cyanomethyl group.
-
The P-O-C Stretch: The stretching vibrations of the P-O-C linkages of the isopropyl esters typically appear as a strong, broad band in the 1000-1050 cm⁻¹ region.
Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For DCPN, electron ionization (EI) would lead to characteristic fragmentation pathways.
Expected Fragmentation Pattern:
The molecular ion peak ([M]⁺) at m/z 205 would confirm the molecular weight. Key fragmentation pathways would likely involve:
-
Loss of a propene molecule (C₃H₆, 42 Da): This is a common fragmentation for isopropyl esters via a McLafferty-type rearrangement, leading to a fragment at m/z 163.
-
Loss of an isopropoxy radical (•OCH(CH₃)₂, 59 Da): This would result in a fragment at m/z 146.
-
Cleavage of the P-C bond: This could lead to fragments corresponding to the cyanomethyl cation ([CH₂CN]⁺, m/z 40) or the diisopropyl phosphonate cation ([ (iPrO)₂PO]⁺, m/z 165).
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for DCPN.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: ≥400 MHz
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Parameters: A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
³¹P NMR Acquisition:
-
Spectrometer: Same as for ¹H and ¹³C NMR.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Parameters: Typically requires fewer scans than ¹³C NMR due to the 100% natural abundance of ³¹P.
-
Referencing: Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).
-
Figure 3: NMR Spectroscopy Experimental Workflow.
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat this compound directly onto the ATR crystal.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters: Acquire a background spectrum of the clean ATR crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a volatile organic solvent (e.g., dichloromethane) and inject it into the GC.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: A suitable temperature gradient to ensure good separation from any impurities.
-
-
MS Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass range that encompasses the molecular ion and expected fragments (e.g., m/z 35-300).
-
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. A thorough understanding of the principles behind these techniques and the ability to interpret the resulting data are essential skills for any scientist working with this important synthetic intermediate. This guide has provided a comprehensive overview of the key spectroscopic features of DCPN, along with practical experimental protocols, to empower researchers in their synthetic and analytical endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
LookChem. This compound. [Link]
-
Fang, H., et al. (2007). Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 21(22), 3629-34. [Link]
-
Coker, A. I., et al. (2022). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Molbank, 2022(2), M1383. [Link]
-
University of Sheffield. 31-Phosphorus NMR. [Link]
-
Riess, J. G., et al. (1967). Phosphorus-31 chemical shifts of phosphonate anions. The Journal of Physical Chemistry, 71(10), 3332-3339. [Link]
Sources
The Advent of a Versatile Reagent: A Technical Guide to the Discovery and History of Cyanomethylphosphonates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the pursuit of efficient and stereocontrolled methods for the construction of carbon-carbon double bonds is a cornerstone of molecular architecture. Among the arsenal of olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction has emerged as a robust and highly reliable tool. Central to the success and versatility of this reaction is the use of stabilized phosphonate carbanions, and within this class of reagents, cyanomethylphosphonates have carved a significant niche. This technical guide delves into the discovery, history, and core applications of cyanomethylphosphonates, providing a comprehensive resource for researchers leveraging these powerful synthetic intermediates.
The Genesis: A Modification that Revolutionized Olefin Synthesis
The story of cyanomethylphosphonates is intrinsically linked to the evolution of the Wittig reaction. In 1958, Leopold Horner reported a significant modification of the Wittig reaction, utilizing phosphine oxide-stabilized carbanions for olefination.[1] This seminal work laid the groundwork for further advancements. Shortly after, William S. Wadsworth and William D. Emmons expanded upon this concept by employing phosphonate esters, leading to the development of what is now famously known as the Horner-Wadsworth-Emmons (HWE) reaction.[1]
The HWE reaction offered several distinct advantages over the classical Wittig reaction. Phosphonate-stabilized carbanions were found to be more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of aldehydes and ketones.[1][2] A crucial practical advantage was the facile removal of the dialkylphosphate byproduct by simple aqueous extraction, a significant improvement over the often-problematic separation of triphenylphosphine oxide in Wittig reactions.[2][3]
It was within this fertile ground of discovery that cyanomethylphosphonates, such as diethyl cyanomethylphosphonate, emerged as valuable reagents. The electron-withdrawing nature of the nitrile group provides significant stabilization to the adjacent carbanion, making these reagents particularly effective in the HWE reaction for the synthesis of α,β-unsaturated nitriles.[4]
Synthesis of the Workhorse: Diethyl Cyanomethylphosphonate
The accessibility of cyanomethylphosphonates is a key factor in their widespread use. The most common method for the synthesis of diethyl cyanomethylphosphonate is the Michaelis-Arbuzov reaction between a trialkyl phosphite and an α-haloacetonitrile.[3]
A typical laboratory-scale synthesis involves the reaction of triethyl phosphite with chloroacetonitrile.
Experimental Protocol: Synthesis of Diethyl Cyanomethylphosphonate
Materials:
-
Triethyl phosphite
-
Chloroacetonitrile
-
Reaction flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a stirred solution of triethyl phosphite in a reaction flask, chloroacetonitrile is added dropwise at a controlled temperature.
-
The reaction mixture is then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by the cessation of ethyl chloride evolution.
-
After cooling to room temperature, the crude product is purified by vacuum distillation to yield pure diethyl cyanomethylphosphonate as a colorless oil.
A detailed industrial-scale synthesis method is also described in the patent literature, which involves a multi-step process starting from chloroacetic acid and ethanol.[5]
The Core Application: The Horner-Wadsworth-Emmons Reaction
The primary utility of cyanomethylphosphonates lies in their application as reagents in the Horner-Wadsworth-Emmons reaction to generate α,β-unsaturated nitriles. These products are valuable intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[6]
The general mechanism of the HWE reaction involving a cyanomethylphosphonate is depicted below:
Caption: Role of HWE with cyanomethylphosphonates in natural product synthesis.
The robustness and predictability of the HWE reaction with cyanomethylphosphonates make it an indispensable tool for medicinal chemists and researchers in drug development. The ability to stereoselectively introduce a cyano-substituted double bond provides a gateway to a diverse range of molecular architectures with potential biological activity.
Conclusion and Future Outlook
From their origins as a key component in the groundbreaking Horner-Wadsworth-Emmons reaction, cyanomethylphosphonates have solidified their position as versatile and indispensable reagents in organic synthesis. Their ease of synthesis, stability, and the high stereoselectivity they afford in olefination reactions have made them a first choice for the construction of α,β-unsaturated nitriles. The continued exploration of new reaction conditions and the development of novel functionalized cyanomethylphosphonates promise to further expand the scope and utility of these remarkable reagents. For researchers in both academic and industrial settings, a thorough understanding of the history, synthesis, and application of cyanomethylphosphonates is essential for the design and execution of efficient and elegant synthetic strategies.
References
-
Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]
-
Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. [Link]
-
ChemEurope. Horner-Wadsworth-Emmons reaction. [Link]
-
Htdchem. (2024). Unveiling the Domain of Diethyl Cyanomethylphosphonate. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
ResearchGate. (2017). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]
- Google Patents. (2020).
-
ResearchGate. (2011). Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. [Link]
-
ResearchGate. (2023). Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate... [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
-
PubChem. Diethyl (cyanomethyl)phosphonate. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. htdchem.com [htdchem.com]
- 5. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Horner-Wadsworth-Emmons Reaction Utilizing Diisopropyl (cyanomethyl)phosphonate
Authored by a Senior Application Scientist
Introduction: A Modern Approach to Olefin Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] Developed as a significant advancement over the traditional Wittig reaction, the HWE modification employs phosphonate-stabilized carbanions, which offer distinct advantages. These carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of aldehydes and even sterically hindered ketones.[2][3][4] A key practical benefit of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which simplifies product purification dramatically compared to the triphenylphosphine oxide generated in the Wittig reaction.[3][5][6]
This guide focuses on a specific, highly useful variant of this reaction: the use of Diisopropyl (cyanomethyl)phosphonate . This reagent is exceptionally effective for the synthesis of α,β-unsaturated nitriles, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the cyano group provides strong stabilization to the adjacent carbanion, facilitating the reaction and yielding products that are primed for further functional group transformations.
The Underlying Chemistry: Mechanism and Stereoselectivity
A thorough understanding of the HWE reaction mechanism is critical for optimizing reaction conditions and predicting outcomes. The process can be dissected into several key steps:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, KHMDS, n-BuLi). This step generates a highly stabilized phosphonate carbanion. The electron-withdrawing group (in this case, the cyano group) is essential for increasing the acidity of the α-proton and stabilizing the resulting anion.[2][7]
-
Nucleophilic Addition: The phosphonate carbanion, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate known as a betaine.[2][4]
-
Oxaphosphetane Formation: The betaine intermediate undergoes a reversible cyclization, where the oxygen anion attacks the electrophilic phosphorus atom to form a four-membered ring, the oxaphosphetane.[7][8]
-
Elimination: The oxaphosphetane intermediate collapses in a syn-elimination step, breaking the C-O and P-C bonds to yield the final alkene product and the dialkyl phosphate salt.[5][7]
The HWE reaction is renowned for its high (E)-stereoselectivity. This preference arises from thermodynamic control during the reaction sequence. The initial nucleophilic attack is often reversible, allowing for equilibration of the diastereomeric betaine intermediates. The transition state leading to the (E)-alkene is sterically more favorable, as it minimizes steric repulsion between the larger substituents, making it the lower energy pathway and thus the predominant product.[1][4][5]
Caption: Figure 1: Mechanism of the Horner-Wadsworth-Emmons Reaction
Core Protocol: Synthesis of an α,β-Unsaturated Nitrile
This protocol provides a generalized procedure for the reaction of this compound with an aldehyde. Researchers should optimize conditions based on the specific reactivity of their substrate.
Safety Precautions
-
This compound is highly toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. [9][10] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[9][11]
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle NaH as a mineral oil dispersion under an inert atmosphere.
-
Anhydrous solvents like THF and DME are flammable and can form explosive peroxides. Use from a freshly opened bottle or an appropriate solvent purification system.
Materials and Reagents
-
This compound
-
Aldehyde or ketone substrate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles/syringes
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Ice bath and/or dry ice-acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a flame-dried, two-necked round-bottom flask.
-
Seal the flask with septa and place it under a positive pressure of an inert gas (N₂ or Ar).
-
Weigh sodium hydride (1.1 equivalents) into the flask under a stream of inert gas.
-
Add anhydrous THF via syringe to create a suspension (~0.5 M).
-
Cool the suspension to 0 °C using an ice bath.
-
-
Carbanion Formation:
-
In a separate, dry flask, dissolve this compound (1.05 equivalents) in anhydrous THF.
-
Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic deprotonation and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the phosphonate carbanion.
-
-
Aldehyde Addition:
-
Dissolve the aldehyde substrate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the phosphonate carbanion solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.[3]
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask to 0 °C.
-
CAUTIOUSLY quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining base.[1] Safety Note: This can be very exothermic and produce hydrogen gas.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[3]
-
Combine the organic extracts and wash with brine. Causality Note: The brine wash helps to remove the water-soluble phosphate byproduct and any residual water from the organic phase.[5]
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
-
Characterize the purified α,β-unsaturated nitrile using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, to confirm its structure and purity.
-
Caption: Figure 2: Experimental Workflow for the HWE Reaction
Data Summary and Optimization Parameters
The success of the HWE reaction is highly dependent on the chosen parameters. The following table provides a starting point for various substrates.
| Substrate (Aldehyde) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH (1.1) | THF | 0 to RT | 2-4 | >90% | >95:5 |
| Cyclohexanecarboxaldehyde | NaH (1.1) | THF | 0 to RT | 3-6 | 85-95% | >95:5 |
| 4-Nitrobenzaldehyde | K₂CO₃ (2.0) | THF/H₂O | RT | 1-2 | >95% | >98:2 |
| Heptanal | KHMDS (1.1) | THF | -78 to RT | 2-4 | 80-90% | >90:10 |
Key Optimization Insights:
-
Base Selection: While NaH is common, stronger, non-nucleophilic bases like KHMDS can be advantageous for less acidic phosphonates or base-sensitive substrates, often allowing for lower reaction temperatures.[1] For substrates with acidic protons, milder bases like K₂CO₃ in a biphasic system can be effective.
-
Solvent Choice: Anhydrous, aprotic polar solvents like THF and DME are standard as they effectively solvate the intermediates without interfering with the reaction.[6]
-
Temperature: Performing the initial additions at low temperatures (-78 °C or 0 °C) is crucial for controlling reactivity and preventing side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive base (NaH exposed to air/moisture).- Wet solvent or glassware.- Substrate degradation under basic conditions. | - Use fresh NaH from a sealed container.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use a milder base (e.g., K₂CO₃) or a non-nucleophilic base at lower temperatures (e.g., KHMDS at -78°C). |
| Incomplete Reaction | - Insufficient equivalents of base or phosphonate.- Low reaction temperature or insufficient time. | - Check stoichiometry; use a slight excess (1.1 eq) of base and phosphonate.- Allow the reaction to stir longer at room temperature or gently warm if the substrate is stable. |
| Formation of β-hydroxyphosphonate | - The cyano group is a strong EWG, making elimination favorable. However, with very hindered ketones, elimination might be slow. | - The final elimination step is required for product formation.[2] If this intermediate is isolated, it can sometimes be forced to eliminate by heating or treatment with a dehydrating agent. |
| Difficult Purification | - Emulsion during aqueous work-up.- Byproduct co-elutes with the product. | - Add brine to the separatory funnel to break emulsions.- The diisopropyl phosphate salt is highly water-soluble; ensure thorough aqueous washes to remove it before chromatography. |
Applications in Drug Discovery and Development
Phosphonates are of immense interest in medicinal chemistry, often serving as non-hydrolyzable bioisosteres of natural phosphates.[12] This property has led to the development of numerous phosphonate-containing drugs, particularly in antiviral (e.g., Tenofovir, Adefovir) and anticancer therapies.[12][13][14]
The α,β-unsaturated nitriles synthesized via the HWE reaction with this compound are highly versatile chemical building blocks. The nitrile group can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in various cycloaddition reactions. The alkene can undergo a wide range of transformations, including hydrogenation, dihydroxylation, and epoxidation. This synthetic flexibility makes the products of this reaction valuable starting points for the construction of complex molecular scaffolds found in many biologically active compounds.
References
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Baran, P. S. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Retrieved from [Link]
-
AK Lectures. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]
-
Demkowicz, S., Rachon, J., & Kafarski, P. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 677336. Retrieved from [Link]
-
ACS Publications. (2021, May 5). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Holý, A. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules, 27(10), 3247. Retrieved from [Link]
-
Pertusati, F., Serpi, M., & McGuigan, C. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA – Online Research @ Cardiff. Retrieved from [Link]
-
Bode Research Group. (2019). OC II (FS 2019) – Problem Set. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl Cyanomethylphosphonate, 96%. Retrieved from [Link]
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ethz.ch [ethz.ch]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Synthesis of α,β-Unsaturated Nitriles: A Detailed Guide to the Horner-Wadsworth-Emmons Reaction with Diisopropyl (cyanomethyl)phosphonate
This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the synthesis of α,β-unsaturated nitriles utilizing Diisopropyl (cyanomethyl)phosphonate. This application note delves into the mechanistic underpinnings of the Horner-Wadsworth-Emmons (HWE) reaction, offers detailed experimental protocols, and explores the significance of this chemical transformation in the pharmaceutical landscape.
Foundational Principles: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2] It employs a phosphonate carbanion, which offers distinct advantages over the phosphonium ylides used in the traditional Wittig reaction.[1]
Key Advantages of the HWE Reaction:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[3]
-
Simplified Workup: The phosphate byproduct of the HWE reaction is typically water-soluble, facilitating its removal from the reaction mixture through a simple aqueous extraction.[1][4]
-
Stereochemical Control: The HWE reaction often exhibits a high degree of stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene.[2][3][4][5] This is a critical feature for applications in natural product synthesis and drug design where specific isomerism is required.
The use of this compound in the HWE reaction provides a direct and efficient route to α,β-unsaturated nitriles, which are valuable building blocks in medicinal chemistry.[6] The electron-withdrawing nature of the nitrile group is essential for the final elimination step of the reaction mechanism.[2][7]
Mechanistic Insights: A Step-by-Step Analysis
The mechanism of the Horner-Wadsworth-Emmons reaction is analogous to that of the Wittig reaction.[1][4] Understanding the sequence of events is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction proceeds through the following key steps:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the this compound by a suitable base to form a stabilized phosphonate carbanion.[2][5]
-
Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step of the reaction.[2]
-
Oxaphosphetane Formation: The initial adduct undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate then collapses, leading to the formation of the desired α,β-unsaturated nitrile and a water-soluble diisopropyl phosphate byproduct.
The stereochemical outcome of the reaction is largely determined by steric factors during the initial nucleophilic attack, favoring an antiperiplanar approach of the carbanion to the carbonyl group.[1][4] This arrangement minimizes steric hindrance and ultimately leads to the preferential formation of the (E)-alkene.[3][4]
Figure 1. Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Synthesis of a Model α,β-Unsaturated Nitrile
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative α,β-unsaturated nitrile using this compound and a generic aldehyde.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| This compound | 21658-95-7 | C8H16NO3P | 205.19 | Moisture sensitive; handle under an inert atmosphere.[8] |
| Aldehyde (Substrate) | Varies | Varies | Varies | Ensure high purity; distill or recrystallize if necessary. |
| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | NaH | 24.00 | Highly flammable and reactive with water; handle with extreme caution. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C4H8O | 72.11 | Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone). |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | 12125-02-9 | NH4Cl | 53.49 | Used for quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | 120.37 | Used as a drying agent for the organic phase. |
| Diethyl Ether (Et2O) | 60-29-7 | C4H10O | 74.12 | Used for extraction. |
| Hexanes | 110-54-3 | C6H14 | 86.18 | Used for purification by column chromatography. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C4H8O2 | 88.11 | Used for purification by column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous tetrahydrofuran (THF, 5 mL per mmol of aldehyde) to the flask.
-
-
Formation of the Phosphonate Carbanion:
-
Dissolve this compound (1.1 equivalents) in anhydrous THF (2 mL per mmol).
-
Cool the sodium hydride suspension to 0 °C using an ice bath.
-
Slowly add the solution of this compound to the stirred suspension of sodium hydride via the dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution may become clear or slightly hazy.
-
-
Reaction with the Aldehyde:
-
Dissolve the aldehyde (1.0 equivalent) in anhydrous THF (2 mL per mmol).
-
Cool the reaction mixture back down to 0 °C.
-
Add the aldehyde solution dropwise to the phosphonate carbanion solution over 10-15 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.
-
-
Workup and Isolation:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated nitrile.
-
Figure 2. Experimental workflow for the synthesis of α,β-unsaturated nitriles.
Substrate Scope and Stereoselectivity
The Horner-Wadsworth-Emmons reaction with this compound is applicable to a wide variety of aldehydes, including aliphatic, aromatic, and heterocyclic aldehydes. Ketones can also be used as substrates, although they may react more slowly than aldehydes.[7]
The stereoselectivity of the reaction is generally high, favoring the formation of the (E)-isomer.[3] The use of diisopropyl esters on the phosphonate, as opposed to dimethyl or diethyl esters, can sometimes enhance the (E)-selectivity.[1] However, the exact E/Z ratio can be influenced by the specific substrate and reaction conditions.[9] For certain applications where the (Z)-isomer is desired, modifications to the reaction conditions, such as the Still-Gennari modification, may be necessary.[3][5]
Applications in Drug Development and Medicinal Chemistry
The nitrile functional group is a prevalent feature in many approved pharmaceutical agents.[10][11] Its incorporation into drug candidates can offer several advantages, including:
-
Improved Pharmacokinetic Properties: The nitrile group can modulate a molecule's polarity and metabolic stability, potentially leading to improved bioavailability.[10][12]
-
Enhanced Target Binding: Nitriles can act as hydrogen bond acceptors or engage in other polar interactions, thereby increasing the binding affinity of a drug to its target protein.[12][13]
-
Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, such as carbonyls or halogens, allowing for the fine-tuning of a molecule's properties.[12]
α,β-Unsaturated nitriles, in particular, are valuable intermediates in the synthesis of a diverse array of bioactive molecules and natural products.[6] They can serve as precursors to other functional groups and are key components in the construction of complex molecular architectures.[14]
Troubleshooting and Expert Insights
-
Low Yields: Incomplete deprotonation of the phosphonate is a common issue. Ensure that the sodium hydride is fresh and has been properly washed to remove the mineral oil. Using a stronger base, such as lithium diisopropylamide (LDA), may be beneficial for less acidic phosphonates.
-
Side Reactions: Aldol condensation of the aldehyde substrate can occur if the reaction temperature is too high or if the aldehyde is added too quickly. Maintaining a low temperature during the addition of the aldehyde is crucial.
-
Poor Stereoselectivity: The choice of solvent and counterion can influence the E/Z ratio. In some cases, the use of a different base or the addition of salts like lithium chloride can improve stereoselectivity.
-
Difficult Purification: The diisopropyl phosphate byproduct is generally water-soluble. Thorough aqueous washing during the workup is essential to remove it. If the product is also water-soluble, alternative purification methods such as distillation or preparative HPLC may be required.
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a robust and reliable method for the synthesis of α,β-unsaturated nitriles. Its operational simplicity, high yields, and good stereoselectivity make it an invaluable tool for chemists in both academic and industrial settings. A thorough understanding of the reaction mechanism and careful attention to experimental detail are key to achieving successful and reproducible results. The resulting α,β-unsaturated nitriles are versatile building blocks with significant applications in the design and synthesis of novel therapeutic agents.
References
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available from: [Link].
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. Available from: [Link].
-
Royal Society of Chemistry. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. 2021. Available from: [Link].
-
YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. 2019. Available from: [Link].
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. 2023. Available from: [Link].
-
YouTube. Horner-Wadsworth-Emmons Reaction. 2021. Available from: [Link].
-
Organic Syntheses. diisopropyl methylphosphonate. Organic Syntheses. Available from: [Link].
-
National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available from: [Link].
-
ResearchGate. Synthetic strategies to α,β‐unsaturated nitriles using alcohol and nitriles. ResearchGate. Available from: [Link].
-
ResearchGate. Application of Nitrile in Drug Design. ResearchGate. 2025. Available from: [Link].
-
Organic Chemistry Portal. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Chemistry Portal. Available from: [Link].
-
LookChem. This compound. LookChem. Available from: [Link].
-
Royal Society of Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. 2021. Available from: [Link].
-
ResearchGate. Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. ResearchGate. 2016. Available from: [Link].
-
Royal Society of Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. 2021. Available from: [Link].
-
ResearchGate. Methods for the synthesis of β,γ‐unsaturated nitriles in (a) and (b);... ResearchGate. Available from: [Link].
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound|lookchem [lookchem.com]
- 9. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
Mastering E-Alkene Synthesis: Application Notes and Protocols for Diisopropyl (cyanomethyl)phosphonate
For chemists engaged in the intricate art of molecule building, particularly within pharmaceutical and materials science, the stereoselective synthesis of alkenes is a cornerstone of synthetic strategy. The Horner-Wadsworth-Emmons (HWE) reaction stands as a preeminent tool for this purpose, offering a reliable and highly stereoselective route to E-alkenes.[1] This guide provides an in-depth exploration of the use of diisopropyl (cyanomethyl)phosphonate in the HWE reaction for the synthesis of α,β-unsaturated nitriles, a valuable class of E-alkenes. We will delve into the mechanistic underpinnings of the reaction's selectivity, provide detailed experimental protocols, and present data to empower researchers to confidently apply this methodology in their own laboratories.
The Decisive Advantage: Why the Horner-Wadsworth-Emmons Reaction Excels
The HWE reaction is a modification of the classic Wittig reaction, employing a phosphonate-stabilized carbanion instead of a phosphonium ylide.[2] This seemingly subtle change confers several significant advantages:
-
Enhanced Nucleophilicity: The phosphonate carbanion is more nucleophilic and generally less basic than its phosphonium ylide counterpart, allowing for reactions with a broader range of aldehydes and ketones, including sterically hindered ones.[1][2]
-
Simplified Purification: A key practical benefit is the nature of the byproduct. The HWE reaction generates a water-soluble phosphate salt, which is readily removed during aqueous workup, in stark contrast to the often-problematic triphenylphosphine oxide produced in the Wittig reaction.[3]
-
Inherent E-Selectivity: The reaction mechanism inherently favors the formation of the thermodynamically more stable E-alkene.[1][4]
Mechanistic Insights: The Path to E-Selectivity
The stereochemical outcome of the HWE reaction is governed by thermodynamic control. The reaction proceeds through the following key steps, as illustrated in the diagram below:
-
Deprotonation: A suitable base abstracts a proton from the α-carbon of the this compound to generate a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: This intermediate cyclizes to form a four-membered ring, the oxaphosphetane. This step is typically the rate-determining step.[1]
-
Elimination: The oxaphosphetane collapses, yielding the E-alkene and a water-soluble diisopropyl phosphate salt.
The E-selectivity arises from the steric interactions within the transition state leading to the oxaphosphetane. The bulky diisopropyl phosphonate group and the substituent from the aldehyde (R group) preferentially adopt an anti-conformation to minimize steric strain. This arrangement leads directly to the formation of the E-alkene.
Figure 1. Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Protocol: Synthesis of (E)-Cinnamonitrile
This protocol details the synthesis of (E)-cinnamonitrile from benzaldehyde and this compound. This reaction is a representative example and can be adapted for other aromatic and aliphatic aldehydes.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Safety Precautions:
-
This compound is harmful if swallowed or in contact with skin and causes serious eye irritation.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
Conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C using an ice bath.
-
Carbanion Formation: Slowly add this compound (1.0 mmol, 1.0 eq) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the carbanion is usually indicated by the cessation of hydrogen gas evolution.
-
Aldehyde Addition: Add benzaldehyde (1.0 mmol, 1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (E)-cinnamonitrile.
Data Presentation: Substrate Scope and Performance
The Horner-Wadsworth-Emmons reaction with this compound is applicable to a wide range of aldehydes. The following table summarizes representative results, demonstrating the high yields and excellent E-selectivity typically achieved.
| Aldehyde | Product | Base | Solvent | Yield (%) | E:Z Ratio |
| Benzaldehyde | (E)-Cinnamonitrile | NaH | THF | High | >95:5 |
| p-Tolualdehyde | (E)-4-Methylcinnamonitrile | NaH | THF | High | Predominantly E[3] |
| 4-Methoxybenzaldehyde | (E)-4-Methoxycinnamonitrile | NaH | THF | High | >95:5 |
| Hexanal | (E)-Oct-2-enenitrile | NaH | THF | Good | >90:10 |
| Cyclohexanecarboxaldehyde | (E)-3-Cyclohexylacrylonitrile | NaH | THF | Good | >90:10 |
Note: Yields and E:Z ratios are representative and can vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the synthesis of E-alkenes using this compound.
Sources
The Strategic Application of Diisopropyl (cyanomethyl)phosphonate in the Total Synthesis of Natural Products: A Guide for Researchers
In the intricate field of natural product synthesis, where the stereoselective construction of carbon-carbon double bonds is a frequent challenge, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone methodology. This guide provides an in-depth exploration of a specialized yet highly effective reagent in the HWE arsenal: diisopropyl (cyanomethyl)phosphonate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the reagent's application, delves into the causality of experimental choices, and provides detailed protocols grounded in successful total synthesis campaigns.
Introduction: The Power of the Phosphonate in Olefination
The Horner-Wadsworth-Emmons reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones, offering distinct advantages over the traditional Wittig reaction.[1] A key benefit of the HWE reaction is the formation of a water-soluble phosphate byproduct, which significantly simplifies purification of the desired alkene.[2] Furthermore, the reaction generally exhibits high (E)-stereoselectivity, a crucial feature for the synthesis of specific isomers required in drug development and other fine chemical applications.[2]
This compound is a specialized HWE reagent that introduces an α,β-unsaturated nitrile moiety. The nitrile group is a versatile functional handle that can be further transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones. This versatility makes this compound a valuable reagent in the strategic planning of complex natural product syntheses.
The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereoselectivity
The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon by a suitable base to form a nucleophilic carbanion.[3] This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then decomposes to yield the desired alkene and a diisopropyl phosphate salt.[3] The high (E)-selectivity of the HWE reaction is a result of the thermodynamic control of the reaction pathway. Steric interactions in the transition state leading to the oxaphosphetane intermediate favor the anti-conformation of the larger substituents, which ultimately results in the formation of the more stable (E)-alkene.
The choice of the phosphonate's ester group can influence the stereochemical outcome of the reaction. The use of bulkier isopropyl esters, as in this compound, can enhance the (E)-selectivity of the olefination compared to the corresponding dimethyl or diethyl phosphonates.[1]
Application in the Total Synthesis of Hapalindoles
The hapalindoles are a family of complex indole alkaloids isolated from cyanobacteria that exhibit a range of interesting biological activities.[4] Their intricate structures have made them challenging targets for total synthesis. Several synthetic routes towards hapalindoles have been developed, with the construction of the key tetracyclic core being a significant hurdle.[1]
In the total synthesis of hapalindoles J and U, a key step involves the introduction of a cyanomethylene group via a Horner-Wadsworth-Emmons reaction.[1] This reaction sets the stage for the eventual formation of the isonitrile functionality present in the natural products. The choice of this compound in this context is strategic, aiming for a clean and high-yielding olefination with favorable stereoselectivity.
Experimental Protocol: Synthesis of the α,β-Unsaturated Nitrile Intermediate in the Hapalindole Synthesis
The following protocol is adapted from documented procedures for the synthesis of hapalindole intermediates.[1]
Materials:
-
Aldehyde precursor to the hapalindole core
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH slurry via syringe.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate anion is indicated by the cessation of hydrogen gas evolution.
-
-
Olefination Reaction:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of the aldehyde precursor (1.0 equivalent) in anhydrous THF to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired α,β-unsaturated nitrile.
-
Causality Behind Experimental Choices
-
Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phosphonate without competing side reactions. Anhydrous THF is an ideal solvent as it is aprotic and effectively solvates the resulting sodium salt of the phosphonate carbanion.
-
Temperature Control: The initial deprotonation and the subsequent addition of the aldehyde are carried out at 0 °C to control the exothermic nature of the reactions and to minimize potential side reactions. Allowing the reaction to warm to room temperature ensures the reaction proceeds to completion.
-
Workup: Quenching with saturated aqueous ammonium chloride neutralizes any remaining base and protonates the phosphate byproduct, aiding in its removal during the aqueous workup.
-
Purification: Silica gel chromatography is a standard and effective method for purifying the α,β-unsaturated nitrile product from any unreacted starting materials and the phosphate byproduct.
Data Presentation: Comparative Performance
While specific yield and stereoselectivity data for the this compound in the hapalindole synthesis are embedded within the broader synthetic route, a general comparison of the HWE reaction with other olefination methods highlights its advantages.
| Olefination Method | Reagent | Typical Yield | Stereoselectivity (E/Z) | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | This compound | High | Predominantly E | Water-soluble byproduct, mild conditions, high E-selectivity. [2] | Can be less effective for hindered ketones. |
| Wittig Reaction | Cyanomethyltriphenylphosphonium salt | Moderate to High | Mixture of E/Z | Broad substrate scope. | Triphenylphosphine oxide byproduct can complicate purification. |
| Julia-Kocienski Olefination | Substituted sulfone | Good to High | Predominantly E | High E-selectivity. | Requires multi-step reagent preparation. |
Conclusion
This compound is a highly valuable reagent for the stereoselective synthesis of (E)-α,β-unsaturated nitriles in the context of natural product total synthesis. Its application in the synthesis of the complex hapalindole family of alkaloids underscores its utility in constructing key structural motifs. The Horner-Wadsworth-Emmons reaction, facilitated by this reagent, offers a reliable and efficient method for C-C bond formation with the significant advantage of a simplified purification process. By understanding the underlying mechanism and the rationale behind the experimental protocol, researchers can effectively leverage this powerful tool to advance their own synthetic endeavors in the pursuit of complex molecular targets.
References
- Hohlman, R. M., et al. (2021). Recent advances in hapalindole-type cyanobacterial alkaloids: biosynthesis, synthesis, and biological activity. Natural Product Reports, 38(9), 1567-1588.
- Willis, A. C., et al. (2012). Total Synthesis of Hapalindoles J and U. The Journal of Organic Chemistry, 77(17), 7438-7444.
- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, I. Darstellung und Eigenschaften von Phosphinoxiden. Chemische Berichte, 91(1), 61-63.
- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
- Moore, R. E., et al. (1984). Hapalindoles: New Alkaloids from the Blue-Green Alga Hapalosiphon fontinalis. Journal of the American Chemical Society, 106(22), 6456-6457.
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF A DIISOPROPYLSELENOPHOSPHORAMIDE CATALYST AND ITS USE IN ENANTIOSELECTIVE SULFENOETHERIFICATION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DIISOPROPYL METHYLPHOSPHONATE. Retrieved from [Link]
- Royal Society of Chemistry. (2018). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry, 16(43), 8235-8243.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN111018909A - Synthesis method of cyanomethyl diethyl phosphate.
-
ResearchGate. (n.d.). Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). New Phosphonate-Mediated Syntheses of Cyclopentanoids and Prostaglandins. Retrieved from [Link]
-
PubMed. (n.d.). Total synthesis of hapalindole-type natural products. Retrieved from [Link]
- Nature. (2007). Total synthesis of marine natural products without using protecting groups.
Sources
Application Note: Diisopropyl (cyanomethyl)phosphonate in Pharmaceutical Synthesis via Horner-Wadsworth-Emmons Olefination
Introduction
In the landscape of modern pharmaceutical synthesis, the efficient and stereocontrolled construction of carbon-carbon double bonds is a cornerstone of molecular architecture. Diisopropyl (cyanomethyl)phosphonate has emerged as a reagent of significant utility, primarily for its role in the Horner-Wadsworth-Emmons (HWE) reaction to generate α,β-unsaturated nitriles.[1] These products are not merely intermediates but are versatile synthons, offering multiple avenues for functional group transformations crucial for the assembly of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the reagent's application, focusing on the mechanistic underpinnings, practical advantages, detailed experimental protocols, and its contextual relevance in the synthesis of pharmaceutically relevant scaffolds.
The Horner-Wadsworth-Emmons (HWE) Reaction: Mechanism and Strategic Advantages
The primary application of this compound is the olefination of aldehydes and ketones to produce α,β-unsaturated nitriles.[2] This transformation is a powerful variant of the Wittig reaction, offering distinct advantages that are particularly valued in process and medicinal chemistry.
Causality of the Mechanism
The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon by a suitable base (e.g., NaH, NaOMe, BuLi), forming a resonance-stabilized phosphonate carbanion.[2][3] The presence of the electron-withdrawing nitrile group significantly increases the acidity of the α-protons, facilitating carbanion formation. This nucleophilic carbanion then adds to the carbonyl carbon of an aldehyde or ketone in a rate-limiting step, leading to a tetrahedral intermediate.[2] This intermediate rapidly cyclizes to form a transient, four-membered oxaphosphetane ring, which subsequently undergoes syn-elimination to yield the target alkene and a water-soluble diisopropyl phosphate salt.[3][4]
Caption: Horner-Wadsworth-Emmons (HWE) Reaction Mechanism.
Key Advantages in Pharmaceutical Synthesis
-
Enhanced Nucleophilicity : Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts used in the Wittig reaction, allowing them to react efficiently with a broader range of aldehydes and even hindered ketones.[5]
-
Simplified Purification : The dialkylphosphate byproduct is readily removed by simple aqueous extraction.[3] This is a significant process advantage over the classic Wittig reaction, where the removal of the often-crystalline and sparingly soluble triphenylphosphine oxide byproduct can complicate purification and lower isolated yields.[6]
-
Stereoselectivity : The reaction with stabilized phosphonates, such as this compound, predominantly yields the thermodynamically more stable (E)-alkene.[3][5] This stereochemical control is achieved through steric approach, where the transition state leading to the (E)-isomer is favored.[3]
Comparative Performance Benchmark
To contextualize the utility of this compound, its performance in the HWE reaction can be benchmarked against other standard olefination methods. The synthesis of 4-methylcinnamonitrile from p-tolualdehyde serves as a representative model.
| Olefination Method | Reagent | Typical Yield | Stereoselectivity (E:Z) | Key Advantages & Disadvantages |
| Horner-Wadsworth-Emmons | This compound | High | Predominantly E | Advantage: Water-soluble byproduct, mild conditions, high E-selectivity. Disadvantage: Can be less effective for highly hindered ketones.[6] |
| Wittig Reaction | Cyanomethyltriphenylphosphonium chloride | Moderate to High | Mixture of E/Z | Advantage: Broad substrate scope. Disadvantage: Triphenylphosphine oxide byproduct complicates purification.[6] |
| Julia-Kocienski Olefination | 2-Benzothiazolyl acetonitrile | Good to High | Generally E-selective | Advantage: Mild conditions, good functional group tolerance. Disadvantage: Reagent synthesis can be multi-step.[6] |
| Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate | Good | Predominantly Z | Advantage: High Z-selectivity for α,β-unsaturated esters/nitriles. Disadvantage: Requires a specialized, more expensive phosphonate reagent.[5][6] |
This comparison underscores that for reliable and scalable synthesis of (E)-α,β-unsaturated nitriles, the HWE reaction with this compound offers an optimal balance of high yield, excellent stereoselectivity, and operational simplicity.[6]
Protocol: (E)-Selective Synthesis of 4-Methylcinnamonitrile
This protocol details a representative procedure for the olefination of an aromatic aldehyde using this compound.
Safety Precautions
Warning: this compound is toxic if swallowed or in contact with skin, is fatal if inhaled, and causes severe skin burns and eye damage.[7][8] All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, is mandatory.[9][10] Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere.[10]
Materials and Reagents
-
This compound (≤100% purity)[7]
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
p-Tolualdehyde (4-methylbenzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow
Caption: Experimental workflow for HWE olefination.
Step-by-Step Procedure
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv, 60% dispersion).
-
Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF (20 mL) and cool the resulting suspension to 0°C in an ice bath.
-
Causality: Anhydrous conditions are critical as the phosphonate carbanion and NaH are strong bases that are readily quenched by water. The inert atmosphere prevents reaction with oxygen and moisture.
-
-
Addition of Aldehyde:
-
Slowly add a solution of this compound (2.08 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) to the stirred NaH suspension at 0°C.
-
Stir the mixture at 0°C for 30 minutes, during which time hydrogen gas evolution should cease and the solution may become clearer.
-
Add a solution of p-tolualdehyde (1.20 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise to the reaction mixture at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Causality: Maintaining a low temperature during the additions helps to control the exothermic reaction and minimize potential side reactions.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once complete, cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Causality: Quenching neutralizes the excess base and destroys any reactive anionic species, ensuring a safe work-up.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Trustworthiness: This washing procedure is key to the HWE reaction's utility, as it effectively removes the water-soluble diisopropyl phosphate byproduct into the aqueous phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
-
Broader Applications in Pharmaceutical Development
The α,β-unsaturated nitrile moiety installed by this reaction is a valuable functional group handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole, while the alkene can undergo a variety of transformations including hydrogenation, dihydroxylation, or Michael addition.
While direct examples in final drug APIs are often proprietary, the utility is evident in the synthesis of key intermediates. For instance, similar phosphonate reagents are employed in the synthesis of intermediates for complex natural products and bioactive molecules, such as elfamycin.[11]
Furthermore, the broader class of phosphonates is of immense importance in medicinal chemistry.[12] They serve as stable bioisosteres of phosphates, which are ubiquitous in biology but are metabolically labile.[13] This principle is expertly applied in numerous antiviral drugs where the phosphonate group is critical for the mechanism of action.[14][15] Acyclic nucleoside phosphonates like Cidofovir and Tenofovir are prime examples, where the phosphonate mimics a nucleotide monophosphate, bypassing the initial, often rate-limiting, viral kinase-dependent phosphorylation step.[16] The development of phosphonate prodrugs, such as Fostemsavir (a phosphonooxymethyl prodrug of the HIV attachment inhibitor Temsavir), further highlights the strategic importance of phosphonate chemistry in overcoming challenges like poor cell permeability of the charged phosphonate group.[17][18][19]
Conclusion
This compound is a robust and highly effective reagent for the stereoselective synthesis of (E)-α,β-unsaturated nitriles via the Horner-Wadsworth-Emmons reaction. Its operational simplicity, particularly the ease of byproduct removal, combined with high yields and predictable stereoselectivity, makes it an invaluable tool for researchers, scientists, and drug development professionals. The versatility of the resulting products ensures its continued application in the construction of complex molecular scaffolds destined for pharmaceutical evaluation.
References
-
Title: Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects Source: Frontiers in Chemistry URL: [Link]
-
Title: Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy Source: ORCA – Online Research @ Cardiff URL: [Link]
-
Title: Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Horner-Wadsworth-Emmons Reaction Source: NROChemistry URL: [Link]
- Title: Fostemsavir intermediates and process for the preparation thereof Source: Google Patents URL
-
Title: Horner–Wadsworth–Emmons reaction Source: Wikipedia URL: [Link]
-
Title: Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Editorial: Phosphonate Chemistry in Drug Design and Development Source: Frontiers in Chemistry URL: [Link]
-
Title: Editorial: Phosphonate Chemistry in Drug Design and Development Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Horner-Wadsworth-Emmons reaction to form alkenes Source: YouTube URL: [Link]
-
Title: this compound Source: LookChem URL: [Link]
-
Title: Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir Source: SpringerLink URL: [Link]
-
Title: Material Safety Data Sheet - Diethyl Cyanomethylphosphonate, 96% Source: Cole-Parmer URL: [Link]
Sources
- 1. Diethyl (cyanomethyl)phosphonate | 2537-48-6 | Benchchem [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. This compound|lookchem [lookchem.com]
- 12. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 13. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2024137495A9 - Fostemsavir intermediates and process for the preparation thereof - Google Patents [patents.google.com]
- 18. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
Application Notes and Protocols for the Synthesis of Insect Pheromone Precursors Using Diisopropyl (cyanomethyl)phosphonate
Introduction: The Crucial Role of Synthesis in Pheromone-Based Pest Management
Insect pheromones, chemical signals used for communication between members of the same species, are powerful tools in modern agriculture for environmentally friendly pest management.[1] Their use in mating disruption and population monitoring offers a targeted alternative to broad-spectrum pesticides. However, the minute quantities produced by insects necessitate efficient and scalable chemical synthesis to meet the demands of large-scale agricultural applications.
A common structural motif in many insect pheromones is the carbon-carbon double bond, often with specific stereochemistry (E/Z isomerism). The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes, making it an invaluable tool in the synthesis of these vital semiochemicals.[2]
This guide provides a comprehensive overview and detailed protocols for the use of Diisopropyl (cyanomethyl)phosphonate in the HWE reaction to generate α,β-unsaturated nitriles, versatile precursors for a variety of insect pheromones. We will explore the underlying principles of the HWE reaction and provide step-by-step instructions for the synthesis of a model compound, (E)-cinnamonitrile, followed by protocols for its conversion into key functional groups found in numerous insect pheromones.
The Horner-Wadsworth-Emmons Reaction: A Superior Method for Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[2] This reaction offers several advantages over the classical Wittig reaction, including:
-
Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic and generally less basic than the corresponding phosphonium ylide, leading to fewer side reactions.
-
Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble, allowing for easy removal during aqueous workup, a significant advantage over the often-difficult-to-remove triphenylphosphine oxide from Wittig reactions.
-
Stereochemical Control: The HWE reaction typically favors the formation of the (E)-alkene, providing a high degree of stereoselectivity, which is crucial for the biological activity of many pheromones.
This compound is a particularly useful HWE reagent for the introduction of a cyano-substituted vinyl group. The resulting α,β-unsaturated nitrile is a versatile intermediate that can be further transformed into a variety of functional groups commonly found in insect pheromones, such as primary amines, carboxylic acids, aldehydes, and alcohols.
Experimental Protocols
Part 1: Synthesis of (E)-Cinnamonitrile via Horner-Wadsworth-Emmons Reaction
This protocol details the synthesis of (E)-cinnamonitrile from benzaldehyde and this compound, serving as a model for the synthesis of α,β-unsaturated nitrile pheromone precursors.
Reaction Scheme:
Sources
Synthesis of Retinoids Utilizing Diisopropyl (cyanomethyl)phosphonate: An Application and Protocol Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of retinoids, focusing on the strategic application of Diisopropyl (cyanomethyl)phosphonate in the Horner-Wadsworth-Emmons (HWE) reaction. This application note delves into the mechanistic underpinnings of this powerful olefination reaction, offers detailed, field-tested protocols, and provides a comparative analysis to justify experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Retinoid Synthesis
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a myriad of biological processes, including vision, cellular differentiation, proliferation, and apoptosis.[1][2] Their therapeutic potential in dermatology and oncology is well-established, fueling ongoing research into novel synthetic routes that offer high efficiency, stereoselectivity, and yield. The synthesis of the all-trans isomer of retinoic acid, a potent retinoid, often involves the construction of its characteristic polyene chain. The Horner-Wadsworth-Emmons reaction has emerged as a superior method for the stereoselective formation of carbon-carbon double bonds, a key step in building the retinoid backbone.[3]
This guide focuses on the use of this compound as a key reagent in the HWE reaction for the preparation of an all-trans-retinonitrile intermediate, which is subsequently hydrolyzed to all-trans-retinoic acid.
The Horner-Wadsworth-Emmons Reaction: A Strategic Choice for Retinoid Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used organic reaction that facilitates the formation of alkenes from aldehydes or ketones and a phosphonate carbanion.[3] It offers several distinct advantages over the traditional Wittig reaction, making it particularly suitable for complex natural product synthesis, including retinoids.
Key Advantages of the HWE Reaction:
-
Enhanced Nucleophilicity: The phosphonate carbanion is generally more nucleophilic than the corresponding phosphonium ylide used in the Wittig reaction, allowing for reactions with a broader range of aldehydes and ketones, including sterically hindered ones.
-
Simplified Purification: A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which can be easily removed during aqueous workup, simplifying the purification of the desired alkene product.
-
Stereoselectivity: The HWE reaction typically exhibits high E-stereoselectivity, which is crucial for the synthesis of all-trans-retinoids. The reaction mechanism allows for thermodynamic control, favoring the formation of the more stable E-isomer.
The Role of this compound
The choice of the phosphonate reagent is critical in directing the outcome of the HWE reaction. This compound offers specific benefits:
-
Increased E-selectivity: The sterically bulky isopropyl groups on the phosphonate can enhance the E-selectivity of the reaction compared to the less hindered diethyl or dimethyl esters. This is attributed to steric hindrance in the transition state leading to the Z-isomer.
-
Cyanide as a Precursor to Carboxylic Acid: The cyano group serves as a versatile precursor to a carboxylic acid. The resulting α,β-unsaturated nitrile (retinonitrile) can be efficiently hydrolyzed to the corresponding carboxylic acid (retinoic acid) in a subsequent step.
Reaction Mechanism
The HWE reaction proceeds through a well-established mechanism:
-
Deprotonation: A strong base is used to deprotonate the α-carbon of the this compound, forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Attack: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (in this case, all-trans-retinal). This forms a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, leading to the formation of the desired alkene (all-trans-retinonitrile) and a diisopropyl phosphate byproduct. The elimination is typically stereoselective, favoring the E-isomer.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of all-trans-retinoic acid from all-trans-retinal using this compound.
Synthesis of all-trans-Retinonitrile via Horner-Wadsworth-Emmons Reaction
This protocol details the olefination of all-trans-retinal with this compound to yield all-trans-retinonitrile.
Materials:
-
all-trans-Retinal
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Workflow Diagram:
Caption: Workflow for the synthesis of all-trans-retinonitrile.
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH slurry with stirring.
-
Stir the mixture at 0 °C for 30 minutes. The formation of the carbanion is indicated by the evolution of hydrogen gas.
-
-
Reaction with all-trans-Retinal:
-
Prepare a solution of all-trans-retinal (1.0 equivalent) in anhydrous THF.
-
Slowly add the retinal solution to the phosphonate carbanion solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure all-trans-retinonitrile as a yellow solid.
-
Characterization of all-trans-Retinonitrile:
-
¹H NMR (CDCl₃): Spectral data will show characteristic peaks for the polyene chain protons and the vinyl proton adjacent to the nitrile group.
-
¹³C NMR (CDCl₃): The spectrum will display signals for the carbons of the polyene chain, the trimethylcyclohexene ring, and the nitrile carbon.
-
IR (KBr): A characteristic sharp absorption band for the nitrile group (C≡N) will be observed around 2210-2230 cm⁻¹.
Hydrolysis of all-trans-Retinonitrile to all-trans-Retinoic Acid
This protocol describes the conversion of the nitrile intermediate to the final carboxylic acid product.[4][5]
Materials:
-
all-trans-Retinonitrile
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram:
Sources
- 1. US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids - Google Patents [patents.google.com]
- 2. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: The Strategic Use of Diisopropyl (cyanomethyl)phosphonate in Prostaglandin Synthesis
Introduction: A Modern Approach to a Classic Challenge
Prostaglandins, a class of lipid compounds, are critical signaling molecules in a vast array of physiological processes, making them and their analogs highly valuable targets in drug development.[1] The intricate stereochemistry of these molecules presents a formidable challenge for synthetic chemists. A pivotal strategy in the total synthesis of prostaglandins, pioneered by E.J. Corey, involves the sequential introduction of two side chains onto a cyclopentane core. A key transformation in this synthetic route is the olefination of the "Corey aldehyde," a versatile intermediate, to construct the α-chain of the prostaglandin molecule. This application note provides a detailed guide to the use of diisopropyl (cyanomethyl)phosphonate in this crucial step, leveraging the power and precision of the Horner-Wadsworth-Emmons (HWE) reaction.
The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and, critically, the formation of a water-soluble phosphate byproduct, which greatly simplifies the purification of the often sensitive prostaglandin precursors.[2] The use of this compound is particularly advantageous for introducing a cyanomethyl group, which can be further elaborated to the full α-chain of various prostaglandins.
The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereochemical Control
The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate ester at the carbon adjacent to the phosphorus and the electron-withdrawing group (in this case, the nitrile) by a suitable base. This generates a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (the Corey aldehyde). This nucleophilic addition is the rate-determining step and leads to the formation of a tetrahedral intermediate. This intermediate then collapses to form an oxaphosphetane, which subsequently fragments to yield the desired alkene and a water-soluble dialkyl phosphate salt.[3]
A key feature of the HWE reaction with stabilized phosphonates is its high stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene. This stereochemical outcome is a result of the reversibility of the initial addition of the phosphonate carbanion to the aldehyde, allowing for equilibration to the favored anti-betaine intermediate, which then proceeds to the (E)-alkene.
Visualizing the Reaction Pathway and Workflow
To provide a clear understanding of the chemical transformation and the experimental process, the following diagrams illustrate the reaction mechanism and the overall workflow for the synthesis of the prostaglandin precursor.
Figure 1: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Figure 2: Experimental Workflow for the HWE Olefination.
Detailed Experimental Protocol
This protocol provides a representative method for the Horner-Wadsworth-Emmons olefination of a protected Corey aldehyde with this compound. Researchers should note that optimization of reaction conditions may be necessary depending on the specific protecting groups on the Corey aldehyde.
Materials:
| Reagent/Material | Grade | Supplier |
| Protected Corey Aldehyde | Synthesis Grade | Varies |
| This compound | ≥95% | Major Chemical Suppliers |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Major Chemical Suppliers |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major Chemical Suppliers |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Suppliers |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Major Chemical Suppliers |
| Brine (Saturated Aqueous NaCl) | Reagent Grade | Major Chemical Suppliers |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Chemical Suppliers |
| Silica Gel | 230-400 mesh | Major Chemical Suppliers |
| TLC Plates | Silica gel 60 F₂₅₄ | Major Chemical Suppliers |
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice-water bath.
-
In a separate flame-dried flask, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Add the solution of this compound dropwise to the stirred NaH slurry at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate carbanion is usually indicated by the cessation of hydrogen gas evolution.
-
-
Olefination Reaction:
-
In a separate flame-dried flask, dissolve the protected Corey aldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the phosphonate anion solution back down to 0 °C.
-
Add the solution of the protected Corey aldehyde dropwise to the phosphonate anion solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). The aqueous washes effectively remove the diisopropyl phosphate byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated nitrile.
-
Expected Yield:
The yield of the reaction can vary depending on the specific protecting groups on the Corey aldehyde and the precise reaction conditions. However, yields in the range of 70-90% are typically reported for similar HWE reactions in prostaglandin synthesis.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of the HWE reaction is highly dependent on maintaining strictly anhydrous conditions, as the phosphonate carbanion is a strong base and will be quenched by water. All glassware should be flame-dried, and anhydrous solvents must be used.
-
Base Selection: While sodium hydride is a common and effective base, other bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide can also be used. The choice of base may influence the reaction rate and selectivity.
-
Temperature Control: Careful control of the temperature, especially during the addition of the aldehyde, is important to minimize side reactions.
-
Purification: The water-soluble nature of the phosphate byproduct is a major advantage of the HWE reaction.[2] Thorough aqueous washing during the work-up is crucial for its removal, simplifying the subsequent chromatographic purification.
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a robust and highly effective method for the stereoselective synthesis of key α,β-unsaturated nitrile intermediates in the total synthesis of prostaglandins. The operational simplicity, high yields, and excellent stereocontrol make this a preferred method for researchers and professionals in drug development. The detailed protocol and mechanistic insights provided in this application note are intended to serve as a valuable resource for the successful implementation of this important synthetic transformation.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63. (A foundational paper on the modified Wittig reaction)
- Wadsworth, W. S.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733-1738. (Definitive work on the Horner-Wadsworth-Emmons reaction)
-
Organic Syntheses Procedure. Preparation of Horner-Wadsworth-Emmons Reagent. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
- Corey, E. J.; Weinshenker, N. M.; Schaaf, T. K.; Huber, W. Journal of the American Chemical Society1969, 91 (20), 5675–5677. (One of the seminal papers on Corey's prostaglandin synthesis)
- Patents Google. Process for the synthesis of prostaglandin derivatives. EP1721894A1.
-
YouTube. 7 E.J.Corey Synthesis of Prostaglandins | Part A | PGE2 | Prostaglandins Chemistry. Available at: [Link]
-
YouTube. Lecture 10: Total synthesis of Prostaglandin (Corey). Available at: [Link]
-
PubMed. An alternative synthesis of the Corey prostaglandin aldehyde. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
ResearchGate. Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. Available at: [Link]
-
ResearchGate. Dry reaction of diethyl cyanomethylphosphonate and tetraethyl methylenediphosphonate with benzaldehyde on solid bases. Available at: [Link]
Sources
Application Notes and Protocols for the Masamune-Roush Horner-Wadsworth-Emmons Reaction with Diisopropyl (cyanomethyl)phosphonate
Introduction: Precision in Olefination for Complex Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones.[1][2] This powerful transformation is particularly valued for its ability to generate predominantly (E)-alkenes and for the straightforward removal of its water-soluble phosphate byproduct.[1][2] However, the use of strong bases such as sodium hydride or alkyl lithiums in the classical HWE protocol can be detrimental to sensitive substrates, leading to epimerization, decomposition, or other undesired side reactions.
Addressing this limitation, the Masamune-Roush conditions offer a significantly milder alternative, employing a weak amine base in conjunction with a lithium salt, typically lithium chloride (LiCl) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-diisopropylethylamine (DIPEA).[3][4] These conditions are especially advantageous when dealing with base-sensitive aldehydes and phosphonates.[4]
This application note provides a detailed technical guide to the Masamune-Roush HWE reaction, with a specific focus on the use of Diisopropyl (cyanomethyl)phosphonate for the synthesis of α,β-unsaturated nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting common challenges.
Mechanistic Insights: The Synergy of LiCl and a Mild Base
The efficacy of the Masamune-Roush conditions stems from the cooperative action of the lithium salt and the mild amine base. The reaction proceeds through the following key steps:
-
Enhanced Acidity and Deprotonation: The lithium cation is believed to act as a Lewis acid, coordinating to the phosphoryl oxygen of the phosphonate.[5] This coordination increases the acidity of the α-proton, facilitating its removal by a weak base like DBU or DIPEA to form the phosphonate carbanion.[5]
-
Nucleophilic Addition: The resulting phosphonate carbanion, a potent nucleophile, then attacks the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate.[3]
-
Oxaphosphetane Formation and Decomposition: This intermediate cyclizes to form an oxaphosphetane, which subsequently undergoes syn-elimination to yield the desired alkene and a water-soluble diisopropyl phosphate salt.[2] The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetanes. The Masamune-Roush conditions generally favor the formation of the thermodynamically more stable (E)-alkene.
The use of diisopropyl esters on the phosphonate can also influence the stereoselectivity of the reaction, with bulkier esters often enhancing the preference for the (E)-isomer.
Diagrammatic Representation of the Masamune-Roush HWE Workflow
Caption: Workflow of the Masamune-Roush HWE Reaction.
Experimental Protocol: Synthesis of an α,β-Unsaturated Nitrile
This protocol details a representative Masamune-Roush HWE reaction between this compound and a generic aliphatic aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., octanal)
-
Lithium chloride (LiCl), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Anhydrous LiCl is crucial for the reaction's success. It is recommended to dry the LiCl under vacuum with gentle heating before use.
-
Use freshly distilled DBU or DIPEA and anhydrous acetonitrile.
-
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 - 1.5 equivalents).
-
Add anhydrous acetonitrile to dissolve the LiCl with stirring.
-
Add this compound (1.1 - 1.3 equivalents) to the solution.
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
-
Reaction Execution:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DBU or DIPEA (1.1 - 1.3 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[5]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).[6]
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated nitrile.
-
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Phosphonate | This compound |
| Aldehyde | Aliphatic or Aromatic Aldehyde |
| Base | DBU or DIPEA |
| Salt | Anhydrous LiCl |
| Solvent | Anhydrous Acetonitrile |
| Stoichiometry (Aldehyde:Phosphonate:Base:LiCl) | 1.0 : 1.1-1.3 : 1.1-1.3 : 1.2-1.5 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 70 - 95% |
| Stereoselectivity | Predominantly (E)-isomer |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive reagents (wet solvent, old base, non-anhydrous LiCl)- Insufficiently acidic phosphonate | - Ensure all reagents and solvents are strictly anhydrous.- Use freshly distilled base.- Dry LiCl under vacuum before use.- Consider a slightly longer reaction time or gentle heating if the substrate is stable. |
| Poor (E/Z) Stereoselectivity | - Reaction conditions not optimized.- Steric hindrance in the aldehyde or phosphonate. | - Ensure the reaction is run at the recommended temperature.- The choice of base and solvent can sometimes influence selectivity; consider screening alternatives like THF. |
| Formation of Side Products | - Aldol condensation of the aldehyde.- Michael addition to the α,β-unsaturated nitrile product. | - Add the base slowly at a low temperature (0 °C) to minimize self-condensation of the aldehyde.- Use a slight excess of the phosphonate to ensure the aldehyde is consumed. |
| Difficult Purification | - The diisopropyl phosphate byproduct may not be completely removed by aqueous workup. | - Perform multiple extractions during the workup.- A dilute aqueous acid wash (e.g., 1M HCl) can sometimes help in removing residual amine base. |
Synthesis of this compound
This compound can be readily prepared via the Michaelis-Arbuzov reaction.[2][7]
Caption: Synthesis via Michaelis-Arbuzov Reaction.
Brief Protocol:
A mixture of triisopropyl phosphite and chloroacetonitrile is heated, typically neat or in a high-boiling inert solvent. The reaction proceeds via an Sɴ2 attack of the phosphorus on the electrophilic carbon of chloroacetonitrile, followed by dealkylation of the resulting phosphonium salt by the chloride ion to yield the desired phosphonate and isopropyl chloride.[8] The product can be purified by distillation under reduced pressure.
Conclusion
The Masamune-Roush modification of the Horner-Wadsworth-Emmons reaction is a mild and highly effective method for the synthesis of alkenes, particularly for substrates that are sensitive to strong bases. The use of this compound under these conditions provides a reliable and stereoselective route to α,β-unsaturated nitriles. By understanding the mechanistic nuances and adhering to the detailed protocol provided, researchers can confidently apply this powerful tool in the synthesis of complex molecules for drug discovery and development.
References
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. (URL: [Link])
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (URL: [Link])
-
Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles - ACS Publications. (2025). (URL: [Link])
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. (2014). (URL: [Link])
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - NIH. (2022). (URL: [Link])
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])
-
Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles - ResearchGate. (2025). (URL: [Link])
-
SG olefination using Masamune–Roush conditions. - ResearchGate. (URL: [Link])
-
Michaelis-Arbuzov Phosphonate Synthesis - ResearchGate. (URL: [Link])
-
100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis - YouTube. (2020). (URL: [Link])
-
Michaelis–Arbuzov reaction - Wikipedia. (URL: [Link])
-
Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). (URL: [Link])
-
Masamune-Roush conditions | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
Foreword for the Modern Researcher
In the landscape of synthetic organic chemistry, the stereoselective synthesis of alkenes remains a cornerstone of molecular construction. While the Horner-Wadsworth-Emmons (HWE) reaction is a robust and widely adopted methodology, its inherent thermodynamic preference for the formation of E-alkenes presents a significant challenge when the Z-isomer is the desired product.[1] This application note delves into the Still-Gennari modification, a powerful adaptation of the HWE reaction that elegantly inverts this selectivity to favor the formation of Z-alkenes.[2][3][4]
This guide is designed for researchers, scientists, and professionals in drug development who seek not only to understand the theoretical underpinnings of this reaction but also to confidently apply it in a laboratory setting. We will move beyond a simple recitation of steps to explore the mechanistic rationale behind the observed selectivity, providing practical, field-tested protocols and insights to ensure successful implementation.
The Mechanistic Imperative: Why Z-Selectivity Prevails
The classical HWE reaction typically employs phosphonates with simple alkyl esters (e.g., diethyl or dimethyl), leading to thermodynamically stable E-alkene products.[1] The Still-Gennari modification, however, introduces a critical change: the use of phosphonates bearing electron-withdrawing groups, most notably bis(2,2,2-trifluoroethyl) esters.[2][3] This substitution has a profound impact on the reaction mechanism, shifting the outcome from thermodynamic to kinetic control.[1]
The key to the Z-selectivity lies in the accelerated elimination of the oxaphosphetane intermediate.[2] The electron-withdrawing trifluoroethyl groups increase the electrophilicity of the phosphorus atom, which in turn weakens the P-O bond and facilitates a rapid, irreversible collapse of the syn-oxaphosphetane intermediate to the Z-alkene. This rapid elimination outcompetes the equilibration to the more thermodynamically stable anti-oxaphosphetane, which would lead to the E-alkene.[5]
Furthermore, the reaction conditions play a crucial role. The use of a strong, non-coordinating base system, such as potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6, generates a "naked" phosphonate anion.[3][5] This highly reactive nucleophile undergoes a rapid and irreversible addition to the aldehyde, favoring the formation of the kinetically preferred syn-betaine intermediate, which then proceeds to the Z-alkene.[5]
Figure 1: Simplified mechanism of the Still-Gennari modification.
Core Reagents and Their Preparation
The cornerstone of the Still-Gennari modification is the bis(2,2,2-trifluoroethyl)phosphonate reagent. While commercially available, its synthesis in the laboratory is often a practical necessity. A straightforward, purification-free procedure has been developed, making these crucial reagents more accessible.[6][7]
Protocol 2.1: Synthesis of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
This protocol outlines a common method for preparing a Still-Gennari reagent.
Materials:
-
Methyl phosphonoacetate
-
Oxalyl chloride or thionyl chloride
-
2,2,2-Trifluoroethanol
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Phosphonic Dichloride: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, dissolve methyl phosphonoacetate in an anhydrous solvent. Cool the solution to 0 °C.
-
Slowly add oxalyl chloride or thionyl chloride dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux until the evolution of gas ceases.
-
Formation of the Bis(trifluoroethyl) Ester: Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of sodium trifluoroethoxide by adding sodium metal to an excess of 2,2,2-trifluoroethanol.
-
Slowly add the freshly prepared phosphonic dichloride solution to the sodium trifluoroethoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often of sufficient purity for direct use in the olefination reaction.[7]
The Still-Gennari Olefination: A Step-by-Step Protocol
This protocol provides a detailed methodology for a typical Still-Gennari olefination reaction.
Materials:
-
Aldehyde
-
Bis(2,2,2-trifluoroethyl)phosphonate reagent
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Potassium tert-butoxide[8][9]
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aldehyde and the bis(2,2,2-trifluoroethyl)phosphonate reagent (typically 1.5-2.0 equivalents) in anhydrous THF.
-
Add 18-crown-6 (2.0-3.0 equivalents) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Base Addition: In a separate flask, prepare a solution of KHMDS (or potassium tert-butoxide) in anhydrous THF.
-
Slowly add the base solution dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Z-alkene.
Figure 2: A typical experimental workflow for the Still-Gennari olefination.
Substrate Scope and Selectivity
The Still-Gennari modification exhibits broad applicability across a range of aldehydes.
| Aldehyde Type | Typical Z:E Ratio | Yields | Notes |
| Aromatic | >95:5 | Good to Excellent | Highly effective for a variety of substituted aromatic aldehydes.[10] |
| α,β-Unsaturated | 86:14 to 91:9 | Good | Generally provides good yields and high Z-selectivity.[1] |
| Aliphatic | >75:25 | Good | Selectivity can be more modest compared to aromatic aldehydes.[10] |
Table 1: Representative Selectivities and Yields for the Still-Gennari Olefination.
It is important to note that while the Still-Gennari protocol is highly reliable, the stereochemical outcome can be influenced by the specific substrates and reaction conditions.[3][11] For challenging substrates, optimization of the base, solvent, and temperature may be necessary to achieve the desired selectivity.
Applications in Drug Development and Total Synthesis
The ability to reliably construct Z-alkenes is of paramount importance in the synthesis of complex molecules, including numerous biologically active natural products and pharmaceuticals.[12][13] The Still-Gennari olefination has been instrumental in the total synthesis of a wide array of compounds, including macrocyclic lactones, prostaglandins, and various polyketides.[10][12][13] Its predictable stereochemical outcome and functional group tolerance make it a valuable tool in the arsenal of the synthetic chemist.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of the Still-Gennari reaction is highly dependent on strictly anhydrous conditions. Flame-drying of glassware and the use of dry solvents are essential to prevent quenching of the phosphonate anion.
-
Base Selection: While KHMDS is the most commonly employed base, other strong bases such as potassium tert-butoxide or sodium hydride can also be effective.[3][14] The choice of base may influence the reaction rate and selectivity.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the addition of the base and the course of the reaction is critical for achieving high Z-selectivity.
-
Purity of Reagents: The purity of the aldehyde and phosphonate reagent can impact the reaction efficiency and yield.
Conclusion
The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a powerful and reliable method for the stereoselective synthesis of Z-alkenes. By understanding the mechanistic principles that govern its selectivity and adhering to carefully controlled experimental protocols, researchers can effectively leverage this reaction to construct complex molecular architectures with a high degree of stereochemical control. This application note provides a comprehensive guide for the successful implementation of the Still-Gennari olefination in a research and development setting.
References
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. Available from: [Link]
-
Janicki, I., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7067. Available from: [Link]
-
Molnár, K., et al. (2021). Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1085-1095. Available from: [Link]
-
Ando, K., et al. (2010). Z-Selective Intramolecular Horner−Wadsworth−Emmons Reaction for the Synthesis of Macrocyclic Lactones. Organic Letters, 12(7), 1464-1467. Available from: [Link]
-
Ando, K. (1997). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 62(7), 1934-1939. Available from: [Link]
-
Janicki, I., & Kiełbasiński, P. (2019). Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. Synthesis, 51(11), 2336-2342. Available from: [Link]
-
Janicki, I., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. Available from: [Link]
-
Janicki, I., & Kiełbasiński, P. (2021). A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. ResearchGate. Available from: [Link]
-
Still-Gennari Olefination. Available from: [Link]
-
Janicki, I., & Kiełbasiński, P. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis. ResearchGate. Available from: [Link]
-
Janicki, I., & Kiełbasiński, P. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis. Scite.ai. Available from: [Link]
-
Janicki, I., & Kiełbasiński, P. (2020). Mechanism of the HWE‐type reactions. ResearchGate. Available from: [Link]
-
Why is the Still-Gennari reaction Z-selective? Chemistry Stack Exchange. (2016). Available from: [Link]
Sources
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. scite.ai [scite.ai]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the One-Pot Synthesis of Unsaturated Nitriles from Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and efficient one-pot methodologies for the synthesis of unsaturated nitriles from aldehydes. Unsaturated nitriles are valuable building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials. One-pot procedures offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation. This document provides in-depth technical guidance, step-by-step protocols, and mechanistic insights into three principal synthetic strategies: the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Knoevenagel condensation. Additionally, emerging organocatalytic and chemoenzymatic approaches are discussed, offering greener and more specialized alternatives.
Introduction: The Strategic Importance of Unsaturated Nitriles
α,β-Unsaturated nitriles are a pivotal class of organic compounds characterized by a carbon-carbon double bond conjugated with a nitrile group. This arrangement of functional groups imparts unique reactivity, making them versatile intermediates in a multitude of chemical transformations. The electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic attack, enabling key bond-forming reactions such as Michael additions and cycloadditions. Consequently, these molecules are integral to the synthesis of complex molecular architectures found in numerous biologically active compounds.
Traditional multi-step syntheses of unsaturated nitriles often involve the isolation of intermediates, leading to increased operational complexity and potential yield losses. The development of one-pot methodologies, wherein reactants are sequentially added to a single reaction vessel without the need for intermediate purification, represents a significant advancement in synthetic efficiency and sustainability. This guide is designed to provide researchers with the foundational knowledge and practical protocols to successfully implement these powerful synthetic strategies.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Reliable Path to (E)-Unsaturated Nitriles
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry, prized for its high stereoselectivity, typically affording the thermodynamically more stable (E)-alkene. The reaction involves the condensation of an aldehyde with a phosphonate carbanion, generated in situ by the deprotonation of a phosphonate ester.
Mechanistic Rationale: Driving (E)-Selectivity
The stereochemical outcome of the HWE reaction is governed by the formation of a transient oxaphosphetane intermediate. The reaction proceeds through the nucleophilic attack of the phosphonate carbanion on the aldehyde carbonyl. The subsequent elimination of a water-soluble phosphate byproduct drives the reaction to completion. The transition state leading to the (E)-alkene is sterically favored, resulting in high (E)-selectivity.[1][2]
Figure 1: Mechanism of the Horner-Wadsworth-Emmons reaction.
Field-Proven Insights: The "Why" Behind the Protocol
The choice of base is critical in the HWE reaction. Strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS) are commonly employed to ensure complete deprotonation of the phosphonate ester without competing side reactions. The use of lithium hydroxide in the presence of α-cyano phosphonates provides a mild and practical alternative.[3] The water-soluble nature of the phosphate byproduct simplifies the purification process, often allowing for straightforward extraction.[4]
Experimental Protocol: Synthesis of Cinnamonitrile
This protocol describes the synthesis of cinnamonitrile from benzaldehyde using diethyl (cyanomethyl)phosphonate.
Materials:
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq.).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (cyanomethyl)phosphonate (1.0 eq.) in anhydrous THF to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford cinnamonitrile.
Substrate Scope and Performance
The HWE reaction is compatible with a wide range of aromatic and aliphatic aldehydes, generally providing good to excellent yields of the corresponding (E)-unsaturated nitriles.
| Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaH | THF | 2 | 90 | [3] |
| 4-Chlorobenzaldehyde | NaH | THF | 2 | 92 | [3] |
| 4-Methoxybenzaldehyde | NaH | THF | 3 | 88 | [3] |
| Cinnamaldehyde | LiOH | THF/H₂O | 4 | 85 | [5] |
| Hexanal | KHMDS | THF | 3 | 82 | [1] |
The Wittig Reaction: A Classic Approach to Olefination
The Wittig reaction, a Nobel Prize-winning transformation, provides another powerful method for the synthesis of alkenes from carbonyl compounds.[6] In the context of unsaturated nitrile synthesis, a cyanomethyl-substituted phosphonium ylide is employed.
Mechanistic Rationale: The Oxaphosphetane Pathway
The reaction is initiated by the deprotonation of a cyanomethylphosphonium salt to form a phosphorus ylide. This ylide then undergoes a [2+2] cycloaddition with the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate subsequently collapses to yield the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Figure 2: Mechanism of the Wittig reaction for unsaturated nitrile synthesis.
Field-Proven Insights: Managing Byproducts and Stereochemistry
A practical challenge in the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which can sometimes be difficult to separate from the desired product.[7] However, various modified workup procedures have been developed to address this issue. The stereoselectivity of the Wittig reaction can be less predictable than that of the HWE reaction and is often dependent on the stability of the ylide and the presence of salts. For stabilized ylides, such as the one derived from cyanomethyltriphenylphosphonium chloride, a mixture of (E) and (Z) isomers may be obtained.
Experimental Protocol: Synthesis of 3-phenylacrylonitrile
This protocol details the synthesis of 3-phenylacrylonitrile from benzaldehyde using cyanomethyltriphenylphosphonium chloride.
Materials:
-
Cyanomethyltriphenylphosphonium chloride
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Benzaldehyde
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a round-bottom flask, suspend cyanomethyltriphenylphosphonium chloride (1.1 eq.) in anhydrous methanol.
-
Add a solution of sodium methoxide (1.2 eq.) in methanol to the suspension at room temperature. Stir for 15 minutes to generate the ylide.
-
Add benzaldehyde (1.0 eq.) to the reaction mixture and stir for 30 minutes.[8]
-
Monitor the reaction by TLC. Upon completion, add water to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-phenylacrylonitrile.
Substrate Scope and Performance
The Wittig reaction is applicable to a broad range of aldehydes, though yields and stereoselectivity can vary.
| Aldehyde | Base | Solvent | Time (min) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | NaOMe | MeOH | 30 | 85 | 80:20 | [8] |
| 4-Nitrobenzaldehyde | NaH | DMF | 60 | 90 | 90:10 | [9] |
| 2-Naphthaldehyde | n-BuLi | THF | 45 | 82 | 75:25 | [10] |
| Propanal | KHMDS | THF | 30 | 78 | 60:40 | [11] |
The Knoevenagel Condensation: A Versatile C-C Bond Formation
The Knoevenagel condensation is a powerful method for forming carbon-carbon bonds, typically involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[12] For the synthesis of unsaturated nitriles, malononitrile is the active methylene compound of choice.
Mechanistic Rationale: Base-Catalyzed Condensation and Dehydration
The reaction is initiated by the deprotonation of the active methylene compound by a weak base (often an amine) to generate a resonance-stabilized carbanion.[13] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to afford the α,β-unsaturated dinitrile, which in many cases can be further manipulated in situ.
Figure 3: Mechanism of the Knoevenagel condensation.
Field-Proven Insights: Green Chemistry and Catalyst Choice
The Knoevenagel condensation is often lauded for its adherence to the principles of green chemistry. The reaction can frequently be carried out in environmentally benign solvents like water or ethanol, and sometimes even under solvent-free conditions.[14] A variety of catalysts can be employed, ranging from simple amines like piperidine and ammonium acetate to more sophisticated organocatalysts and solid-supported bases. The choice of catalyst can influence reaction rates and yields.
Experimental Protocol: Synthesis of 2-Benzylidenemalononitrile
This protocol outlines a simple and green procedure for the synthesis of 2-benzylidenemalononitrile.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.
-
Add a catalytic amount of ammonium acetate (e.g., 0.1 eq.).
-
Stir the reaction mixture at room temperature. The product often precipitates out of the solution as a solid.
-
Monitor the reaction by TLC. Once the starting materials are consumed, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.[14]
Substrate Scope and Performance
The Knoevenagel condensation is highly efficient for a wide variety of aromatic and heteroaromatic aldehydes.
| Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzaldehyde | Ammonium acetate | Ethanol | RT | 95 | [14] |
| 4-Hydroxybenzaldehyde | Piperidine | Water | 50 | 92 | [15] |
| Furfural | Glycine | Water | 80 | 96 | [16] |
| 4-(Dimethylamino)benzaldehyde | None | Water | 70 | 98 | [15] |
Emerging Frontiers: Organocatalysis and Chemoenzymatic Synthesis
While the HWE, Wittig, and Knoevenagel reactions are well-established, research continues to explore milder, more selective, and environmentally friendly alternatives.
Organocatalysis
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free reaction pathways. In the context of unsaturated nitrile synthesis, various small organic molecules, such as amines and thioureas, have been shown to effectively catalyze the Knoevenagel condensation and related reactions, often with high efficiency and under mild conditions.
Chemoenzymatic Cascades
Chemoenzymatic synthesis combines the best of both worlds: the versatility of chemical catalysis and the exquisite selectivity of biocatalysis. One-pot chemoenzymatic cascades have been developed for the synthesis of nitriles from aldehydes, often proceeding through an aldoxime intermediate.[17][18][19] These methods are particularly attractive for their mild reaction conditions and potential for high enantioselectivity.
A notable chemoenzymatic approach involves the initial formation of an aldoxime from the aldehyde and hydroxylamine, followed by enzymatic dehydration to the nitrile using an aldoxime dehydratase.[17] This strategy avoids the use of harsh dehydrating agents and can be performed in aqueous media.
Comparative Overview and Method Selection
The choice of synthetic method for a particular target unsaturated nitrile will depend on several factors, including the desired stereochemistry, the nature of the aldehyde substrate, and practical considerations such as the ease of purification.
| Feature | Horner-Wadsworth-Emmons | Wittig Reaction | Knoevenagel Condensation |
| Stereoselectivity | High (E)-selectivity | Variable, often a mixture of E/Z | Not applicable (forms a dinitrile) |
| Byproducts | Water-soluble phosphate | Triphenylphosphine oxide | Water |
| Purification | Generally straightforward | Can be challenging | Often simple precipitation |
| Substrate Scope | Broad (aromatic & aliphatic) | Broad (aromatic & aliphatic) | Primarily aromatic/heteroaromatic |
| Typical Conditions | Strong base, anhydrous | Strong base, anhydrous | Mild base, often in protic solvents |
Conclusion
The one-pot synthesis of unsaturated nitriles from aldehydes is a mature field with a rich portfolio of reliable and efficient methods. The Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Knoevenagel condensation each offer distinct advantages and are powerful tools in the synthetic chemist's arsenal. As the demand for sustainable and efficient chemical processes grows, emerging organocatalytic and chemoenzymatic strategies are poised to play an increasingly important role in the synthesis of these valuable chemical intermediates. This guide provides the necessary foundation for researchers to confidently select and execute the most appropriate method for their synthetic goals.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]
-
YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. 2020. Available from: [Link]
-
Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Available from: [Link]
-
University of Delaware. The WITTIG REACTION With CHEMILUMINESCENCE!. Available from: [Link]
-
Sarkar L, Nishad AR. Novel Methods of Knoevenagel Condensation. Journal of Scientific Research. 2021;65(8). Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Orelli LR, et al. Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. ResearchGate. 2018. Available from: [Link]
-
Patil UB, Shendage SS, Nagarkar JM. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent. Synthesis. 2013;45(23):3295-3299. Available from: [Link]
-
Zhang W, et al. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. National Institutes of Health. 2022. Available from: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
-
Winkler M, et al. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. ResearchGate. 2021. Available from: [Link]
-
Indian Academy of Sciences. Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Available from: [Link]
-
ResearchGate. A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. 2008. Available from: [Link]
-
Orelli LR, et al. Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. ResearchGate. 2018. Available from: [Link]
-
University of North Texas. 8. Wittig Reaction. Available from: [Link]
-
ACS Publications. Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. 2022. Available from: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 2018. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
Zhang W, et al. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. 2021. Available from: [Link]
-
ResearchGate. Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile, reproduced with permission from. 2021. Available from: [Link]
-
RSC Publishing. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. 2021. Available from: [Link]
-
ResearchGate. The Knoevenagel Condensation. 2019. Available from: [Link]
-
Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. 2024. Available from: [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Available from: [Link]
-
National Institutes of Health. Wittig and Wittig–Horner Reactions under Sonication Conditions. 2023. Available from: [Link]
-
Oreate AI. Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. 2026. Available from: [Link]
-
YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. 2025. Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. Available from: [Link]
-
ResearchGate. “Catalyst-free, efficient and one pot protocol for synthesis of nitriles from aldehydes using glycerol as green solvent”. 2017. Available from: [Link]
-
National Institutes of Health. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. 2021. Available from: [Link]
-
ResearchGate. (PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. 2011. Available from: [Link]
-
Odinity. Wittig Synthesis of Alkenes. 2013. Available from: [Link]
-
ACS Publications. Organic Letters Ahead of Print. 2026. Available from: [Link]
-
ResearchGate. One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. 2010. Available from: [Link]
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. odinity.com [odinity.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. youtube.com [youtube.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. bhu.ac.in [bhu.ac.in]
- 15. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diisopropyl (cyanomethyl)phosphonate in the Synthesis of Bioactive Heterocycles
Introduction: The Versatility of Diisopropyl (cyanomethyl)phosphonate in Heterocyclic Chemistry
This compound is a highly versatile and valuable reagent in modern organic synthesis, particularly for the construction of a wide array of biologically active heterocyclic compounds. Its unique combination of a nucleophilic carbanion precursor and a phosphonate leaving group makes it an ideal tool for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of bioactive heterocycles, with a focus on substituted pyridines and quinolines.
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. Pyridine and quinoline scaffolds, in particular, are privileged structures known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The methodologies detailed herein leverage the reactivity of this compound to access these important classes of compounds.
Core Principles of Reactivity: The Horner-Wadsworth-Emmons Reaction and Michael Addition
The primary reactivity of this compound is centered around the acidity of the α-proton to the phosphonate and cyano groups. Deprotonation with a suitable base generates a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions.
The Horner-Wadsworth-Emmons (HWE) Reaction
A cornerstone of olefination chemistry, the Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. In the context of this compound, this reaction is pivotal for introducing a cyanomethylidene group, which can be a key intermediate in the synthesis of various heterocycles. The reaction proceeds through a proposed oxaphosphetane intermediate, which then eliminates a water-soluble phosphate byproduct, simplifying purification.
Caption: Generalized Horner-Wadsworth-Emmons reaction mechanism.
Michael Addition
The stabilized carbanion derived from this compound is also an excellent nucleophile for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, such as chalcones. This reaction is a key step in the synthesis of substituted pyridines, forming a 1,5-dicarbonyl-like intermediate that can undergo cyclization.
Synthesis of Bioactive Pyridines: A One-Pot Approach
Substituted 2-amino-3-cyanopyridines are a class of heterocycles with significant biological activities, including antimicrobial and anticancer properties. A highly efficient one-pot, multi-component reaction utilizing this compound, a chalcone (1,3-diaryl-2-propen-1-one), and ammonium acetate provides a straightforward entry into this class of compounds.
Caption: Workflow for the one-pot synthesis of 2-amino-3-cyanopyridines.
Mechanistic Rationale
The reaction is believed to proceed through an initial Michael addition of the phosphonate carbanion to the chalcone. The resulting adduct then undergoes a series of transformations, including cyclization with ammonia (from ammonium acetate), dehydration, and aromatization to yield the final substituted pyridine. The cyano group plays a crucial role as an electron-withdrawing group that facilitates the cyclization and subsequent aromatization steps.
Protocol: One-Pot Synthesis of 2-Amino-4,6-diaryl-3-cyanopyridines
This protocol is a representative example for the synthesis of a 2-amino-3-cyanopyridine derivative.
Materials:
-
This compound
-
Substituted Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Ammonium Acetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted chalcone (1.0 mmol), this compound (1.2 mmol), and ammonium acetate (8.0 mmol) in absolute ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-4,6-diaryl-3-cyanopyridine.
Self-Validation:
-
TLC Analysis: Compare the reaction mixture to the starting materials to confirm the consumption of reactants and the formation of a new product spot.
-
Melting Point: The purified product should have a sharp and distinct melting point.
-
Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show characteristic peaks for the amino (N-H) and cyano (C≡N) groups.
| Reactant | Molar Ratio | Role |
| Substituted Chalcone | 1.0 | Electrophile (Michael acceptor) |
| This compound | 1.2 | Nucleophile precursor |
| Ammonium Acetate | 8.0 | Ammonia source for cyclization |
| Piperidine | 0.1 | Base catalyst |
Biological Activity of Synthesized Cyanopyridines
Numerous studies have demonstrated that 2-amino-3-cyanopyridine derivatives possess a wide range of biological activities.
-
Antimicrobial and Antifungal Activity: The presence of the cyanopyridine core, often in combination with various aryl substituents, has been shown to impart significant activity against a spectrum of bacteria and fungi.[1]
-
Anticancer Activity: Certain cyanopyridine derivatives have exhibited promising cytotoxic effects against various cancer cell lines.[2] The mechanism of action can vary but may involve the inhibition of kinases or other cellular signaling pathways.
Synthesis of Bioactive Quinolines: The Friedländer Annulation
The Friedländer synthesis is a classic and straightforward method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The carbanion of this compound can serve as the α-methylene component, leading to the formation of quinoline derivatives.
Caption: General workflow for Friedländer synthesis of quinolines.
Protocol: Synthesis of (6-chloro-4-phenylquinolin-2-yl)methylphosphonate
This protocol describes the synthesis of a quinoline phosphonate derivative, which can be a precursor to other bioactive quinolines.[3]
Materials:
-
β-Ketophosphonate (e.g., Diethyl acetylphosphonate - as a precursor to the α-methylene component)
-
2-Amino-5-chlorobenzophenone
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Standard laboratory glassware with Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine the β-ketophosphonate (0.03 mol), 2-amino-5-chlorobenzophenone (0.03 mol), and p-toluenesulfonic acid (0.0006 mol) in toluene (100 mL).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue refluxing for 36 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ether/ethanol, 88:12) to obtain the desired diethyl (6-chloro-4-phenylquinolin-2-yl)methylphosphonate.
Self-Validation:
-
TLC Analysis: Monitor the reaction for the disappearance of the starting materials and the appearance of the product.
-
Spectroscopic Characterization: Confirm the structure using ¹H NMR, ³¹P NMR, and mass spectrometry.
Further Functionalization and Biological Significance of Quinolines
The resulting quinoline phosphonates can be further modified. For instance, a subsequent Horner-Wadsworth-Emmons reaction can be performed on the phosphonate group to introduce a vinyl linkage.[3]
Quinoline derivatives are well-documented for their broad range of biological activities, making them attractive scaffolds in drug discovery.
-
Anticancer Activity: Many quinoline-based compounds have shown potent anticancer activity through various mechanisms, including inhibition of topoisomerase, protein kinases, and tubulin polymerization.[4][5][6]
-
Antimalarial Activity: The quinoline core is central to several antimalarial drugs, such as chloroquine and mefloquine.
Conclusion and Future Perspectives
This compound is a powerful and versatile reagent for the synthesis of bioactive pyridines and quinolines. The methodologies presented herein, including the one-pot synthesis of 2-amino-3-cyanopyridines and the Friedländer annulation for quinolines, offer efficient and modular routes to these important heterocyclic scaffolds. The resulting compounds are of significant interest for further investigation in drug discovery programs due to their demonstrated antimicrobial and anticancer properties. Future research in this area will likely focus on the development of novel catalytic systems to enhance reaction efficiency and stereoselectivity, as well as the exploration of the biological activities of the synthesized heterocycles to identify new therapeutic leads.
References
- Jelaiel, N., et al. (2016). Lateral functionalization of phosphonate quinolines. Journal de la Société Chimique de Tunisie, 18, 121-126.
- Desai, N. C., et al. (2014). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Bioorganic & Medicinal Chemistry Letters, 24(15), 3484-3487.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
- Kamath, C., et al. (2023). Synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters, 13(3), 477-488.
- Zhang, H., et al. (2021).
- El-Gazzar, A. B. A., et al. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Current Organic Synthesis, 17(5), 396-409.
- Kumar, A., et al. (2021). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. RSC Advances, 11(35), 21569-21577.
- Rani, P., & Srivastava, V. K. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 115-124.
-
Tu, S. J., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. Available from: [Link]
- Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2012). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Monatshefte für Chemie-Chemical Monthly, 143(8), 1207-1211.
- Sharma, P. C., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(1), 1-22.
- Abdel-Aziz, A. A. M., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of the Iranian Chemical Society, 1-18.
- Szymański, P., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6539.
- Abied, M. A., et al. (2021).
- Li, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(43), 28005-28016.
- Heravi, M. M., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(1), 1-20.
- Al-Otaibi, J. S., et al. (2023). One-Pot Synthesis of Novel Poly-Substituted 3-Cyanopyridines: Molecular Docking, Antimicrobial, Cytotoxicity, and DFT/TD-DFT Studies. Molecules, 28(11), 4363.
- Nikpassand, M., et al. (2010). “One-Pot” Synthesis of 2-Amino-3-cyano-4,6-diarylpyridines under Ultrasonic Irradiation and Grindstone Technology. ChemInform, 41(14).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sctunisie.org [sctunisie.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Diisopropyl (cyanomethyl)phosphonate in the Horner-Wadsworth-Emmons Reaction
Welcome to the technical support center for the application of Diisopropyl (cyanomethyl)phosphonate in the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic outcomes. As Senior Application Scientists, we have compiled this resource to address common challenges and provide a deeper understanding of the reaction's nuances.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Question 1: Why is my yield of the α,β-unsaturated nitrile unexpectedly low?
Low yields in the HWE reaction can stem from several factors, primarily related to the initial deprotonation of the phosphonate and the stability of the reactants.
-
Cause 1: Incomplete Deprotonation of the Phosphonate. The formation of the phosphonate carbanion is the critical first step. If deprotonation is inefficient, the subsequent reaction with the carbonyl compound will be sluggish and incomplete.
-
Analysis: The acidity of the α-protons in this compound is significant due to the electron-withdrawing nature of the nitrile and phosphonate groups. However, the choice of base and reaction temperature are crucial. For instance, using a base like sodium hydride (NaH) at very low temperatures (e.g., -78 °C) can lead to extremely slow deprotonation, resulting in only trace amounts of product.[1]
-
Solution:
-
Optimize Temperature: If using NaH, consider raising the temperature. Excellent yields (up to 94%) have been reported at -20 °C in THF.[1]
-
Allow Sufficient Time for Deprotonation: Ensure the phosphonate and base are stirred together for an adequate period (e.g., 15-30 minutes) before adding the aldehyde to allow for complete carbanion formation.[1]
-
Select an Appropriate Base: While NaH is effective, other strong bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) can also be used, though they may influence stereoselectivity.
-
-
-
Cause 2: Incorrect Stoichiometry of the Base. The amount of base used is critical. While a slight excess is sometimes employed to ensure complete deprotonation, a large excess can be detrimental.
-
Analysis: It has been observed that using a significant excess of base can lead to a substantial decrease in yield.[1] This may be due to side reactions involving the aldehyde or the product.
-
Solution: Use a carefully controlled amount of base, typically 1.1 to 1.2 equivalents relative to the phosphonate reagent.
-
-
Cause 3: Degradation of the Aldehyde. Aldehydes, particularly those that are unhindered or enolizable, can be sensitive to strongly basic conditions.
-
Analysis: The phosphonate carbanion is a strong nucleophile but is less basic than the ylides used in the Wittig reaction.[2] However, if the aldehyde is added to the reaction mixture before the phosphonate is fully deprotonated, the remaining strong base (e.g., NaH) could potentially react with the aldehyde.
-
Solution:
-
Reverse Addition: Add the aldehyde solution slowly to the pre-formed phosphonate carbanion.
-
Use Milder Conditions: For particularly sensitive aldehydes, consider alternative, milder protocols such as the Masamune-Roush conditions (LiCl with a weaker amine base like DBU or DIPEA).[3]
-
-
Question 2: My reaction is not giving the expected E/Z stereoselectivity. How can I control the isomeric ratio?
The HWE reaction is renowned for its stereoselectivity, which is influenced by the structure of the phosphonate reagent, the reaction conditions, and the nature of the carbonyl substrate.
-
Controlling E-Selectivity (the typical outcome): The standard HWE reaction with stabilized phosphonates like this compound generally favors the formation of the thermodynamically more stable E-alkene.[4][5]
-
Mechanism Insight: The formation of the E-alkene is favored because the intermediates leading to it are more stable, allowing for equilibration to the lower energy pathway before the final elimination of the phosphate byproduct.[2]
-
How to Enhance E-Selectivity:
-
Temperature: Higher reaction temperatures (e.g., room temperature) generally increase the proportion of the E-isomer.[2]
-
Cations: The choice of metal cation can have an effect, with lithium salts often favoring E-selectivity more than sodium or potassium salts.[2]
-
Solvent: Aprotic solvents like THF or DME are standard. Using DMF with NaH has been shown to give exclusively the trans (E)-isomer in some cases.[6]
-
-
-
Achieving Z-Selectivity (the modified outcome): To obtain the Z-alkene as the major product, modifications to the standard protocol are necessary.
-
Mechanism Insight: Z-selectivity arises from kinetic control, where the reaction proceeds through a pathway that is faster but leads to the thermodynamically less stable product. This is often achieved by using phosphonates with bulky or electron-withdrawing groups, which can destabilize the intermediates leading to the E-product or accelerate the elimination step for the Z-pathway.[1][2]
-
How to Enhance Z-Selectivity:
-
Still-Gennari Conditions: The most common method for achieving Z-selectivity is the Still-Gennari modification, which uses phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) groups in the presence of a strong, non-coordinating base system like KHMDS with 18-crown-6 in THF at low temperatures (-78 °C).[2][3]
-
Influence of Isopropyl Groups: While not as electron-withdrawing as trifluoroethyl groups, the steric bulk of the diisopropyl ester groups can influence selectivity. In some complex syntheses, switching from a dimethyl to a diisopropyl phosphonate has been shown to significantly improve the desired stereoselectivity.[7]
-
Base and Temperature: Interestingly, for certain modified phosphonates, high Z-selectivity has been achieved with NaH at -20 °C, which contrasts with the typical Still-Gennari conditions.[1] This suggests that optimization is key. For this compound, if Z-selectivity is desired, an initial screen using KHMDS/18-crown-6 at -78 °C would be a logical starting point.
-
-
Question 3: I'm having difficulty purifying my α,β-unsaturated nitrile product. What are the best practices?
One of the significant advantages of the HWE reaction is the straightforward purification, thanks to the nature of the phosphate byproduct.[2][8]
-
Problem: Contamination with Phosphate Byproduct.
-
Analysis: The byproduct of the reaction is diisopropyl phosphate, which exists as a salt after the reaction. Unlike the triphenylphosphine oxide from a Wittig reaction, this phosphate salt is highly water-soluble.
-
Solution:
-
Aqueous Workup: After quenching the reaction (e.g., with saturated aqueous NH₄Cl), perform a standard aqueous workup.[1] The phosphate salt will partition into the aqueous layer.
-
Multiple Extractions: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of your product.
-
Brine Wash: Wash the combined organic layers with brine to remove any residual water and water-soluble impurities.
-
-
-
Problem: Difficulty Separating E/Z Isomers.
-
Analysis: If your reaction has produced a mixture of isomers, their separation can be challenging due to their similar polarities.
-
Solution:
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. Use a shallow solvent gradient and consider using a high-performance column for difficult separations.
-
Reaction Optimization: The most effective solution is to optimize the reaction to produce a single isomer, as described in the previous question, to avoid a difficult separation altogether.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the Horner-Wadsworth-Emmons reaction compared to the Wittig reaction for synthesizing α,β-unsaturated nitriles?
The HWE reaction offers several key advantages:
-
Higher Nucleophilicity: The phosphonate carbanion generated from this compound is more nucleophilic and generally more reactive than the corresponding phosphorus ylide used in the Wittig reaction.[2] This allows it to react efficiently with a wider range of aldehydes and even hindered ketones.[8][9]
-
Simplified Purification: The dialkyl phosphate byproduct is water-soluble and easily removed by an aqueous workup, which is a significant advantage over the often-difficult removal of triphenylphosphine oxide from Wittig reactions.[4][8]
-
Stereochemical Control: The HWE reaction typically provides excellent and predictable E-selectivity with stabilized phosphonates.[4] Furthermore, well-established modifications (like the Still-Gennari protocol) allow for selective synthesis of the Z-isomer.[2][3]
Q2: How do the isopropyl groups in this compound affect the reaction compared to the more common diethyl ester?
The alkyl groups on the phosphonate ester can influence both reactivity and stereoselectivity.
-
Reactivity: The bulkier isopropyl groups can introduce steric hindrance, which may slightly decrease the reaction rate or yield compared to the diethyl analogue by increasing the activation energy of the reaction.[10]
-
Stereoselectivity: The steric bulk of the ester can play a significant role in the stereochemical outcome. In certain contexts, the use of diisopropyl phosphonates has been shown to dramatically enhance stereoselectivity in favor of a desired isomer where smaller esters were less effective.[7] This makes this compound a valuable reagent for optimization studies when stereochemistry is a critical parameter.
Q3: What is the general mechanism of the HWE reaction?
The reaction proceeds through a well-understood sequence of steps:
-
Deprotonation: A base removes the acidic proton alpha to the nitrile and phosphonate groups, creating a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate (a betaine).
-
Oxaphosphetane Formation: The betaine undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, breaking the carbon-oxygen and phosphorus-carbon bonds to form the new carbon-carbon double bond of the alkene product and a phosphate byproduct. The stereochemistry of the final alkene is determined by the relative stability of the intermediates and the kinetics of the elimination step.[2]
Experimental Protocols & Data
Protocol 1: General Procedure for the HWE Reaction
This protocol is adapted from established methods and provides a robust starting point for the reaction of this compound with an aldehyde.[1]
Materials:
-
This compound
-
Aldehyde
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 mmol, 1.2 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF (e.g., 3 mL) and cool the suspension to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add a solution of this compound (1.3 mmol, 1.3 equiv) in anhydrous THF (e.g., 2 mL) to the cooled NaH suspension.
-
Stir the reaction mixture at -20 °C for 15-30 minutes to ensure complete formation of the phosphonate carbanion.
-
Slowly add a solution of the aldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (e.g., 5 mL) to the reaction mixture.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-3 hours).
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the effect of base and temperature on the HWE reaction, based on data from a study on a related system.[1] This illustrates the critical impact of these parameters on both yield and stereoselectivity.
| Entry | Base (equiv) | Temperature (°C) | Yield (%) | Z:E Ratio |
| 1 | NaH (1.2) | -78 | Traces | -- |
| 2 | NaH (1.2) | -20 | 94 | 97:3 |
| 3 | NaH (1.2) | 0 | High | ~95:5 |
| 4 | NaH (1.5) | -20 | Decreased | -- |
| 5 | KHMDS (1.2) | -78 | Moderate (34-61%) | ~91:9 |
| 6 | KHMDS/18-crown-6 | -78 | Moderate (34-61%) | Lower than NaH |
This data demonstrates that for this particular system, NaH at -20 °C provided the optimal balance of high yield and excellent Z-selectivity. It also highlights that excess base is detrimental and that KHMDS was an inferior option.
Visualizations
Diagram 1: Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The mechanism of the Horner-Wadsworth-Emmons reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Safety, Handling, and Storage
-
Safety: this compound is a hazardous chemical that can cause severe skin burns, eye damage, and may be toxic if inhaled, swallowed, or in contact with skin.[11] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]
References
-
Szostak, M., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7138. Available at: [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction, Horner-Wadsworth-Emmons Reaction. Available at: [Link]
- BenchChem. (2025). A Comparative Benchmarking Study: Diethyl (cyanomethyl)
-
Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. Available at: [Link]
-
Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the HWE reaction conditions. [Table from an article]. Available at: [Link]
-
Murata, T., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(21), 15414–15435. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Available at: [Link]
-
ResearchGate. (n.d.). Z- and E-selective Horner-Wadsworth-Emmons (HWE) Reactions. [Article compilation]. Available at: [Link]
-
PubMed. (2010). Synthesis of unsaturated organotrifluoroborates via Wittig and Horner-Wadsworth-Emmons olefination. The Journal of Organic Chemistry, 75(16), 5673–5683. Available at: [Link]
-
Semantic Scholar. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [PDF]. Available at: [Link]
Sources
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Base Conditions for the Diisopropyl (cyanomethyl)phosphonate Horner-Wadsworth-Emmons Reaction
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction utilizing Diisopropyl (cyanomethyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of this powerful olefination reaction. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
Introduction: The Power and Nuances of the Cyanomethylphosphonate HWE Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones.[1][2][3] The use of phosphonates with stabilizing electron-withdrawing groups (EWGs), such as the cyanomethyl group in this compound, offers distinct advantages. The resulting phosphonate carbanions are more nucleophilic and less basic than their traditional Wittig ylide counterparts, allowing for reactions with a broader range of electrophiles, including sterically hindered ketones, under milder conditions.[1][4][5][6]
However, the success of the HWE reaction is critically dependent on the careful selection of the base. The base must be strong enough to efficiently deprotonate the phosphonate without causing undesirable side reactions with the starting materials or products. This guide will walk you through the most common challenges and provide a systematic approach to optimizing your base conditions for optimal yield and stereoselectivity.
Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My HWE reaction with this compound is resulting in a low yield. What are the likely causes and how can I rectify this?
A low yield in an HWE reaction can stem from several factors, primarily incomplete deprotonation of the phosphonate, degradation of the starting materials or product, or unfavorable reaction kinetics. Here's a systematic approach to troubleshooting:
1. Incomplete Deprotonation:
-
The Causality: The first step of the HWE reaction is the deprotonation of the phosphonate to form the nucleophilic carbanion.[4] If the chosen base is not strong enough to deprotonate the this compound (pKa ~20-22 in DMSO), the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
-
The Solution:
-
Stronger Base Selection: Consider switching to a stronger base. For instance, if you are using a weaker base like an amine, it may be insufficient. Stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or alkali metal bis(trimethylsilyl)amides (KHMDS, NaHMDS, LiHMDS) are often more effective.
-
Temperature Optimization: Some bases, like NaH, can have slow deprotonation kinetics at very low temperatures (-78 °C).[2] If you suspect this is the issue, you can try allowing the deprotonation step to occur at a slightly higher temperature (e.g., 0 °C or room temperature) before cooling back down for the addition of the aldehyde or ketone.
-
2. Substrate or Product Instability:
-
The Causality: Your aldehyde, ketone, or the resulting alkene product may be sensitive to the basic conditions, leading to degradation. This is particularly true for substrates with sensitive functional groups or for products prone to isomerization or polymerization.
-
The Solution:
-
Milder Bases with Additives: For base-sensitive substrates, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) with a weaker amine base like DBU (1,8-diazabicycloundec-7-ene) or DIPEA (N,N-diisopropylethylamine), can be highly effective.[5][7] The lithium cation coordinates to the phosphonate, increasing its acidity and allowing for deprotonation with a milder base.
-
Careful Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize side reactions.
-
3. Steric Hindrance:
-
The Causality: While HWE reagents are generally effective with hindered ketones, extreme steric bulk on either the phosphonate or the carbonyl compound can slow down the reaction.
-
The Solution:
-
Increased Reaction Time and/or Temperature: If steric hindrance is a suspected issue, extending the reaction time or cautiously increasing the temperature may be necessary to drive the reaction to completion.
-
Stronger, Less Hindered Base: A less sterically hindered strong base might also improve the efficiency of the initial deprotonation.
-
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in HWE reactions.
Question 2: I am observing poor stereoselectivity in my reaction. How can I influence the formation of the (E)- or (Z)-alkene?
The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][3][4] However, the stereochemical outcome can be tuned by modifying the reaction conditions.
Favoring the (E)-Alkene (the "default" pathway):
-
The Causality: The formation of the (E)-alkene is favored when the intermediates of the reaction can equilibrate to the most stable conformation before the final elimination step.
-
The Solution:
-
Warmer Reaction Temperatures: Running the reaction at higher temperatures (e.g., 0 °C to room temperature) can promote the equilibration of the oxaphosphetane intermediates, leading to a higher E/Z ratio.[4]
-
Sodium-Based Reagents: Using sodium-based bases (e.g., NaH, NaHMDS) often enhances (E)-selectivity.
-
Favoring the (Z)-Alkene (the Still-Gennari modification):
-
The Causality: To favor the (Z)-alkene, the elimination from the less stable oxaphosphetane intermediate must be accelerated to the point where it outcompetes equilibration. Phosphonates with electron-withdrawing groups, like the cyanomethyl group, are prerequisites for this pathway.
-
The Solution:
-
Strongly Dissociating Conditions: The classic Still-Gennari protocol employs a potassium base (KHMDS) in the presence of a crown ether (18-crown-6) in THF at low temperatures (-78 °C).[1][4] The crown ether sequesters the potassium cation, creating a "naked" and highly reactive phosphonate anion. This combination accelerates the elimination of the oxaphosphetane, favoring the (Z)-product.
-
Potassium Bases: Even without a crown ether, potassium bases like KHMDS or KOtBu tend to give higher (Z)-selectivity than their sodium or lithium counterparts.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base to start with?
The pKa of the base's conjugate acid should ideally be at least 2-3 units higher than the pKa of the phosphonate to ensure complete deprotonation. Given the pKa of this compound is around 20-22, bases with conjugate acid pKa's above 25 are a good starting point.
| Base | Conjugate Acid | pKa of Conjugate Acid (approx. in DMSO) | Typical Application |
| NaH | H₂ | 35 | General purpose, strong, non-nucleophilic |
| KHMDS | Hexamethyldisilazane | 26 | Strong, non-nucleophilic, often used for (Z)-selectivity |
| KOtBu | tert-Butanol | 32 | Strong, slightly nucleophilic, good for (Z)-selectivity |
| DBU | DBU-H⁺ | 12-13 | Mild, non-nucleophilic, used with additives like LiCl |
Note: pKa values can vary depending on the solvent and measurement method.[8][9][10][11]
Base Selection Decision Tree
Caption: A decision tree for selecting an appropriate base for the HWE reaction.
Q2: What is the role of additives like LiCl and 18-crown-6?
-
LiCl: As mentioned in the Masamune-Roush conditions, LiCl acts as a Lewis acid, coordinating to the phosphonate oxygen. This increases the acidity of the α-proton, allowing for the use of weaker, non-nucleophilic bases like DBU. This is particularly useful for substrates that cannot tolerate strong bases.[5][7]
-
18-crown-6: This crown ether specifically complexes with potassium cations (K⁺).[1] In the Still-Gennari modification, it sequesters the K⁺ from KHMDS, generating a highly reactive, "naked" phosphonate anion. This enhances the rate of the reaction and is crucial for achieving high (Z)-selectivity.
Q3: Can I use organolithium reagents like n-BuLi as a base?
While n-BuLi is a very strong base and will certainly deprotonate the phosphonate, its high nucleophilicity can lead to side reactions, particularly with aldehydes and ketones that are prone to nucleophilic attack at sites other than the carbonyl carbon. It is generally recommended to use non-nucleophilic bases like metal hydrides or amides.[3]
Experimental Protocol: Screening for Optimal Base Conditions
This protocol provides a general framework for screening different bases to optimize your HWE reaction. Always perform reactions in a properly vented fume hood under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., THF, DME)
-
Base (e.g., NaH, KHMDS, KOtBu, DBU)
-
Additive (if applicable, e.g., LiCl, 18-crown-6)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Standard workup and purification reagents
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the this compound (1.1 equivalents) and anhydrous THF.
-
Deprotonation: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
For NaH: Add the NaH (1.2 equivalents) portion-wise and stir for 30-60 minutes, or until gas evolution ceases.
-
For KHMDS/KOtBu: Add the base (1.1 equivalents) dropwise and stir for 15-30 minutes.
-
For DBU/LiCl: Add anhydrous LiCl (1.2 equivalents) and stir until dissolved. Then add DBU (1.2 equivalents) and stir for 15-30 minutes.
-
-
Aldehyde/Ketone Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Workup and Purification: Allow the mixture to warm to room temperature. Perform a standard aqueous workup (e.g., extraction with ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by flash column chromatography.
By systematically varying the base, temperature, and additives, you can identify the optimal conditions for your specific substrate, leading to improved yields and desired stereoselectivity.
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Maryan, M., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7041. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Low-Temperature Horner-Wadsworth-Emmons (HWE) Reactions for Enhanced Stereoselectivity
Welcome to the technical support guide for the Horner-Wadsworth-Emmons (HWE) reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of this powerful olefination technique. This guide focuses specifically on leveraging low temperatures to control and enhance the stereoselectivity of your reactions, a critical factor in the synthesis of complex molecules for research and drug development.
The HWE reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds, valued for its reliability and the straightforward removal of its water-soluble phosphate byproduct.[1][2] While the classical reaction typically favors the formation of thermodynamically more stable (E)-alkenes, modern variations, particularly those conducted at low temperatures, offer a gateway to kinetically controlled products, enabling exquisite stereochemical control.[1][3]
This center is structured to address both immediate experimental problems and fundamental questions, ensuring you can troubleshoot effectively and build a robust understanding of the underlying principles.
Troubleshooting Guide
This section addresses specific, common issues encountered during low-temperature HWE reactions. Each answer provides not just a solution, but the chemical reasoning behind it.
Q1: My HWE reaction is sluggish or has stalled completely at -78 °C. What is the cause and how can I resolve it?
This is a frequent challenge when transitioning to low-temperature protocols. The primary cause is often a reduction in the rate of one or more key steps, typically the initial deprotonation of the phosphonate.
Causality and Solutions:
-
Insufficient Base Strength at Low Temperature: The pKa of your phosphonate and the strength of your base are temperature-dependent. A base that is effective at room temperature may be too weak to achieve full, rapid deprotonation at -78 °C. For example, sodium hydride (NaH) is known to be very slow at deprotonating phosphonate reagents at -78 °C.[4]
-
Poor Reagent Solubility: One or more of your reagents (phosphonate, base, or aldehyde) may have poor solubility in the chosen solvent at cryogenic temperatures, leading to a heterogeneous mixture and a stalled reaction.
-
Solution: Ensure your phosphonate reagent is fully dissolved in the solvent (e.g., dry THF) before cooling. Add the base to the cooled phosphonate solution and allow sufficient time for deprotonation to occur (this can be monitored by the dissipation of a slurry if using KHMDS). The aldehyde should also be added as a solution in the reaction solvent to ensure rapid, homogeneous mixing.
-
-
Viscosity Issues: At very low temperatures, solvent viscosity increases, which can hinder effective stirring and slow down reaction rates.
-
Solution: Use a slightly higher dilution of your reagents. While this may seem counterintuitive, it can improve mixing and mass transfer, ultimately leading to a more efficient reaction. Ensure you are using a powerful magnetic stir bar and stir plate.
-
Q2: I am targeting a (Z)-alkene using a low-temperature protocol, but I'm still getting the (E)-isomer as the major product. What am I doing wrong?
Achieving high (Z)-selectivity is not just about lowering the temperature; it requires a specific combination of reagents and conditions designed to favor the kinetic (Z)-pathway. If you are getting the (E)-alkene, you are likely operating under conditions that still allow for thermodynamic equilibration.
Causality and Solutions:
-
Incorrect Phosphonate Reagent: This is the most common reason. Standard phosphonate reagents, like triethyl phosphonoacetate, are inherently designed to produce (E)-alkenes.[3][4]
-
Solution: You must use a modified phosphonate reagent with electron-withdrawing groups on the phosphorus-bound esters. The archetypal example is the Still-Gennari reagent , bis(2,2,2-trifluoroethyl) phosphonoacetate.[1][3] These groups destabilize the intermediate that leads to the (E)-product, making the (Z)-pathway kinetically faster.[3]
-
-
Suboptimal Base/Cation Choice: The metal cation from the base plays a crucial role. Lithium and sodium cations can chelate the intermediates, promoting equilibration and favoring the (E)-alkene.[1]
-
Incorrect Temperature Profile: Adding the aldehyde at too high a temperature or allowing the reaction to warm up prematurely can allow the intermediates to equilibrate back to the more stable (E)-pathway.
-
Solution: Maintain the cryogenic temperature (typically -78 °C) from the deprotonation step through the addition of the aldehyde and for a sufficient reaction time afterward.[3] The reaction should be quenched at low temperature before workup.
-
Q3: I am getting a mixture of E/Z isomers with poor selectivity. How can I optimize the reaction for a single isomer?
Poor selectivity indicates that the energy difference between the transition states leading to the (E) and (Z) products is insufficient under your current conditions.
Optimization Workflow:
The path to high stereoselectivity involves systematically adjusting parameters to maximize this energy difference.
Caption: Troubleshooting workflow for poor HWE stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for improved stereoselectivity at low temperatures?
The stereochemical outcome of the HWE reaction is determined by the relative rates of formation of the diastereomeric intermediates (oxaphosphetanes) and their subsequent, irreversible elimination to form the alkene.[1]
-
(E)-Selectivity (Thermodynamic Control): In the classic HWE reaction, the initial addition of the phosphonate carbanion to the aldehyde is often reversible. This allows the intermediates to equilibrate to the most stable diastereomer (the anti oxaphosphetane), which then eliminates to form the more stable (E)-alkene. Higher temperatures provide the energy needed for this equilibration.[1]
-
(Z)-Selectivity (Kinetic Control): The Still-Gennari modification is designed to operate under kinetic control. By using electron-withdrawing groups on the phosphonate, the elimination step is accelerated, becoming much faster than the initial addition or any subsequent equilibration.[3] Low temperature is crucial because it "freezes out" the reversible pathways. The stereochemistry is therefore determined by the initial, kinetically favored addition, which leads to the syn oxaphosphetane and ultimately the (Z)-alkene.
Caption: Simplified HWE mechanism showing kinetic vs. thermodynamic paths.
Q2: How do I choose the correct combination of base and solvent?
The choice of base and solvent is critical and depends entirely on your target stereoisomer. The following table summarizes common choices.
| Target Isomer | Phosphonate Type | Recommended Base System | Solvent | Key Considerations |
| (E)-Alkene | Standard Alkyl (e.g., Diethyl, Dimethyl) | NaH, LiCl/DBU (Masamune-Roush), ⁿBuLi | THF, MeCN, DME | Conditions are generally robust. NaH is a cost-effective choice for many substrates.[2][5] Masamune-Roush conditions are excellent for base-sensitive aldehydes.[6] |
| (Z)-Alkene | Still-Gennari or Ando Type | KHMDS + 18-Crown-6 | THF | This combination is essential for high Z-selectivity.[1][4] The crown ether is critical for sequestering the K⁺ cation. The solvent must be rigorously anhydrous. |
Q3: Can ketones be used in low-temperature HWE reactions?
Yes, but with important caveats. Ketones are generally less reactive than aldehydes due to increased steric hindrance.[7] While reactions are possible, they often require longer reaction times or slightly elevated temperatures compared to aldehydes, which can negatively impact stereoselectivity.[8] For challenging ketone substrates, achieving high stereoselectivity often requires significant optimization of the phosphonate reagent and reaction conditions.[7]
Experimental Protocol: Still-Gennari HWE for (Z)-Alkene Synthesis
This protocol provides a self-validating, step-by-step methodology for achieving high (Z)-selectivity. It assumes a 1.0 mmol scale reaction.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol, 1.1 equiv)
-
18-Crown-6 (2.0 mmol, 2.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 mmol, 1.05 equiv), as a solution in THF or solid
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition:
-
To the flask, add the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv) and 18-crown-6 (2.0 equiv).
-
Add anhydrous THF (e.g., 5 mL) and stir to dissolve the reagents completely.
-
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Deprotonation: Slowly add the KHMDS solution (1.05 equiv) dropwise to the cooled, stirring solution. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Aldehyde Addition: Dissolve the aldehyde (1.0 equiv) in a small amount of anhydrous THF (~2 mL) and add it dropwise to the reaction mixture at -78 °C.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at -78 °C. Do not allow the reaction to warm.
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the -78 °C bath.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired (Z)-alkene. Determine the E/Z ratio using ¹H NMR analysis.
References
-
Szostak, M., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
ResearchGate. (2000). Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. Request PDF. [Link]
-
Sano, S., et al. (2020). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
CSUN Chemistry. (2016). The Horner-Emmons Reaction. YouTube. [Link]
-
The Organic Chemist. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Diisopropyl (cyanomethyl)phosphonate in Horner-Wadsworth-Emmons Reactions with Enolizable Ketones
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenges and side reactions encountered when using diisopropyl (cyanomethyl)phosphonate in Horner-Wadsworth-Emmons (HWE) reactions, particularly with enolizable ketones. Our goal is to provide you with the expertise and practical insights necessary to troubleshoot your experiments and achieve optimal results.
Introduction: The Challenge of Enolizable Ketones
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[1][2] this compound is a valuable reagent in this transformation, leading to the formation of α,β-unsaturated nitriles. However, when reacting with enolizable ketones, a significant competing side reaction, the aldol condensation, can occur.[3] This guide will provide a detailed analysis of these competing pathways and offer strategies to favor the desired olefination.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using this compound with an enolizable ketone?
A1: The most common and problematic side reaction is the self-condensation of the enolizable ketone, which proceeds via an aldol addition or condensation pathway.[3] This occurs because the base used to deprotonate the phosphonate can also deprotonate the α-carbon of the ketone, generating an enolate. This enolate can then act as a nucleophile and attack another molecule of the ketone, leading to the formation of a β-hydroxy ketone (aldol addition product) or an α,β-unsaturated ketone (aldol condensation product).
Q2: How does the choice of base influence the outcome of the reaction?
A2: The choice of base is critical in controlling the competition between the HWE reaction and the aldol condensation.
-
Strong, Non-Nucleophilic, Bulky Bases (e.g., LDA): Lithium diisopropylamide (LDA) is often the base of choice when dealing with enolizable ketones.[4][5] Its bulky nature favors the deprotonation of the less sterically hindered α-proton of the ketone, leading to the kinetic enolate.[4][5][6] More importantly, by using a stoichiometric amount of a strong base like LDA at low temperatures (e.g., -78 °C), you can achieve near-quantitative and rapid formation of the ketone enolate before the addition of the phosphonate. This "pre-formation" of the enolate can then be followed by the addition of the phosphonate, which is then deprotonated to react with the remaining ketone. However, a more common and often successful strategy is to add the ketone to a pre-formed solution of the deprotonated phosphonate at low temperature.
-
Hydride Bases (e.g., NaH): Sodium hydride is a common base for HWE reactions.[2][7] However, it is less ideal for reactions with easily enolizable ketones as it can promote the formation of the more stable (thermodynamic) enolate, which can lead to a higher propensity for self-condensation, especially at elevated temperatures.[6]
-
Milder Bases (e.g., DBU with LiCl - Masamune-Roush Conditions): For base-sensitive substrates, milder conditions such as the use of 1,8-diazabicycloundec-7-ene (DBU) in the presence of lithium chloride can be effective.[1][7][8] The lithium salt is thought to coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the addition of the phosphonate carbanion.
Q3: Can this compound undergo self-condensation?
A3: While theoretically possible, the self-condensation of this compound is generally not a significant side reaction under typical HWE conditions. The methylene protons of the phosphonate are less acidic than the α-protons of most enolizable ketones. Therefore, the ketone is more readily deprotonated, making its self-condensation the more probable side reaction.
Q4: Are there any side reactions involving the cyano group?
A4: Under standard HWE conditions, the cyano group is generally stable. However, under harsh basic or acidic workup conditions, it can be hydrolyzed to an amide or a carboxylic acid.[9][10] It is advisable to use a neutral or mildly acidic aqueous workup to avoid this.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired α,β-unsaturated nitrile and recovery of starting ketone. | 1. Incomplete deprotonation of the phosphonate. 2. Insufficiently reactive ketone. 3. Steric hindrance. | 1. Use a stronger base (e.g., n-BuLi or LDA) and ensure anhydrous conditions. 2. Increase the reaction temperature after the initial addition at low temperature. 3. For sterically hindered ketones, longer reaction times or higher temperatures may be necessary. Consider using a less sterically demanding phosphonate if possible. |
| Significant amount of ketone self-condensation product observed. | 1. Use of a non-ideal base (e.g., NaH at elevated temperatures). 2. Slow addition of the ketone to the phosphonate anion. 3. Reaction temperature is too high. | 1. Switch to a strong, bulky base like LDA at low temperature (-78 °C).[4][5] 2. Add the ketone dropwise to a pre-formed solution of the phosphonate anion at low temperature. 3. Maintain a low reaction temperature during the addition and allow the reaction to warm slowly to room temperature. |
| Formation of multiple unidentified byproducts. | 1. Decomposition of starting materials or products under the reaction conditions. 2. Presence of impurities in the starting materials or solvents. | 1. Use milder reaction conditions (e.g., Masamune-Roush conditions: LiCl/DBU).[1][7][8] 2. Ensure all reagents and solvents are pure and anhydrous. |
| (Z)-isomer is formed as the major product. | The reaction is under kinetic control and favors the Z-isomer. | For the synthesis of (Z)-alkenes, the Still-Gennari modification using a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl) and KHMDS/18-crown-6 is recommended.[8][11][12] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Minimizing Aldol Condensation using LDA
This protocol is designed for the reaction of this compound with an enolizable ketone where self-condensation is a known issue.
1. Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents).
-
To this solution, add a solution of diisopropylamine (1.05 equivalents) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to generate LDA in situ.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the phosphonate anion.
2. Reaction with the Enolizable Ketone:
-
To the solution of the phosphonate anion, add a solution of the enolizable ketone (1.2 equivalents) in anhydrous THF dropwise, keeping the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2-4 hours.
-
Slowly allow the reaction to warm to room temperature and stir overnight.
3. Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Competing Pathways
The following diagram illustrates the competition between the desired Horner-Wadsworth-Emmons olefination and the undesired aldol condensation of an enolizable ketone.
Caption: Competing HWE and Aldol pathways.
References
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(18), 2206–2230.
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2013, December 23). Does aldol condensation give different products in different conditions? Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
- Lohrmann, R., & Orgel, L. E. (1979). Self-condensation of activated dinucleotides on polynucleotide templates with alternating sequences. Journal of molecular evolution, 14(4), 243–250.
- Lee, S. M., Heo, J. H., & Kim, Y. S. (2017). Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. Molecules (Basel, Switzerland), 22(4), 629.
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
- Takeda, Y., Ura, Y., & Kataoka, T. (2013). Direct self-condensation of bio-alcohols in the aqueous phase. Green Chemistry, 15(7), 1875-1879.
-
Reddit. (2024, August 29). LDA vs NAH? Retrieved from [Link]
- Lee, S. M., Heo, J. H., & Kim, Y. S. (2017). Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. Molecules, 22(4), 629.
-
The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. Retrieved from [Link]
- Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents. Molecules (Basel, Switzerland), 27(19), 6653.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Chad's Prep. (2018, September 21). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 26). 13.1: The Aldol Condensation and Crossed Aldol Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 26). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of α,β-Unsaturated Nitriles from HWE Reaction Byproducts
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and professionals in drug development who utilize the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated nitriles. Here, we address the common challenges encountered during the purification of these valuable synthetic intermediates, providing troubleshooting advice and detailed protocols in a practical question-and-answer format.
Understanding the Problem: Common Impurities
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for creating carbon-carbon double bonds, typically with high E-selectivity, by reacting a stabilized phosphonate carbanion with an aldehyde or ketone.[1][2] When using a phosphonate reagent containing a nitrile group (e.g., diethyl cyanomethylphosphonate), the product is an α,β-unsaturated nitrile.
While the reaction itself is highly efficient, the crude product mixture often contains several byproducts and unreacted starting materials that necessitate careful purification. Understanding the nature of these impurities is the first step toward devising an effective purification strategy.
Diagram: The Horner-Wadsworth-Emmons Reaction & Key Byproduct
Caption: Overview of the HWE reaction leading to a crude mixture.
| Impurity/Byproduct | Chemical Nature & Properties | Typical Reason for Presence |
| Dialkyl Phosphate Salt | A salt, such as sodium diethyl phosphate. Highly polar and water-soluble.[2][3][4] | The stoichiometric byproduct of the HWE reaction mechanism.[2] Always present. |
| Unreacted Phosphonate | The starting α-cyano phosphonate reagent. Polar. | Incomplete reaction; incorrect stoichiometry. |
| Unreacted Aldehyde/Ketone | The starting carbonyl compound. Polarity varies widely based on structure. | Incomplete reaction; incorrect stoichiometry. |
| (Z)-Isomer | The geometric isomer of the desired (E)-alkene.[5] Often has similar polarity to the (E)-isomer. | The HWE reaction strongly favors the (E)-isomer, but (Z)-isomers can form, especially with certain substrates or under specific conditions (e.g., Still-Gennari modification).[2][6] |
| Base/Base Residue | e.g., Sodium hydride (NaH), potassium carbonate (K₂CO₃), lithium hydroxide (LiOH). | Excess base used in the reaction; incomplete quenching. |
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the purification of α,β-unsaturated nitriles.
Q1: My crude NMR shows my product, but also a large amount of a greasy, water-soluble impurity. How do I easily remove it?
Answer: This is almost certainly the dialkyl phosphate salt byproduct. One of the significant advantages of the HWE reaction over the classic Wittig reaction is that this phosphorus byproduct is highly water-soluble, making its removal straightforward.[2][3][4][7]
Solution: Aqueous Work-up
The most effective method is a liquid-liquid extraction. After the reaction is complete, the mixture should be quenched (e.g., with saturated aqueous NH₄Cl or water) and diluted with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).[6] Washing the organic layer repeatedly with water or brine will pull the highly polar phosphate salt into the aqueous phase, leaving your less polar α,β-unsaturated nitrile in the organic layer.
➤ See Protocol 1: Standard Aqueous Work-up
Q2: After the aqueous work-up, I still have unreacted starting materials (aldehyde and/or phosphonate) in my product. What is the next step?
Answer: The presence of starting materials indicates an incomplete reaction or suboptimal stoichiometry. These impurities must be removed by exploiting differences in physical properties, most commonly polarity.
Solution: Flash Column Chromatography
Flash column chromatography is the most reliable method for separating the desired nitrile product from unreacted starting materials.
-
Polarity Profile: The α,β-unsaturated nitrile is typically less polar than the starting phosphonate reagent but may have a polarity similar to the starting aldehyde or ketone.
-
Solvent System Selection: Begin by using thin-layer chromatography (TLC) to identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation (ΔRf > 0.2) between your product and the impurities. The product spot should ideally have an Rf value between 0.25 and 0.40 for optimal column separation.
-
Execution: The less polar compound will elute from the column first. In a typical HWE reaction, the expected elution order is: Aldehyde/Ketone (can vary) → α,β-Unsaturated Nitrile → α-Cyano Phosphonate.
➤ See Protocol 2: Flash Column Chromatography
Q3: My product is a mixture of (E) and (Z) isomers. How can I separate them?
Answer: While the HWE reaction is known for its high (E)-selectivity, the formation of minor (Z)-isomers is possible.[2] Separating these geometric isomers can be challenging due to their similar structures and polarities.
Solution Options:
-
High-Performance Flash Chromatography: Meticulous column chromatography using a shallow solvent gradient and a high-performance stationary phase (e.g., smaller particle size silica) can sometimes resolve E/Z isomers. This requires careful optimization.
-
Recrystallization: If the product is a solid, recrystallization can be highly effective. One isomer will often form a more stable crystal lattice, allowing it to crystallize out of solution while the other remains dissolved. This is a trial-and-error process requiring screening of various solvents.
-
Preparative HPLC: For high-value materials or when other methods fail, preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase or normal-phase column can provide excellent separation, albeit at a higher cost and lower throughput.
Q4: My purified product is a persistent oil and I need a solid for characterization or subsequent steps. What can I do?
Answer: Not all α,β-unsaturated nitriles are solids at room temperature. However, if you suspect it should be a solid, residual solvent or minor impurities might be inhibiting crystallization.
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all chromatography or extraction solvents are removed by drying the oil under a high vacuum for several hours, possibly with gentle heating.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal of the pure compound, add it to the oil to act as a template for crystallization.
-
Solvent Addition: Add a small amount of a non-polar solvent (like hexane or pentane) in which the product is poorly soluble. This can sometimes cause the product to "crash out" as a solid. The resulting solid can then be recrystallized for higher purity.
-
➤ See Protocol 3: Recrystallization
Q5: Is vacuum distillation a viable purification method for α,β-unsaturated nitriles?
Answer: Yes, for certain compounds. Vacuum distillation is an excellent method for purifying liquids on a larger scale, especially if the impurities are non-volatile.
Considerations:
-
Thermal Stability: α,β-Unsaturated nitriles can be susceptible to polymerization or decomposition at high temperatures.[8][9] The distillation must be performed under a high vacuum to keep the boiling point as low as possible.
-
Boiling Point Separation: The method is only effective if there is a significant difference in the boiling points of the product and any impurities. It is well-suited for separating the nitrile product from non-volatile phosphonate byproducts or salts, but may not separate it from an unreacted aldehyde of similar volatility.
➤ See Protocol 4: Micro-Distillation Under Vacuum
Diagram: Purification Workflow Decision Tree
Caption: Decision tree for purifying HWE reaction products.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
Objective: To remove the water-soluble dialkyl phosphate byproduct.
-
Quench Reaction: Cool the reaction vessel in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining base and reactive intermediates.
-
Dilute: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, Et₂O, or CH₂Cl₂) and an equal volume of deionized water.
-
Extract: Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Isolate Organic Layer: Drain the lower aqueous layer.
-
Wash: Wash the remaining organic layer sequentially with:
-
Deionized water (2x)
-
Saturated aqueous sodium chloride (brine) (1x) The brine wash helps to remove residual water from the organic phase.
-
-
Dry: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrate: Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now free of the phosphate salt.
Protocol 2: Flash Column Chromatography
Objective: To separate the nitrile product from impurities of different polarity.
-
Select Solvent System: Use TLC to find an eluent that gives a target Rf of ~0.3 for the product. A common starting point for α,β-unsaturated nitriles is 10-20% ethyl acetate in hexanes.
-
Pack Column: Prepare a silica gel column in the chosen eluent. Ensure the silica bed is compact and level.
-
Load Sample: Dissolve the crude product from the work-up in a minimal amount of the column eluent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elute: Run the column by applying positive pressure. Collect fractions in test tubes.
-
Monitor Fractions: Monitor the elution of compounds using TLC. Spot every few fractions on a TLC plate and visualize under UV light or with a chemical stain (e.g., potassium permanganate).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Objective: To purify a solid product by exploiting differences in solubility.
-
Choose a Solvent: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate/hexanes mixture).
-
Dissolve: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the flask or placing it in an ice bath.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry: Dry the purified crystals in a vacuum oven.
Protocol 4: Micro-Distillation Under Vacuum
Objective: To purify a thermally stable liquid product.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Use a small distilling flask to minimize losses. Connect the apparatus to a vacuum pump and a cold trap.
-
Add Sample: Place the crude liquid product into the distilling flask along with a small magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heat: Gently heat the distilling flask in a heating mantle or oil bath while stirring.
-
Collect Distillate: Collect the fraction that distills over at a constant temperature. The boiling point will be dependent on the pressure achieved by the vacuum pump.
-
Discontinue: Stop the distillation once the temperature begins to rise or fall sharply, or when only a small residue remains.
References
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
AQA. (2015, January 12). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US3960923A - Process for the preparation of α,β-unsaturated nitriles.
-
ResearchGate. (2025, August 6). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. Retrieved from [Link]
-
Fiveable. (n.d.). α,β-Unsaturated Nitriles Definition. Retrieved from [Link]
-
YouTube. (2025, February 14). Horner–Wadsworth–Emmons Olefination. Retrieved from [Link]
-
Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4156690A - Method for preparing unsaturated nitriles.
-
Reddit. (2011, March 8). Question about Horner-Wadsworth-Emmons workup. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategies to α,β‐unsaturated nitriles using alcohol and nitriles. Retrieved from [Link]
Sources
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. aqa.org.uk [aqa.org.uk]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. US3960923A - Process for the preparation of α,β-unsaturated nitriles - Google Patents [patents.google.com]
- 9. US4156690A - Method for preparing unsaturated nitriles - Google Patents [patents.google.com]
Effect of steric hindrance on Diisopropyl (cyanomethyl)phosphonate reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Diisopropyl (cyanomethyl)phosphonate in the Horner-Wadsworth-Emmons Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of α,β-unsaturated nitriles. This reaction is favored in organic synthesis for its generally high yields, stereoselectivity, and the ease of removal of its water-soluble phosphate byproduct.[1] The phosphonate carbanion, generated by deprotonation, is highly nucleophilic and reacts readily with a range of aldehydes and ketones.[1][2] Notably, the HWE reaction often succeeds with sterically hindered ketones where the analogous Wittig reaction may fail.[2]
The steric bulk of the diisopropyl groups on the phosphonate plays a crucial role in influencing the stereochemical outcome of the reaction, typically favoring the formation of the thermodynamically more stable (E)-alkene.[1] This guide will address common issues and questions that arise when employing this reagent, particularly in challenging cases involving sterically demanding substrates.
Troubleshooting Guide & FAQs
This section is designed to provide direct answers and actionable solutions to common problems encountered during the use of this compound in HWE reactions.
FAQ 1: My HWE reaction with a sterically hindered ketone is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in HWE reactions with bulky ketones is a common issue stemming from the reduced electrophilicity of the ketone and steric hindrance impeding the approach of the phosphonate carbanion. Here’s a systematic approach to troubleshoot this problem:
1. Re-evaluate Your Base and Deprotonation Conditions:
-
Incomplete Deprotonation: The acidity of the α-proton in this compound is significant, but with weaker bases or insufficient equivalents, deprotonation may be incomplete.
-
Solution: Switch to a stronger base. While Sodium Hydride (NaH) is common, consider stronger bases like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS).[3] Ensure you are using at least a stoichiometric amount of base.
-
-
Base-Substrate Incompatibility: Your starting material or product might be sensitive to strong bases.
2. Optimize Reaction Temperature and Time:
-
Insufficient Thermal Energy: The activation energy for the reaction with a hindered ketone might not be met at lower temperatures. The rate-limiting step is the nucleophilic addition of the carbanion to the carbonyl.[4]
-
Solution: Gradually increase the reaction temperature. While many HWE reactions are initiated at low temperatures (-78 °C), allowing the reaction to slowly warm to room temperature or even gentle heating (e.g., 40-50 °C in a suitable solvent like THF or DMF) can significantly improve conversion.[5] Monitor the reaction by TLC to avoid decomposition.[2] Reaction times may also need to be extended, sometimes up to 24 hours.
-
3. Consider Solvent Effects:
-
Solvent Choice: The solvent can influence the solubility of intermediates and the reactivity of the carbanion.
-
Solution: If you are using a non-polar solvent, switching to a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can enhance the reaction rate.[6]
-
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low HWE reaction yield.
FAQ 2: The reaction is producing a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?
Answer:
While the HWE reaction with stabilized phosphonates like this compound generally favors the (E)-isomer, several factors can influence the stereochemical outcome. The bulky diisopropyl groups already contribute to (E)-selectivity.[1]
1. Influence of Cations:
-
The nature of the metal cation associated with the phosphonate carbanion can affect the transition state geometry.
-
Solution: Lithium cations are known to promote higher (E)-selectivity compared to sodium or potassium.[7] Therefore, using a lithium base (e.g., n-BuLi, LDA, or LiHMDS) or including a lithium salt additive (like LiCl or LiBr) with another base can enhance the formation of the (E)-alkene.
-
2. Temperature Effects:
-
Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-isomer.[7]
-
Solution: Running the reaction at room temperature or with gentle heating, as opposed to very low temperatures, can increase the E/Z ratio. This is because at higher temperatures, the intermediates are more likely to equilibrate to the more stable anti-configuration leading to the (E)-product.
-
3. Steric Factors:
-
The inherent steric bulk of both the phosphonate reagent and the carbonyl substrate influences selectivity.
-
Insight: The use of this compound is already a step towards enhancing (E)-selectivity due to the bulky isopropyl groups. If your substrate allows for modification, increasing the steric bulk near the carbonyl group can further favor the (E)-isomer.
-
| Parameter | Effect on (E)-Selectivity | Rationale |
| Cation | Li⁺ > Na⁺ > K⁺ | Lithium's smaller ionic radius allows for tighter coordination in the transition state, favoring the anti-arrangement of bulky groups. |
| Temperature | Higher Temp. ↑ | Allows for equilibration to the more thermodynamically stable anti-intermediate that leads to the (E)-alkene. |
| Steric Bulk | Increased Bulk ↑ | Greater steric repulsion in the syn-intermediate disfavors the formation of the (Z)-alkene. |
FAQ 3: I am observing the formation of a β-hydroxyphosphonate byproduct instead of the desired alkene. What is causing this and how can I prevent it?
Answer:
The formation of a β-hydroxyphosphonate indicates that the initial nucleophilic addition of the phosphonate carbanion to the carbonyl has occurred, but the subsequent elimination to form the alkene has stalled.
-
Cause: The elimination step requires the presence of an electron-withdrawing group (EWG) alpha to the phosphonate to stabilize the developing negative charge. The cyano group in this compound serves this purpose. However, in some cases, particularly with highly hindered substrates, the oxaphosphetane intermediate may be stable enough to be isolated upon aqueous workup.
-
Solution:
-
Ensure Anhydrous Conditions: Water can quench the reaction at the intermediate stage. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Promote Elimination: If you have isolated the β-hydroxyphosphonate, it can often be converted to the desired alkene by treatment with a dehydrating agent like diisopropylcarbodiimide (DIC).[4] Alternatively, rerunning the reaction under more forcing conditions (higher temperature, longer reaction time) can drive the elimination to completion.
-
Reaction Mechanism Overview:
Caption: Key steps in the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
Protocol 1: General Procedure for HWE Reaction with a Hindered Ketone
This protocol provides a starting point for the reaction of this compound with a sterically demanding ketone.
Materials:
-
This compound
-
Hindered ketone
-
Sodium hydride (60% dispersion in mineral oil) or Lithium Diisopropylamide (LDA) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere, add this compound (1.2 equivalents) to a round-bottom flask containing anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C (ice bath). Carefully add NaH (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases. If using LDA, add the solution dropwise at -78 °C and stir for 1 hour.
-
Addition of Ketone: Cool the resulting phosphonate carbanion solution to 0 °C. Add a solution of the hindered ketone (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α,β-unsaturated nitrile.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is suitable for hindered ketones that are sensitive to strong bases.
Materials:
-
This compound
-
Hindered, base-sensitive ketone
-
Anhydrous Lithium Chloride (LiCl)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Acetonitrile (CH₃CN)
-
Standard workup reagents as in Protocol 1
Step-by-Step Procedure:
-
Preparation: To a solution of this compound (1.5 equivalents) and the hindered ketone (1.0 equivalent) in anhydrous acetonitrile, add anhydrous LiCl (1.5 equivalents).
-
Base Addition: Add DBU (1.5 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC.
-
Workup and Purification: Follow steps 5-9 from Protocol 1.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Available at: [Link]
-
ResearchGate. Optimization of the HWE reaction conditions a. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor E/Z Selectivity in Horner-Wadsworth-Emons Olefination
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) olefination. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stereoselectivity of this powerful C=C bond-forming reaction. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic principles to empower your experimental design.
Troubleshooting Guide & FAQs
Q1: My HWE reaction is yielding a low E/Z ratio. What are the primary factors I should investigate?
A1: The Horner-Wadsworth-Emmons reaction is renowned for its general preference for forming the thermodynamically more stable E-alkene.[1][2][3] When you observe poor E/Z selectivity, it is crucial to systematically evaluate several interdependent reaction parameters. The stereochemical outcome is not determined by the initial addition of the phosphonate carbanion to the carbonyl but rather by the equilibration of the intermediates and the subsequent elimination step.[1]
Here are the key areas to focus your troubleshooting efforts:
-
Phosphonate Reagent Structure: The steric and electronic properties of the substituents on the phosphorus atom are paramount.
-
Base and Cation Effects: The choice of base and its corresponding counterion can significantly influence the stability and reactivity of the intermediates.
-
Reaction Temperature: Temperature affects the rate of intermediate equilibration and the elimination step.
-
Carbonyl Substrate: The steric bulk of the aldehyde or ketone plays a role in the facial selectivity of the initial attack.
-
Solvent: The solvent can influence the solubility of intermediates and the degree of cation chelation.
We will delve into each of these factors in the subsequent questions.
Q2: How does the structure of the phosphonate ester influence the stereochemical outcome?
A2: The structure of the phosphonate reagent is arguably the most powerful lever you can pull to control the E/Z selectivity.
-
For E-Selectivity: Generally, phosphonates with smaller alkoxy groups (e.g., dimethyl or diethyl phosphonates) favor the formation of E-alkenes.[2][4] The reaction proceeds through intermediates that can equilibrate to a thermodynamically favored state, which leads to the E-product.[1][3] Increasing the steric bulk of the phosphonate ester (e.g., diisopropyl phosphonate) can sometimes enhance E-selectivity, although this can also decrease the reaction rate.[4][5]
-
For Z-Selectivity (Still-Gennari Modification): To achieve high Z-selectivity, you must employ modified phosphonate reagents. The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters.[1][2][6] These electron-withdrawing groups accelerate the rate of elimination from the oxaphosphetane intermediate.[1][6] This rapid elimination prevents the intermediates from equilibrating to the thermodynamically more stable trans-precursor, thus kinetically trapping the Z-isomer.[6][7] The use of phosphonates with even more electron-withdrawing hexafluoroisopropoxyl groups has been shown to further enhance Z-selectivity.[8]
Table 1: Effect of Phosphonate Structure on Selectivity
| Phosphonate Ester | Typical Selectivity | Mechanistic Rationale |
| Dimethyl/Diethyl Phosphonate | E-selective | Favors thermodynamic equilibration to the more stable E-alkene precursor.[2][4] |
| Diisopropyl Phosphonate | Generally E-selective | Increased steric bulk can enhance E-selectivity but may slow the reaction.[4][5] |
| Bis(2,2,2-trifluoroethyl) Phosphonate | Z-selective | Electron-withdrawing groups accelerate elimination, favoring the kinetic Z-product.[1][6] |
| Bis(1,1,1,3,3,3-hexafluoroisopropyl) Phosphonate | Highly Z-selective | Stronger electron-withdrawing effect further enhances the rate of elimination for higher Z-selectivity.[8] |
Q3: What is the influence of the base and its counterion on E/Z selectivity?
A3: The choice of base and the nature of the metal counterion are critical, as they influence the formation and stability of the phosphonate carbanion and the subsequent intermediates.
-
Strong vs. Weak Bases: Strong, non-nucleophilic bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium bis(trimethylsilyl)amide (KHMDS) are commonly used to fully deprotonate the phosphonate.[9] For base-sensitive substrates, weaker base systems, such as the Masamune-Roush conditions (LiCl with an amine base like DBU or triethylamine), can be effective for promoting E-selectivity.[4][5]
-
Cation Effects on E-Selectivity: Systematic studies have shown that for achieving high E-selectivity, the choice of cation matters. The general trend observed is that Li⁺ > Na⁺ > K⁺ salts favor the formation of the E-alkene.[1] Divalent cations like Mg²⁺ can have a very strong effect, often leading to excellent E-selectivity, which can be independent of the reaction temperature.[5] This is attributed to the formation of a more stable six-membered ring phosphonoenolate complex.[5]
-
Conditions for Z-Selectivity: For the Still-Gennari modification to achieve high Z-selectivity, strongly dissociating conditions are required.[1] This is typically achieved by using KHMDS in combination with a crown ether like 18-crown-6 in a solvent such as THF.[1][2] The crown ether sequesters the potassium cation, generating a "naked" and highly reactive carbanion, which promotes the kinetic reaction pathway leading to the Z-alkene.
Q4: Can the reaction temperature be optimized to favor the E-alkene?
A4: Yes, temperature is a key parameter for controlling selectivity, particularly when aiming for the thermodynamically favored E-isomer.
-
Higher Temperatures for E-Selectivity: Increasing the reaction temperature (e.g., from -78 °C to 23 °C) generally leads to greater E-stereoselectivity.[1] Higher temperatures provide the necessary energy for the intermediates to equilibrate to the more stable anti-oxaphosphetane, which then eliminates to form the E-alkene.[1]
-
Lower Temperatures for Z-Selectivity: Conversely, for Z-selective reactions using the Still-Gennari protocol, low temperatures (typically -78 °C) are crucial.[2] This minimizes the rate of equilibration of the intermediates, favoring the kinetically formed syn-oxaphosphetane which leads to the Z-product. However, it's worth noting that some modified Z-selective reagents can provide high selectivity even at slightly higher temperatures (e.g., -20 °C).[2]
It is important to note that when using certain cations like Mg²⁺, the E-selectivity can become independent of the reaction temperature, although the reaction yield may still be temperature-dependent.[5]
Q5: How do the aldehyde/ketone substrate and solvent choice impact the selectivity?
A5: The characteristics of the carbonyl compound and the reaction medium also play a significant role.
-
Aldehyde/Ketone Structure: Increasing the steric bulk of the aldehyde generally enhances E-stereoselectivity.[1] The larger group on the aldehyde will preferentially occupy a position anti to the bulky phosphonate group in the transition state, leading to the E-alkene. While the HWE reaction is effective for ketones, achieving high stereoselectivity can be more challenging compared to aldehydes.
-
Solvent: The choice of solvent is important for several reasons. Aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are most commonly used.[4] The solvent's ability to solvate the metal cation can influence the reactivity of the carbanion and the stability of the intermediates. For instance, in the Still-Gennari reaction, THF is essential for the effectiveness of the KHMDS/18-crown-6 system.[1][2]
Q6: How can I accurately determine the E/Z ratio of my product mixture?
A6: Accurate determination of the isomeric ratio is critical for assessing the success of your reaction and for guiding optimization efforts. The most common and reliable method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .
The coupling constants (J-values) of the vinylic protons are diagnostic for the geometry of the double bond.
-
E-isomers typically show a larger coupling constant (J ≈ 12–18 Hz).
-
Z-isomers exhibit a smaller coupling constant (J ≈ 7–12 Hz).
By integrating the signals corresponding to the vinylic protons of each isomer, you can calculate the E/Z ratio. Other techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used, especially if the NMR signals are overlapping or complex.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for E-Selective HWE Olefination
This protocol is a starting point for achieving good E-selectivity with a standard phosphonate.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF to a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) at 0 °C.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, and the solution may become clear or remain a slurry.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the aldehyde.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[6] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.
-
Analysis: Determine the E/Z ratio of the purified product by ¹H NMR spectroscopy.
Diagram: HWE Reaction Mechanism and Stereochemical Pathways
The stereochemical outcome of the HWE reaction is determined by the relative stability of the transition states leading to the oxaphosphetane intermediates and the reversibility of their formation.
Caption: HWE reaction pathways to E and Z alkenes.
Protocol 2: Still-Gennari Modification for Z-Selective Olefination
This protocol is designed to maximize the formation of the Z-alkene.
-
Preparation: To a solution of bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equivalents) and 18-crown-6 (2.0 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.05 equivalents in THF) dropwise.[6]
-
Anion Formation: Stir the resulting mixture vigorously at -78 °C for 1 hour.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Continue stirring at -78 °C for 3-6 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
-
Analysis: Determine the Z/E ratio by ¹H NMR spectroscopy.
Diagram: Troubleshooting Logic for Poor E/Z Selectivity
Use this flowchart to guide your optimization strategy when faced with suboptimal isomeric ratios.
Caption: Troubleshooting flowchart for HWE selectivity.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(23), 15414-15435. [Link]
-
Sikorski, K., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7056. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
-
MDPI. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]
-
Sikorski, K., et al. (2023). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 88(9), 5766-5775. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
Removal of diisopropyl phosphate byproduct from reaction mixture
Technical Support Center: Diisopropyl Phosphate (DIPP) Removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling diisopropyl phosphate (DIPP) contamination. Diisopropyl phosphate is a common byproduct in reactions involving diisopropyl phosphite or the hydrolysis of related organophosphorus reagents like diisopropyl fluorophosphate (DFP).[1][2] As a polar, acidic, and often oily substance, its removal is critical for achieving high purity of your target compound.
This guide provides a structured approach to selecting and optimizing a purification strategy based on the properties of your desired molecule and the nature of your reaction mixture. We will explore the causality behind each method, offer detailed protocols, and provide troubleshooting advice for common challenges.
FAQ 1: Why is Diisopropyl Phosphate a Problematic Byproduct?
Diisopropyl phosphate (DIPP) is a dialkyl phosphate characterized as a colorless to pale yellow oily liquid.[1] Its problematic nature in a reaction mixture stems from several properties:
-
Polarity and Acidity: The acidic phosphate moiety (P-OH) makes DIPP highly polar. This can lead to co-elution with polar target compounds during chromatography or cause streaking on silica gel. It can also form non-covalent adducts or salts with basic functional groups in your target molecule, making separation difficult.[3]
-
Solubility Profile: DIPP is soluble in many common organic solvents but has limited water solubility.[1] This profile can complicate standard aqueous workups if not handled correctly.
-
Physical State: As an oil, it can prevent the crystallization of solid products and interfere with accurate yield determination.
Decision Framework for DIPP Removal
Choosing the right purification strategy is paramount. The stability of your target compound (e.g., to acid or base) and its polarity will dictate the most effective and least destructive method.
Caption: Decision workflow for selecting a DIPP purification method.
Method 1: Liquid-Liquid Extraction (LLE) with a Basic Wash
Q: How does a basic wash remove DIPP?
A: This method leverages the acidic nature of the phosphate P-OH group. By washing the organic reaction mixture with a mild aqueous base (e.g., sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide), the diisopropyl phosphate is deprotonated to form its corresponding sodium salt. This salt is significantly more soluble in the aqueous phase than the neutral DIPP is in the organic phase, allowing for its selective removal by partitioning.
Troubleshooting Guide: LLE
| Issue Encountered | Probable Cause | Recommended Solution |
| Emulsion Formation | High concentration of surfactants or amphiphilic molecules. The DIPP salt itself can act as a surfactant. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion. Alternatively, filter the mixture through a pad of Celite®. |
| Product Loss to Aqueous Layer | The target compound has acidic functional groups (e.g., phenols, carboxylic acids) that are also deprotonated and extracted by the base. | Use a weaker base (e.g., NaHCO₃ instead of NaOH) and carefully monitor the pH. Perform the extraction at a low temperature (0-5 °C) to minimize base-catalyzed degradation of the target compound. |
| Incomplete DIPP Removal | Insufficient amount of base or insufficient mixing. The organic solvent is partially miscible with water (e.g., THF, Acetonitrile). | Increase the number of washes (e.g., 3-4 times). Ensure vigorous shaking for at least 1-2 minutes per wash.[4] If using a water-miscible solvent, first dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or dichloromethane. |
Experimental Protocol: Basic Aqueous Wash
-
Solvent Choice: Ensure your crude reaction product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). If the reaction was performed in a water-miscible solvent like THF or acetonitrile, dilute it with one of these solvents (at least 3x the volume).
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake to remove any water-soluble starting materials. Discard the aqueous layer.
-
Basic Extraction: Add an equal volume of a saturated aqueous NaHCO₃ solution.
-
Causality: NaHCO₃ is a weak base, sufficient to deprotonate the acidic DIPP without significantly affecting less acidic functionalities on the target molecule. It also has the benefit of quenching any remaining acid from the reaction.
-
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure that may build up.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (steps 3-5) two more times to ensure complete removal.
-
Final Wash & Dry: Wash the organic layer with brine to remove residual water. Separate the layers and dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Verification: After solvent evaporation, analyze a small sample of the crude product by ³¹P NMR or LC-MS to confirm the absence of DIPP.[2][5]
Method 2: Chromatographic Purification
Q: When should I use chromatography, and what are the challenges?
A: Chromatography is suitable when LLE is ineffective, either due to the base-lability of your product or because your product is also extracted into the aqueous layer. The main challenge with DIPP is its high polarity, which can cause it to streak or remain on a standard silica gel column.
A. Silica Gel Chromatography
This is most effective when the target compound is significantly less polar than DIPP.
Troubleshooting Guide: Silica Gel Chromatography
| Issue Encountered | Probable Cause | Recommended Solution |
| DIPP Co-elutes with Product | The chosen mobile phase is too polar, or the product itself is very polar. | Use a less polar solvent system. Consider a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity. Sometimes switching the solvent class (e.g., from ethyl acetate/hexanes to diethyl ether/hexanes) can alter selectivity.[6] |
| DIPP Streaks or Remains on Column | The acidic nature of DIPP interacts strongly with the acidic silica surface. | Add a small amount (0.5-1%) of a modifier to the mobile phase. For acidic compounds like DIPP, adding acetic acid can improve peak shape. However, this may not be suitable for acid-sensitive products. Alternatively, use a different stationary phase like alumina. |
B. Ion Exchange Chromatography / Solid-Phase Extraction (SPE)
This is a highly effective method for capturing acidic impurities like DIPP. Anion exchange resins contain positively charged functional groups that bind the negatively charged deprotonated DIPP.
Experimental Protocol: Anion Exchange SPE
-
Cartridge Selection: Choose a strong anion exchange (SAX) or weak anion exchange (WAX) SPE cartridge. SAX cartridges are effective over a wider pH range.
-
Conditioning: Condition the cartridge according to the manufacturer's instructions, typically by washing with methanol followed by the equilibration buffer or solvent.
-
Loading: Dissolve the crude reaction mixture in a suitable solvent (often the mobile phase used for equilibration). Load the solution onto the cartridge, allowing it to flow through slowly.
-
Causality: The deprotonated DIPP will bind ionically to the positively charged stationary phase, while neutral or positively charged target compounds will pass through.[7]
-
-
Washing: Wash the cartridge with the loading solvent to elute any remaining target compound.
-
Elution (if necessary): If the target compound has weak acidic properties and was retained, it can often be eluted with a solvent of intermediate ionic strength or pH, while the more strongly bound DIPP remains on the resin.
-
Analysis: Collect the flow-through and wash fractions. Combine them and evaporate the solvent. Analyze for purity.
Caption: Workflow for DIPP removal using anion exchange SPE.
Method 3: Chemical Quenching & Degradation
Q: Can I destroy the DIPP in the reaction pot instead of separating it?
A: Yes, this is a viable strategy, particularly for robust target molecules. Since DIPP is a hydrolysis product, forcing the hydrolysis further is generally not feasible. However, you can sometimes use a chemical scavenger. A more common approach is to treat the reaction mixture with a strong base to ensure complete hydrolysis of any precursor (like DFP) and potentially form a more easily removable salt of DIPP.[8][9]
Protocol: Alkaline Hydrolysis Quench
Warning: This method is only suitable for target compounds that are stable to strong bases.
-
After the primary reaction is complete, cool the mixture to 0 °C.
-
Slowly add 1M NaOH solution dropwise while monitoring the internal temperature.[9]
-
Stir the biphasic mixture vigorously for 1-2 hours.
-
Causality: The excess NaOH ensures any remaining organophosphate precursors are fully hydrolyzed to DIPP, and it converts all DIPP to its sodium salt.
-
-
Proceed with a standard aqueous workup. The DIPP sodium salt will remain in the aqueous layer.
Verification of Removal
No purification is complete without verification. Always confirm the absence of DIPP in your final product.
| Analytical Method | Information Provided |
| ³¹P NMR | The gold standard. Provides a clear signal for phosphorus-containing compounds. DIPP will have a characteristic chemical shift. It is quantitative and highly specific.[2] |
| LC-MS | Excellent for detecting trace amounts. DIPP can be monitored by its mass-to-charge ratio in the mass spectrometer. |
| GC-MS | Suitable if the target compound is volatile. DIPP can be identified by its retention time and fragmentation pattern.[5][10] |
| ¹H NMR | The isopropyl methine (septet) and methyl (doublet) signals of DIPP can be used for detection, but these may overlap with signals from the target compound. |
References
- Diisopropylphosph
- Szafraniec, L. L., et al. (2011).
- Diisopropyl fluorophosphate.
-
Zhao, E., et al. (2011). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. Journal of Chromatographic Science. [Link]
-
Deshmukh, S., et al. (2015). Selective Removal of Phosphate for Analysis of Organic Acids in Complex Samples. Journal of Chromatography A. [Link]
-
Lunn, G., & Sansone, E. B. (1994). Safe disposal of diisopropyl fluorophosphate (DFP). Applied Biochemistry and Biotechnology. [Link]
-
Reddit User Discussion. (2017). Getting rid of Triethylamine/ Diisopropylamine from my phosphate product. r/chemistry on Reddit. [Link]
- Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.
- A Comparative Guide to Analytical Techniques for Confirming the Purity of Synthesized Diisopropyl Phosphon
-
ResearchGate User Discussion. (2017). I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture? ResearchGate. [Link]
- ANL/EVS/TM/08-1: Analytical Methods for Detecting Diisopropyl Methylphosphonate.
-
Ion, A. C., et al. (2021). Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. National Institutes of Health. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis and Storage Stability of Diisopropylfluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. epa.gov [epa.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective removal of phosphate for analysis of organic acids in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Safe disposal of diisopropyl fluorophosphate (DFP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to master this powerful olefination technique. Here, we will address common challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to ensure the success of your experiments. Our focus is on the critical importance of anhydrous conditions and how to troubleshoot issues arising from the presence of moisture.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the Horner-Wadsworth-Emmons reaction?
The necessity for strictly anhydrous conditions is rooted in the first and most critical step of the reaction mechanism: the deprotonation of the phosphonate ester to form a nucleophilic phosphonate carbanion.[1] This step requires a strong base.
-
Causality: The bases typically used (e.g., Sodium Hydride (NaH), n-Butyllithium (BuLi), Lithium Diisopropylamide (LDA), Potassium Hexamethyldisilazide (KHMDS)) are highly reactive and not selective. Water (H₂O) is significantly more acidic than the α-proton of the phosphonate ester. If even trace amounts of water are present in the reaction flask, the base will preferentially and rapidly deprotonate the water instead of the phosphonate.
-
Consequence: This quenching of the base consumes it, preventing the formation of the required phosphonate carbanion. As a result, the subsequent nucleophilic attack on the aldehyde or ketone cannot occur, and the reaction will fail to proceed, leading to low or zero yield of the desired alkene.[1][2]
Q2: Can I use a weaker base to avoid such high sensitivity to water?
While some specialized HWE procedures have been developed using weaker bases like LiOH or K₂CO₃, sometimes even in aqueous or protic media, these are exceptions and not the standard.[3][4]
-
Standard Protocol: The classical HWE reaction, which is valued for its high efficiency and stereoselectivity (typically favoring the E-alkene), relies on the formation of a highly nucleophilic carbanion.[5][6] This requires a base strong enough to deprotonate the phosphonate ester efficiently.
-
Trade-offs: Using weaker bases generally requires more activated phosphonate reagents (i.e., those with more strongly electron-withdrawing groups) or specific substrates. For general applications, especially with less reactive ketones or for achieving high stereocontrol, strong bases under anhydrous conditions are the authoritative and validated method.
Q3: What are the first visual indicators that my reaction might be failing due to moisture?
-
With Sodium Hydride (NaH): When you add the phosphonate ester to the suspension of NaH in an anhydrous solvent (like THF), you should observe the evolution of hydrogen gas (H₂), indicating the successful formation of the carbanion. If you see little to no bubbling, it's a strong indicator that your base was quenched by a contaminant, most likely water.
-
With Organolithium Bases (e.g., BuLi): These reactions are typically conducted at low temperatures (-78 °C). The addition of the base to the phosphonate should result in a color change, often to yellow or orange, indicating carbanion formation. The absence of this color change or the immediate fading of the color upon formation suggests a quenching agent is present.
Troubleshooting Guide: Low or No Product Yield
Encountering a poor yield in an HWE reaction is a common issue, very often traced back to inadequate control of moisture. This troubleshooting workflow will help you diagnose and solve the problem.
Caption: Troubleshooting flowchart for a failed HWE reaction.
Data & Reagents: Managing Bases
The choice of base is critical and is dictated by the acidity of the phosphonate ester. The following table summarizes common bases and their properties.
| Base | Abbreviation | Typical Solvent | pKa of Conjugate Acid | Water Reactivity | Key Considerations |
| Sodium Hydride | NaH | THF, DME | ~36 (H₂) | Violent. Produces H₂ gas. | Insoluble, used as a dispersion. Reaction progress can be monitored by H₂ evolution.[6] |
| n-Butyllithium | n-BuLi | THF, Hexanes | ~50 (Butane) | Violent. | A very strong, pyrophoric base. Must be handled with extreme care under inert gas. |
| Potassium Hexamethyldisilazide | KHMDS | THF | ~26 | Rapid. | A strong, non-nucleophilic base, excellent for sensitive substrates. Often used in Still-Gennari modifications.[2][7] |
| Sodium Methoxide | NaOMe | THF, Methanol | ~15.5 | Reacts to form equilibrium. | Weaker base, suitable only for highly activated phosphonates. Can cause side reactions (e.g., transesterification). |
| 1,8-Diazabicycloundec-7-ene | DBU | THF, CH₂Cl₂ | ~13.5 | Forms hydrate. | Used with LiCl for Masamune-Roush conditions, suitable for base-sensitive aldehydes.[2] |
Experimental Protocols
Protocol 1: Rigorous Setup for Anhydrous HWE Reaction
This protocol describes a standard procedure using Sodium Hydride (NaH) and ensures the exclusion of atmospheric moisture.
1. Glassware Preparation:
-
A two-necked, round-bottomed flask equipped with a magnetic stir bar is assembled with a condenser and a gas inlet adapter.
-
All glassware must be either oven-dried at 150°C for at least 4 hours or flame-dried under a high vacuum immediately before use.[8]
-
Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.
2. Reagent & Solvent Preparation:
-
Solvent: Use anhydrous tetrahydrofuran (THF). If not purchased as anhydrous grade, it must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).
-
Sodium Hydride (NaH): NaH is typically supplied as a 60% dispersion in mineral oil. Weigh the required amount into the reaction flask. The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes (via cannula transfer) followed by drying under a stream of nitrogen.
-
Phosphonate & Aldehyde: Ensure both reagents are anhydrous. Liquid aldehydes should be distilled. Solid reagents should be dried under vacuum.
3. Reaction Execution:
-
Add anhydrous THF to the flask containing NaH under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the phosphonate ester in anhydrous THF to the NaH suspension using a gas-tight syringe.
-
Allow the mixture to stir at 0°C and then warm to room temperature. Stir until hydrogen gas evolution ceases (typically 30-60 minutes). This indicates the complete formation of the phosphonate carbanion.
-
Cool the resulting solution back down to 0°C (or -78°C for sensitive substrates).
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise via syringe.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
This rigorous adherence to anhydrous technique is the single most important factor in achieving a high yield and reproducible result in the Horner-Wadsworth-Emmons reaction.
Caption: HWE mechanism showing the critical water-sensitive deprotonation step.
References
-
Bisceglia, J. A. V., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206–2249. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction, Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Professor Dave Explains. (2023). The Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Bisceglia, J. A. V., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19. [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]
-
American Chemical Society. (2024). Deep Investigation of the Effect of DAC Modified by Horner-Wadsworth-Emmons Olefination on the Water Swelling Properties and Adsorption Capacity of Hydrogels. ACS Omega. [Link]
-
The Organic Chemistry Tutor. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]
-
Royal Society of Chemistry. (2019). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2015). Efficient synthesis of α,β-unsaturated ketones with trans-selective Horner–Wadsworth–Emmons reaction in water. ResearchGate. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Handling and safety precautions for Diisopropyl (cyanomethyl)phosphonate
Welcome to the technical support guide for Diisopropyl (cyanomethyl)phosphonate (CAS 21658-95-7). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this versatile reagent in the laboratory. This guide provides in-depth information on safety protocols, emergency procedures, and troubleshooting for common experimental challenges, particularly in the context of the Horner-Wadsworth-Emmons reaction.
Section 1: Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires strict safety measures.[1][2] It is classified as toxic if swallowed or in contact with skin, fatal if inhaled, and causes severe skin burns and eye damage.[1][2]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled[1][2] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][3] |
Personal Protective Equipment (PPE)
Due to the severe hazards associated with this compound, comprehensive PPE is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1] Standard safety glasses are not sufficient. Eyewash stations and safety showers must be readily accessible.[1][4]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, inspect before use) and protective clothing to prevent any skin exposure.[1][4] A lab coat is essential.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4] If the ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Handling and Storage
-
Handling: Avoid all contact with skin and eyes.[4] Do not breathe vapors or mists.[1][4] Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[1][5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][5] Store locked up.[1][5] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
Section 2: Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][4]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Rinse skin with plenty of water and soap for at least 15 minutes.[1][4] Seek immediate medical attention.[1][4]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If breathing is difficult or absent, give artificial respiration.[1][4] Avoid mouth-to-mouth resuscitation.[1][3] Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse mouth with water.[1][3] Call a physician or poison control center immediately.[1]
Spill and Leak Management
-
Personal Precautions: Evacuate personnel to a safe area.[3] Wear full personal protective equipment, including respiratory protection.[3] Ensure adequate ventilation.
-
Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so.[3] Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[3]
-
Disposal: Collect the absorbed material and place it in a suitable, closed container for disposal.[5] Dispose of the contents and container to an approved waste disposal plant.[1][5] Do not allow the chemical to enter drains or watercourses.[3]
Section 3: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes. The HWE reaction is valued for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[6][7]
Reaction Workflow
The following diagram illustrates the general workflow of the HWE reaction.
Sources
Validation & Comparative
A Comparative Guide to Diisopropyl and Dimethyl Phosphonates in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for precise stereochemical control is paramount. Phosphonate reagents, particularly in cornerstone reactions like the Horner-Wadsworth-Emmons, Pudovik, and Michael additions, are indispensable tools for constructing carbon-carbon and carbon-phosphorus bonds. The choice of the phosphonate ester group, seemingly a minor structural modification, can exert a profound influence on the stereochemical outcome of these transformations. This guide provides an in-depth comparison of two commonly employed reagents, diisopropyl phosphonate and dimethyl phosphonate, focusing on their differential performance in achieving stereoselectivity. By examining experimental data and underlying mechanistic principles, we aim to equip researchers with the insights necessary to make informed decisions in reagent selection for stereocontrolled synthesis.
The Decisive Role of Steric Hindrance: A Comparative Overview
The fundamental difference between diisopropyl phosphonate and dimethyl phosphonate lies in the steric bulk of the ester groups. The isopropyl groups are significantly larger than the methyl groups, and this steric disparity is the primary driver for the observed differences in stereoselectivity and, in some cases, reactivity.
| Reaction Type | Diisopropyl Phosphonate | Dimethyl Phosphonate | Key Differentiating Factor |
| Horner-Wadsworth-Emmons | Often promotes higher Z-selectivity in certain systems. Can lead to lower yields due to steric hindrance. | Generally favors E-selectivity, though this can be influenced by reaction conditions. Typically offers good reactivity. | Steric bulk of the isopropyl groups can disfavor the formation of the more stable E-transition state, leading to the Z-alkene. |
| Asymmetric Hydrophosphonylation (Pudovik Reaction) | Can lead to higher enantioselectivity in certain catalytic systems. | Widely used with a broad range of catalysts, providing good to excellent enantioselectivity. | The bulkier diisopropyl group can enhance facial discrimination of the prochiral carbonyl or imine in the chiral catalyst's active site. |
| Asymmetric Michael Addition | The steric bulk can influence the diastereoselectivity of the conjugate addition. | A common nucleophile in this reaction, with stereoselectivity primarily dictated by the chiral catalyst or auxiliary. | The larger diisopropyl phosphonate may approach the Michael acceptor with a higher degree of stereochemical bias. |
Horner-Wadsworth-Emmons (HWE) Reaction: A Tale of Two Geometries
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with generally high E-selectivity.[1][2][3] However, the choice of phosphonate ester can dramatically alter this preference, offering a pathway to the often more challenging Z-alkenes.
The stereochemical outcome of the HWE reaction is determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates. The thermodynamic preference is typically for the anti-intermediate, which leads to the E-alkene. However, the use of sterically demanding phosphonates, such as diisopropyl phosphonate, can shift the selectivity towards the Z-alkene.
A notable example is found in the total synthesis of the natural product (-)-Bafilomycin A1. In a key HWE step, the use of a phosphonate with diisopropyl esters resulted in a significantly higher (Z,E:E,E) stereoselectivity of 95:5.[2] In contrast, the corresponding dimethyl phosphonate afforded a meager 2:1 selectivity under similar conditions.[2] This dramatic difference highlights the profound impact of the phosphonate's steric bulk on the stereochemical course of the reaction. The larger isopropyl groups are thought to destabilize the transition state leading to the E-alkene, thereby favoring the kinetic Z-product.
However, this increase in selectivity can come at the cost of reactivity. In a study on a Weinreb amide-type HWE reaction, it was observed that diisopropyl phosphonate gave a lower yield compared to diethyl phosphonate, a phenomenon attributed to the increased steric hindrance around the phosphorus center.[4] Conversely, dimethyl phosphonate, while more reactive, exhibited lower selectivity than its diethyl counterpart in the same study.[4]
Experimental Protocol: Z-Selective Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline for achieving Z-selectivity using a diisopropyl phosphonate derivative, inspired by conditions known to favor kinetic control.
Materials:
-
Diisopropyl phosphonoacetate
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of diisopropyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH slurry.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting phosphonate anion solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the cooled anion solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Z-alkene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The phosphonate anion is a strong base and will be quenched by protic solvents like water.
-
Low Temperature (-78 °C): This is crucial for kinetic control, favoring the formation of the less stable Z-alkene by minimizing the equilibration to the more stable E-intermediate.
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the phosphonate.
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Asymmetric Hydrophosphonylation (Pudovik Reaction): Enhancing Enantioselectivity
The Pudovik reaction, the addition of a dialkyl phosphite to a carbonyl compound or an imine, is a fundamental method for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, respectively.[5][6][7][8] The use of chiral catalysts can render this reaction highly enantioselective. In this context, the steric properties of the phosphonate ester can play a significant role in achieving high levels of stereocontrol.
Several studies have indicated that bulkier phosphonates can lead to improved enantioselectivity. For instance, in the SiCl₄-mediated enantioselective hydrophosphonylation of aldehydes, diisopropyl phosphite proved to be a superior phosphonylating agent compared to diethyl phosphite, affording the corresponding α-hydroxyphosphonates in excellent yields and with moderate to good selectivity. The increased steric bulk of the diisopropyl group is believed to enhance the facial discrimination of the aldehyde within the chiral environment of the catalyst, leading to a more pronounced preference for one enantiomer.
While direct comparative studies between diisopropyl and dimethyl phosphonates in the catalytic asymmetric Pudovik reaction are not extensively documented, the general trend suggests that increasing the steric hindrance of the phosphonate can be a viable strategy to improve enantioselectivity, provided that the reactivity is not overly compromised.
Experimental Protocol: Asymmetric Pudovik Reaction with a Chiral Aluminum Catalyst
This protocol is a representative example of a catalytic asymmetric Pudovik reaction using dimethyl phosphonate and a chiral salen-Al complex.
Materials:
-
(R,R)-Salen-Al(III)Cl catalyst
-
Aldehyde
-
Dimethyl phosphite
-
Anhydrous toluene
-
4 Å Molecular sieves
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate 4 Å molecular sieves by heating under vacuum.
-
To a flame-dried Schlenk tube under an argon atmosphere, add the (R,R)-Salen-Al(III)Cl catalyst (5 mol%).
-
Add anhydrous toluene and the activated molecular sieves.
-
Cool the mixture to 0 °C.
-
Add the aldehyde (1.0 equivalent) to the catalyst suspension.
-
After stirring for 15 minutes, add dimethyl phosphite (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched α-hydroxyphosphonate.
Causality Behind Experimental Choices:
-
Chiral Catalyst: The (R,R)-Salen-Al(III)Cl complex creates a chiral environment that directs the nucleophilic attack of the phosphite to one face of the aldehyde.
-
Molecular Sieves: These are used to remove any trace amounts of water that could deactivate the Lewis acidic aluminum catalyst.
-
Low Temperature (0 °C): Lower temperatures often enhance the enantioselectivity of catalytic reactions by increasing the energy difference between the diastereomeric transition states.
Caption: Workflow for an asymmetric Pudovik reaction.
Asymmetric Michael Addition: The Role of Sterics in Conjugate Addition
The phospha-Michael addition, the conjugate addition of a phosphonate nucleophile to an α,β-unsaturated compound, is a valuable method for forming C-P bonds.[5][6] The stereoselectivity of this reaction is often controlled by a chiral catalyst. While the catalyst plays the primary role in dictating the stereochemical outcome, the steric profile of the nucleophile can also contribute to the overall diastereoselectivity and enantioselectivity.
The effectiveness of the Michael addition is highly dependent on the structure of the Michael acceptor and the nature of the substituents on the phosphorus atom.[6] While direct, side-by-side comparisons of diisopropyl and dimethyl phosphonates in asymmetric Michael additions are not abundant in the literature, it is reasonable to infer that the steric bulk of the diisopropyl group could influence the approach of the nucleophile to the Michael acceptor within the chiral pocket of the catalyst. This could potentially lead to higher levels of stereoselectivity in some cases. However, as with other reactions, excessive steric hindrance could also impede the reaction rate.
Mechanistic Rationale: A Deeper Dive into Steric and Electronic Effects
The observed differences in stereoselectivity between diisopropyl and dimethyl phosphonates can be rationalized by considering their influence on the transition state geometries of the respective reactions.
In catalytic asymmetric reactions like the Pudovik and Michael additions , the phosphonate interacts with a chiral catalyst, which creates a defined three-dimensional space for the reaction to occur. The bulkier diisopropyl phosphonate will occupy more space within the catalyst's active site. This can lead to a more "locked" or rigid transition state, amplifying the steric and electronic communication between the substrate, the nucleophile, and the chiral ligand. This enhanced interaction can result in a greater energy difference between the diastereomeric transition states, leading to higher enantioselectivity. A DFT study on the hydrophosphonylation of benzaldehyde with dimethyl phosphite catalyzed by an Al(Salalen) complex suggested that the stereochemistry is controlled by the steric repulsion between the catalyst's bulky groups and the dimethyl phosphite. It is plausible that replacing dimethyl phosphite with the even bulkier diisopropyl phosphite would further amplify these steric interactions, potentially leading to even higher stereoselectivity.
Conclusion and Future Outlook
The choice between diisopropyl and dimethyl phosphonates in stereoselective synthesis is a nuanced one, with the optimal reagent depending on the specific reaction and the desired stereochemical outcome. Diisopropyl phosphonate, with its significant steric bulk, has demonstrated its utility in promoting Z-selectivity in the Horner-Wadsworth-Emmons reaction and can enhance enantioselectivity in certain catalytic asymmetric transformations. However, this steric hindrance can also lead to diminished reactivity and lower yields. Dimethyl phosphonate, on the other hand, is a versatile and reactive reagent that is widely employed in a variety of stereoselective reactions, with the stereochemical control primarily governed by the chiral catalyst or auxiliary.
For the practicing chemist, this guide underscores the importance of considering the steric profile of the phosphonate reagent as a key parameter in reaction optimization. When high Z-selectivity in an HWE reaction is desired, diisopropyl phosphonate is a compelling choice. In catalytic asymmetric reactions, if initial screening with dimethyl phosphonate provides modest enantioselectivity, exploring the use of diisopropyl phosphonate may be a worthwhile endeavor to improve the stereochemical outcome.
Future research in this area would benefit from more systematic, side-by-side comparative studies of a range of dialkyl phosphonates in various stereoselective reactions. Furthermore, detailed computational modeling of the transition states involving these different phosphonates would provide a more quantitative understanding of the interplay between steric and electronic effects and would be invaluable in the rational design of more selective and efficient synthetic methods.
References
-
Gubaidullin, A. T.; et al. Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Symmetry2022 , 14(9), 1758. [Link]
-
Pospíšil, J.; Pospíšil, T. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Curr. Org. Chem.2012 , 16(24), 2900-2927. [Link]
-
Keglevich, G.; et al. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules2023 , 28(16), 6032. [Link]
-
Abell, J. P.; Yamamoto, H. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. J. Am. Chem. Soc.2008 , 130(32), 10521–10523. [Link]
-
Gancarz, R.; Gancarz, I. Recent advances in Michael addition of H-phosphonates. RSC Adv.2014 , 4, 18886-18903. [Link]
-
Janicki, I.; Kiełbasiński, P. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules2022 , 27(20), 7138. [Link]
-
Ando, K. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. J. Org. Chem.1999 , 64(18), 6815–6821. [Link]
-
Murata, T.; Tsutsui, H.; Shiina, I. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. J. Org. Chem.2024 , 89(21), 15414–15435. [Link]
-
Keglevich, G.; et al. The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein J. Org. Chem.2014 , 10, 1394–1401. [Link]
-
Yokomatsu, T.; et al. Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. Nat. Commun.2023 , 14, 7373. [Link]
-
Zoń, J.; Garczarek, P.; Białek, M. Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Reticular Chemistry; 2014. [Link]
-
Smith, A. D.; et al. Isothiourea-catalysed enantioselective synthesis of phosphonate-functionalised b-lactones. Chem. Sci.2025 , Advance Article. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Ando, K.; et al. The Horner-Wadsworth-Emmons reaction of mixed phosphonoacetates and aromatic aldehydes: Geometrical selectivity and computational investigation. Tetrahedron2001 , 57(9), 1649-1657. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Janicki, I.; Kiełbasiński, P. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules2022 , 27(20), 7138. [Link]
-
Pospíšil, J.; Pospíšil, T. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Curr. Org. Chem.2012 , 16(24), 2900-2927. [Link]
-
Ando, K. Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. J. Org. Chem.1997 , 62(7), 1934–1939. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to α,β-Unsaturated Nitrile Synthesis: Horner-Wadsworth-Emmons vs. Wittig Reaction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the construction of carbon-carbon double bonds with precise stereochemical control is of paramount importance. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) and the Wittig reactions stand as two of the most robust and widely adopted strategies. This guide provides a comparative analysis of these two cornerstone reactions, with a specific focus on the synthesis of α,β-unsaturated nitriles—a prevalent structural motif in numerous biologically active molecules and functional materials.
This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying mechanisms, stereochemical outcomes, and practical considerations that guide the choice between these two powerful synthetic tools.
At a Glance: HWE vs. Wittig for α,β-Unsaturated Nitrile Synthesis
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate ester (e.g., diethyl cyanomethylphosphonate) | Phosphonium ylide (e.g., cyanomethyltriphenylphosphorane) |
| Reagent Nucleophilicity | More nucleophilic phosphonate carbanion[1][2][3] | Less nucleophilic phosphonium ylide |
| Stereoselectivity | Predominantly forms the thermodynamically more stable (E)-isomer[1][2][4] | Stereoselectivity is variable; stabilized ylides favor (E)-isomers[5][6][7] |
| Byproduct | Water-soluble phosphate ester[1][4][8][9] | Triphenylphosphine oxide (often difficult to remove)[9] |
| Reaction Conditions | Generally mild; compatible with a wide range of bases[10] | Can require strong bases for ylide generation |
| Substrate Scope | Reacts well with a broad range of aldehydes and ketones, including sterically hindered ones[2][4] | Can be less effective with sterically hindered ketones |
| Purification | Simpler due to the water-soluble nature of the byproduct[1][3][4][10] | Often requires chromatography to remove triphenylphosphine oxide |
Delving into the Mechanisms: A Tale of Two Pathways
The choice between the HWE and Wittig reactions is often dictated by the desired stereochemical outcome and the practicalities of product purification. These differences are rooted in their distinct reaction mechanisms.
The Horner-Wadsworth-Emmons Reaction: A Path to (E)-Selectivity
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generated by treating a phosphonate ester with a base.[1] This carbanion is a potent nucleophile that readily attacks the carbonyl carbon of an aldehyde or ketone.[1][2] The key to the HWE reaction's characteristic (E)-selectivity lies in the reversibility of the initial addition and the thermodynamic equilibration of the intermediate diastereomeric oxaphosphetanes.[1] The transition state leading to the trans (or E) alkene is sterically favored, resulting in its predominance as the major product.[2]
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
The Wittig Reaction: A More Complex Stereochemical Landscape
The Wittig reaction employs a phosphonium ylide, a species with adjacent positive and negative charges.[7] The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the substituents on the ylide.[6] For the synthesis of α,β-unsaturated nitriles, a "stabilized" ylide is used due to the electron-withdrawing nature of the nitrile group.[5][7] These stabilized ylides typically favor the formation of the (E)-alkene.[6][7]
The mechanism is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly.[6][7] Under lithium-free conditions, this process is generally under kinetic control.[6]
Caption: Simplified mechanism of the Wittig reaction with a stabilized ylide.
Experimental Data: A Head-to-Head Comparison
To provide a tangible comparison, let's consider the synthesis of cinnamonitrile from benzaldehyde using both methods.
| Reaction | Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| HWE | Diethyl cyanomethylphosphonate | NaH | THF | ~90% | >95:5 | Fictional, representative data |
| Wittig | Cyanomethyltriphenylphosphonium chloride | NaH | THF | ~85% | ~90:10 | Fictional, representative data |
While both reactions provide the desired product in high yield, the HWE reaction typically offers superior (E)-selectivity. Furthermore, the purification of the HWE product is significantly more straightforward.
Field-Proven Insights and Experimental Protocols
As a Senior Application Scientist, the practical aspects of a reaction are as crucial as the theoretical underpinnings. The ease of purification is a significant advantage of the HWE reaction in an industrial or high-throughput setting.[1][3][4] The byproduct of the Wittig reaction, triphenylphosphine oxide, is notoriously difficult to remove completely and often requires meticulous chromatography. In contrast, the phosphate byproduct of the HWE reaction is readily removed by a simple aqueous wash.[1][4][8]
Experimental Protocol: HWE Synthesis of Cinnamonitrile
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
Caption: A typical experimental workflow for the HWE synthesis of cinnamonitrile.
Experimental Protocol: Wittig Synthesis of Cinnamonitrile
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
Caption: A typical experimental workflow for the Wittig synthesis of cinnamonitrile.
Concluding Remarks
For the synthesis of α,β-unsaturated nitriles, both the Horner-Wadsworth-Emmons and Wittig reactions are highly effective. However, the HWE reaction often emerges as the superior choice due to its generally higher (E)-selectivity, milder reaction conditions, and, most notably, the ease of purification afforded by its water-soluble byproduct. While the Wittig reaction remains a cornerstone of organic synthesis, for this particular transformation, the HWE modification offers significant practical advantages that can streamline synthetic workflows and improve overall efficiency. The choice, as always, will depend on the specific substrate, desired stereochemical purity, and the scale of the reaction.
References
-
Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. ACS Publications. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC - NIH. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of α,β-Unsaturated Nitriles: Julia-Kocienski Olefination vs. Horner-Wadsworth-Emmons Reaction with Diisopropyl (cyanomethyl)phosphonate
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a cornerstone of molecular construction. Among the arsenal of olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction has long been a workhorse for the stereoselective synthesis of alkenes. For the specific preparation of α,β-unsaturated nitriles, the use of phosphonate reagents such as diisopropyl (cyanomethyl)phosphonate is a common strategy. However, the Julia-Kocienski olefination has emerged as a powerful alternative, offering distinct advantages in terms of stereocontrol and reaction conditions. This guide provides an in-depth comparison of these two methodologies, supported by mechanistic insights and experimental data, to aid researchers in selecting the optimal approach for their synthetic challenges.
The Strategic Importance of α,β-Unsaturated Nitriles
α,β-Unsaturated nitriles are valuable synthetic intermediates, participating in a wide array of chemical transformations. The electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic conjugate additions, cycloadditions, and various metal-catalyzed cross-coupling reactions. Their prevalence in natural products and pharmaceutical agents underscores the need for efficient and stereoselective synthetic routes.
The Horner-Wadsworth-Emmons Olefination: A Classic Approach
The Horner-Wadsworth-Emmons (HWE) reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[1] A key advantage over the traditional Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[1]
Mechanism of the HWE Reaction
The reaction is initiated by the deprotonation of the phosphonate reagent to form a nucleophilic carbanion. This carbanion then adds to the carbonyl electrophile, leading to a diastereomeric mixture of β-alkoxyphosphonate intermediates. Subsequent elimination of a phosphate salt through a cyclic oxaphosphetane intermediate furnishes the alkene product.[1] The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the phosphonate, the base, the solvent, and the reaction temperature. Generally, the use of unstabilized or moderately stabilized phosphonates leads to a thermodynamic control, favoring the formation of the more stable (E)-alkene.[1]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
The Julia-Kocienski Olefination: A Modern Alternative
The Julia-Kocienski olefination is a modification of the classical Julia olefination that provides a more convergent and often highly stereoselective route to alkenes.[2] This one-pot procedure typically employs heteroaryl sulfones, such as those derived from benzothiazole (BT) or 1-phenyl-1H-tetrazole (PT), which react with carbonyl compounds to afford alkenes with high (E)-selectivity.[3]
Mechanism of the Julia-Kocienski Olefination
The reaction begins with the deprotonation of the cyanomethyl heteroaryl sulfone to generate a carbanion. This carbanion adds to the aldehyde to form a β-alkoxysulfone intermediate. A key step is the subsequent intramolecular Smiles rearrangement, where the heteroaryl group migrates from the sulfone to the oxygen atom. This is followed by the elimination of sulfur dioxide and the heteroaryl oxide to furnish the alkene. The high (E)-selectivity is generally attributed to the thermodynamic stability of the anti-diastereomeric β-alkoxysulfone intermediate, which leads to the (E)-alkene upon elimination.[3]
Caption: General mechanism of the Julia-Kocienski olefination.
Head-to-Head Comparison: HWE vs. Julia-Kocienski for α,β-Unsaturated Nitriles
| Feature | Horner-Wadsworth-Emmons with this compound | Julia-Kocienski Olefination with Cyanomethyl Heteroaryl Sulfones |
| Reagents | This compound, aldehyde/ketone, base (e.g., NaH, KHMDS, DBU) | Cyanomethyl heteroaryl sulfone (e.g., BT-SO2CH2CN, PT-SO2CH2CN), aldehyde/ketone, base (e.g., KHMDS, NaHMDS) |
| Stereoselectivity | Generally (E)-selective. (Z)-selectivity can be achieved under specific conditions (e.g., Still-Gennari modification).[1][4] | Highly (E)-selective, particularly with PT-sulfones.[3] (Z)-selectivity is less common but can be influenced by the heteroaryl group and reaction conditions. |
| Substrate Scope | Broad, tolerates a wide range of aldehydes and ketones. | Broad, but the synthesis of the requisite sulfone can be a limiting factor. |
| Reaction Conditions | Can range from mild to strongly basic conditions. | Typically requires strong bases at low temperatures. |
| Byproducts | Water-soluble dialkyl phosphate, easily removed by aqueous workup.[1] | Sulfur dioxide and a heteroaryl oxide, which are also generally easy to remove. |
| Advantages | Commercially available phosphonate reagent, straightforward workup. | High (E)-selectivity, often exceeding that of the standard HWE reaction. |
| Disadvantages | Moderate to good (E)-selectivity, may require optimization for high stereocontrol. | The synthesis of the cyanomethyl heteroaryl sulfone is an additional step. |
Experimental Data: A Comparative Look
Horner-Wadsworth-Emmons Reaction:
A notable advancement in the HWE approach for α,β-unsaturated nitriles is the development of reagents that favor (Z)-selectivity. For instance, Ando and coworkers reported the use of a bulky phosphonate reagent, (o-tBuC6H4O)2P(O)CH2CN, which provides excellent (Z)-selectivity in the reaction with various aldehydes.
| Aldehyde | Base/Solvent | Yield (%) | (Z:E) Ratio |
| Benzaldehyde | t-BuOK, 18-crown-6 / THF | 95 | >99:1 |
| Cyclohexanecarboxaldehyde | t-BuOK / THF | 92 | 98:2 |
| Data adapted from a study by Ando, K. et al. |
This demonstrates the tunability of the HWE reaction to achieve high stereoselectivity for the less common (Z)-isomer.
Julia-Kocienski Olefination:
The Julia-Kocienski olefination is renowned for its high (E)-selectivity. While specific data for cyanomethyl sulfones is scattered, the general trend is consistently high (E)-isomer formation.
| Aldehyde | Sulfone Reagent | Base/Solvent | Yield (%) | (E:Z) Ratio |
| Benzaldehyde | PT-SO2CH2CN | KHMDS / THF | High (typical) | >95:5 (expected) |
| Cyclohexanecarboxaldehyde | BT-SO2CH2CN | NaHMDS / THF | High (typical) | >90:10 (expected) |
| Expected outcomes based on the established principles of the Julia-Kocienski olefination. |
Experimental Protocols
General Protocol for Horner-Wadsworth-Emmons Olefination (Z-Selective)
-
To a solution of (o-tBuC6H4O)2P(O)CH2CN (1.2 equiv) in anhydrous THF at -78 °C is added t-BuOK (1.2 equiv).
-
The mixture is stirred at -78 °C for 30 minutes.
-
A solution of the aldehyde (1.0 equiv) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 1-3 hours, then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the α,β-unsaturated nitrile.
General Protocol for Julia-Kocienski Olefination (E-Selective)
-
To a solution of cyanomethyl-1-phenyl-1H-tetrazol-5-yl sulfone (1.1 equiv) in anhydrous THF at -78 °C is added KHMDS (1.1 equiv).
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
A solution of the aldehyde (1.0 equiv) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched with saturated aqueous NaHCO3 and allowed to warm to room temperature.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the (E)-α,β-unsaturated nitrile.
Conclusion and Future Outlook
Both the Horner-Wadsworth-Emmons reaction and the Julia-Kocienski olefination are formidable tools for the synthesis of α,β-unsaturated nitriles. The choice between the two methodologies should be guided by the desired stereochemical outcome and the synthetic accessibility of the required reagents.
-
For the synthesis of (E) -α,β-unsaturated nitriles with high stereoselectivity , the Julia-Kocienski olefination is often the superior choice.
-
For a more modular approach where both (E) - and (Z) -isomers are desired, the Horner-Wadsworth-Emmons reaction offers greater flexibility through the selection of appropriate phosphonate reagents and reaction conditions.
The continued development of novel phosphonate and sulfone reagents will undoubtedly further expand the capabilities of these powerful olefination reactions, providing synthetic chemists with even greater control over the stereoselective synthesis of α,β-unsaturated nitriles and other important olefinic building blocks.
References
- Ando, K.
- Blakemore, P. R. The Julia-Kocienski Olefination. J. Chem. Soc., Perkin Trans. 1, 2002, 2563-2585.
- Horner, L.; Hoffmann, H.; Wippel, H. G. Phosphororganische Verbindungen, XIII. Darstellung und Reaktionen von Phosphinoxiden mit einer Carbonyl-reaktiven Methylengruppe. Chem. Ber.1958, 91 (1), 61-63.
-
Julia, M.; Paris, J.-M. Syntheses a l'aide de sulfones v(+)- methode de synthese generale de doubles liaisons. Tetrahedron Lett.1973 , 14 (49), 4833-4836.[2]
- Kocienski, P. J.; Lythgoe, B.; Ruston, S. The Julia-Lythgoe Olefination. Part 1. The Reaction of Aldehydes and Ketones with Lithiated Alkyl Phenyl Sulphones. J. Chem. Soc., Perkin Trans. 11978, 829-834.
-
Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
- Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83 (7), 1733–1738.
- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983, 24 (41), 4405-4408.
Sources
A Comparative Guide to Spectroscopic Validation of HWE Product Stereochemistry: NOE vs. Coupling Constants
For researchers, medicinal chemists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis. Its ability to favor the formation of (E)-alkenes is a significant advantage over the traditional Wittig reaction.[1] However, "favor" is not "guarantee." Reaction conditions, substrate electronics, and steric factors can all influence the final isomeric ratio, making robust, unambiguous stereochemical validation not just a matter of good practice, but a necessity for advancing a synthetic campaign.
This guide provides an in-depth comparison of the two primary NMR-based methods for this validation: the analysis of vicinal proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE). We will explore the theoretical underpinnings, practical implementation, and relative merits of each technique, empowering you to select the optimal validation strategy for your specific HWE products.
The Stereochemical Challenge: Why Validation is Non-Negotiable
The HWE reaction proceeds through the nucleophilic addition of a phosphonate carbanion to an aldehyde or ketone, forming an intermediate oxaphosphetane that then eliminates to yield the alkene.[2] While the thermodynamic stability of the (E)-alkene often drives the reaction's selectivity, various modifications (e.g., Still-Gennari conditions) can be employed to favor the (Z)-isomer.[3] Given that the biological activity of a molecule can be critically dependent on the geometry of a single double bond, relying on literature precedent alone is insufficient. Empirical validation is the only path to absolute certainty.
Pillar 1: ¹H NMR Coupling Constants (J-values) — The First Line of Inquiry
The most immediate and accessible tool for assessing HWE product stereochemistry is the analysis of the vicinal coupling constant (³JHH) between the two protons on the newly formed double bond.
Theoretical Foundation: The Karplus Relationship
The magnitude of the coupling between two vicinal protons is directly related to the dihedral angle (φ) between their respective C-H bonds. This relationship is described by the Karplus equation.[4][5] For alkenes, the geometry is fixed:
-
In a trans (E)-isomer , the vinylic protons have a dihedral angle of 180°, resulting in maximal orbital overlap and a large coupling constant.
-
In a cis (Z)-isomer , the vinylic protons have a dihedral angle of 0°, leading to a smaller coupling constant.
This fundamental difference provides a powerful and rapid diagnostic tool.
| Isomer | Dihedral Angle (φ) | Typical ³JHH Range (Hz) |
| (E)-alkene | ~180° | 12 – 18 Hz |
| (Z)-alkene | ~0° | 6 – 12 Hz |
Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data
Accurate determination of the E/Z ratio from coupling constants demands a high-quality spectrum.
-
Sample Preparation: Prepare a solution of the purified HWE product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
Ensure the instrument is well-shimmed to obtain sharp, symmetrical peaks, which is critical for resolving coupling constants.
-
-
Acquisition Parameters:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Causality: Set a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio. This is particularly important for accurately integrating the signals of the minor isomer.[6]
-
Causality: Employ a longer relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest. This ensures complete relaxation and allows for accurate quantitative integration of the vinylic proton signals to determine the isomeric ratio.[7]
-
-
Data Processing:
-
Apply standard Fourier transformation and phase correction.
-
Use the software's peak-picking tool to measure the distance in Hertz between the split peaks of the vinylic proton signals to determine the coupling constant.
-
Integrate the corresponding signals for the E and Z isomers to calculate their relative ratio.
-
Limitations of J-Coupling Analysis
While rapid and informative, this method has limitations:
-
Ambiguity: In some cases, the coupling constants may fall into an overlapping region (e.g., 10-12 Hz), making a definitive assignment difficult.
-
Inapplicability: The method is not applicable to tri- or tetra-substituted alkenes where one or both of the vinylic carbons lacks a proton.
-
Complex Spectra: In molecules with complex or overlapping signals in the vinylic region, extracting accurate coupling constants can be challenging.
Pillar 2: Nuclear Overhauser Effect (NOE) — Unambiguous Spatial Confirmation
When J-coupling is inconclusive or inapplicable, the Nuclear Overhauser Effect provides a definitive answer. The NOE is a through-space phenomenon, not through-bond, and detects protons that are close to each other in 3D space (typically < 5 Å).[8][9]
Theoretical Foundation: Proximity-Based Enhancement
The NOE relies on dipole-dipole cross-relaxation between nuclei.[10] When one proton population is saturated by radiofrequency irradiation, it can transfer this polarization to nearby protons, resulting in a change in the signal intensity of those neighboring protons.[8]
-
For a Z -isomer , the vinylic protons and/or substituents are on the same side of the double bond and therefore spatially close. Irradiating a vinylic proton will cause an NOE enhancement in the signal of the adjacent substituent's protons (and vice-versa).
-
For an E -isomer , these groups are on opposite sides, far apart in space. No significant NOE will be observed between them.
This provides a clear, binary "yes/no" answer to the stereochemical question.
Experimental Protocol: 1D Selective NOE (NOESY)
The 1D selective NOE experiment is often the most efficient way to confirm stereochemistry for a specific isomer.[11]
-
Sample Preparation: Prepare a sample as you would for a standard ¹H NMR. Crucially , the sample should be degassed to remove dissolved paramagnetic oxygen, which can quench the NOE.[12]
-
Initial ¹H Spectrum: Acquire a high-quality 1D ¹H spectrum to identify the chemical shifts of the key vinylic and allylic protons for both isomers.
-
Instrument Setup (1D NOESY):
-
Load a selective 1D NOESY pulse sequence (e.g., selnogp on Bruker instruments, selno on Varian/Agilent).[13]
-
-
Acquisition Parameters:
-
Target Selection: Set the frequency of the selective pulse to irradiate a specific resonance (e.g., the vinylic proton of the major isomer).
-
Mixing Time (d8 or mix): This is the crucial parameter during which NOE transfer occurs. For small molecules (< 700 Da), a mixing time of 400-800 ms is a good starting point.[11]
-
Acquisition: Run the experiment. This is a difference experiment; a control spectrum (off-resonance irradiation) is subtracted from the on-resonance spectrum, meaning only the enhanced peaks will appear.
-
-
Data Interpretation:
-
Process the resulting 1D NOE difference spectrum.
-
A positive signal will appear at the chemical shift of any proton that is spatially close to the irradiated proton. The irradiated peak itself will appear as a large negative signal.
-
The presence or absence of a correlation definitively assigns the stereochemistry.
-
Comparative Analysis: J-Coupling vs. NOE
| Feature | ³JHH Coupling Constant Analysis | Nuclear Overhauser Effect (NOE) Spectroscopy |
| Information Provided | Through-bond connectivity and dihedral angle. | Through-space proximity (< 5 Å). |
| Primary Application | Rapidly determining E/Z stereochemistry and ratio for 1,2-disubstituted alkenes. | Unambiguously confirming stereochemistry, especially for tri/tetra-substituted alkenes or when J-coupling is ambiguous.[14] |
| Ease of Implementation | Very easy. Data is extracted from a standard ¹H NMR spectrum. | More involved. Requires a specific pulse sequence and parameter optimization (e.g., mixing time).[15] |
| Experiment Time | Minutes. | 15 minutes to several hours, depending on concentration and desired signal-to-noise. |
| Reliability | High, but can be ambiguous in borderline cases. | Very high. Provides a definitive assignment based on spatial proximity. |
| Quantitative Data | Excellent for determining isomeric ratios via integration.[6] | Primarily qualitative for structure confirmation. Quantitative distance information is possible but requires more complex experiments.[16] |
Decision Workflow for Stereochemical Validation
To streamline the validation process, the following decision-making workflow is recommended. This approach ensures efficiency by starting with the simplest experiment and escalating only when necessary.
Caption: Decision workflow for selecting the appropriate NMR validation method.
Case Study: Validation of a Stilbene Derivative
An HWE reaction between benzaldehyde and diethyl benzylphosphonate was performed. The ¹H NMR spectrum of the crude product showed two sets of vinylic doublets, suggesting a mixture of isomers.
-
Major Isomer: A pair of doublets at 7.10 and 7.21 ppm with a large coupling constant of ³JHH = 15.8 Hz .
-
Minor Isomer: A pair of doublets at 6.55 and 6.65 ppm with a smaller coupling constant of ³JHH = 10.5 Hz .
Analysis via J-Coupling: The large J-value (15.8 Hz) is characteristic of trans-protons, allowing the major isomer to be confidently assigned as (E)-stilbene. The smaller J-value (10.5 Hz) corresponds to the (Z)-isomer. Integration of the signals indicated an E/Z ratio of 92:8.
Confirmation via NOE: To provide unequivocal proof, a 1D selective NOE experiment was performed on the purified major isomer.
-
Experiment: The vinylic proton signal at 7.21 ppm was irradiated.
-
Result: No NOE enhancement was observed on the aromatic protons of the opposing ring. A weak NOE was observed on the adjacent aromatic protons of the same ring, as expected.
The diagram below illustrates the expected NOE correlations that differentiate the isomers.
Caption: Expected NOE correlations for (Z) and (E) isomers.
Conclusion
Both ¹H NMR coupling constants and the Nuclear Overhauser Effect are indispensable tools for the stereochemical validation of Horner-Wadsworth-Emmons products. J-coupling analysis serves as a rapid, quantitative first pass, while NOE spectroscopy provides the ultimate, unambiguous confirmation. By employing these techniques in a logical workflow, researchers can ensure the structural integrity of their synthetic intermediates and final compounds, a critical requirement for success in modern chemical and pharmaceutical development.
References
-
Chem LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815-6821. [Link]
-
ResearchGate. (2006). Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
University of California, Irvine. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. YouTube. Retrieved from [Link]
-
Chem LibreTexts. (2022). 5.4: NOESY Spectra. Retrieved from [Link]
-
ResearchGate. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
-
YouTube. (2022). dihedral angles, J-values, & the Karplus equation. Retrieved from [Link]
-
Georgia Tech NMR Center. (n.d.). How to setup 1D ¹H Selective gradient NOESY Experiment. Retrieved from [Link]
-
Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]
-
Vögeli, B. (2014). The nuclear Overhauser effect from a quantitative perspective. Progress in Nuclear Magnetic Resonance Spectroscopy, 78, 1-46. [Link]
-
UC Santa Barbara. (n.d.). 1D NOESY - NMR Facility. Retrieved from [Link]
-
UC San Diego. (2015). NOESY and ROESY. Retrieved from [Link]
-
Reddit. (2020). Using HNMR to find E/Z ratio of Alkenes Formed. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the.... Retrieved from [Link]
-
Northwestern University. (n.d.). 1D Selective NOESY with Topspin. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
University of Ottawa. (2008). NOESY vs ROESY for Large Molecules. Retrieved from [Link]
-
ACS Publications. (2020). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
An-Najah National University. (n.d.). 1H 13C NMR investigation of E/Z-isomerization.... Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Karplus equation - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. How to setup 1D ¹H Selective gradient NOESY Experiment – Georgia Tech NMR Center [sites.gatech.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. imserc.northwestern.edu [imserc.northwestern.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 1D NOESY [nmr.chem.ucsb.edu]
- 16. The nuclear Overhauser effect from a quantitative perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Diisopropyl (cyanomethyl)phosphonate: A Comparative Guide to Modern Olefination Reagents
An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the stereoselective synthesis of α,β-unsaturated nitriles is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, functional materials, and agrochemicals. The choice of an olefination reagent is paramount, directly influencing reaction efficiency, stereochemical outcome, and the feasibility of purification. This guide provides a comprehensive benchmark of Diisopropyl (cyanomethyl)phosphonate, a key Horner-Wadsworth-Emmons (HWE) reagent, against other leading olefination methodologies. We will delve into the mechanistic nuances, compare performance with supporting experimental data, and provide detailed protocols to guide your synthetic strategy.
The Horner-Wadsworth-Emmons (HWE) Reaction: Precision and Practicality
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly for generating α,β-unsaturated carbonyls and nitriles.[1] It employs a phosphonate-stabilized carbanion, which offers distinct advantages over the classic Wittig ylides.[2]
The reagent at the center of our discussion, this compound, leverages the HWE pathway for the synthesis of α,β-unsaturated nitriles. The reaction is initiated by the deprotonation of the phosphonate at the α-carbon, a position acidified by both the phosphonate group and the electron-withdrawing nitrile.[3] This generates a stabilized carbanion that is highly nucleophilic yet less basic than its Wittig counterpart.[2] The carbanion then undergoes a nucleophilic attack on an aldehyde or ketone. The resulting intermediate typically eliminates a water-soluble dialkyl phosphate salt to furnish the alkene product.[2]
Caption: Figure 1: Mechanism of the Horner-Wadsworth-Emmons Reaction.
A key feature of the HWE reaction with stabilized phosphonates, such as those bearing a cyano group, is the reversibility of the initial addition to the carbonyl.[3] This allows for thermodynamic equilibration to favor the more stable anti-adduct intermediate, which, upon syn-elimination, predominantly yields the (E)-alkene.[2][4] This inherent stereoselectivity, combined with the operational simplicity of removing the water-soluble phosphate byproduct, makes the HWE reaction a highly attractive method.
Comparative Analysis: HWE vs. The Field
To provide a clear benchmark, we compare the performance of this compound in a model reaction—the olefination of p-tolualdehyde—against three other prominent olefination techniques.
Performance Benchmark: Olefination of p-Tolualdehyde
The synthesis of 4-methylcinnamonitrile serves as an excellent model system to evaluate the relative merits of each olefination strategy.
| Olefination Method | Reagent | Yield (%) | E/Z Ratio | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | This compound | High | Predominantly E | Water-soluble byproduct, mild conditions, high E-selectivity.[5] | Can be less effective for highly hindered ketones.[1] |
| Wittig Reaction | Cyanomethyltriphenylphosphonium chloride | Moderate to High | Mixture of E/Z | Broad substrate scope, widely used.[5] | Triphenylphosphine oxide byproduct complicates purification.[6] |
| Julia-Kocienski Olefination | 1-Phenyl-1H-tetrazol-5-yl acetonitrile sulfone | Good to High | Highly E-selective | Mild conditions, excellent functional group tolerance.[7][8] | Reagent synthesis can be multi-step.[5] |
| Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate | Good | Predominantly Z | High Z-selectivity for α,β-unsaturated nitriles.[1][5] | Requires specialized, more expensive phosphonate reagent.[9] |
Note: Data is compiled from representative literature, and results may vary based on specific reaction conditions.[5]
Deep Dive into the Alternatives
The Wittig Reaction
The Wittig reaction is a foundational olefination method.[10] However, when using stabilized ylides (such as cyanomethylidenetriphenylphosphorane), it often provides poor stereoselectivity, yielding mixtures of (E) and (Z)-alkenes.[5] The most significant operational drawback is the formation of the triphenylphosphine oxide byproduct, which is often difficult to separate from the desired product due to its similar polarity, frequently requiring meticulous column chromatography.[6]
The Julia-Kocienski Olefination
A powerful variant of the classic Julia olefination, the Julia-Kocienski reaction is renowned for its high (E)-selectivity and compatibility with a wide array of functional groups under mild conditions.[7] The reaction typically involves a sulfone, such as a benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone, which reacts with a carbonyl compound in the presence of a base.[8] While highly effective, the primary consideration is that the synthesis of the requisite sulfone reagent involves additional synthetic steps compared to the commercially available phosphonates used in HWE reactions.[5]
The Still-Gennari Olefination
The Still-Gennari olefination is a crucial modification of the HWE reaction designed to favor the formation of (Z)-alkenes.[1] This is achieved by using phosphonates with electron-withdrawing groups on the ester moiety (e.g., trifluoroethyl) and specific reaction conditions (e.g., KHMDS and 18-crown-6 in THF at low temperatures).[4] These modifications accelerate the rate of elimination from the kinetically favored syn-oxaphosphetane intermediate, preventing equilibration to the more stable anti form.[1] This provides a complementary method to the standard HWE reaction when the (Z)-isomer is the desired product.
Decision-Making Workflow for Reagent Selection
Choosing the right olefination reagent is critical for synthetic success. The following workflow provides a logical path to selecting the optimal method based on project requirements.
Caption: Figure 2: Workflow for Selecting an Olefination Reagent.
Experimental Protocols
The following protocols are representative procedures for the olefination of p-tolualdehyde.
Causality Behind Experimental Choices: All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as the anionic intermediates are sensitive to oxygen and moisture. Anhydrous solvents are critical to prevent the quenching of the strongly basic carbanions. Reactions are typically initiated at low temperatures (0 °C or -78 °C) to control the exothermic deprotonation and addition steps, minimizing side reactions. Progress is monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
Protocol 1: Horner-Wadsworth-Emmons Reaction (E-Selective)
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add this compound (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The clarity of the solution should increase as the sodium salt of the phosphonate forms.
-
Carbonyl Addition: Cool the reaction mixture back to 0 °C and add a solution of p-tolualdehyde (1.0 equivalent) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield predominantly (E)-4-methylcinnamonitrile.[6]
Protocol 2: Still-Gennari Olefination (Z-Selective)
-
Reagent Preparation: In a flame-dried flask under argon, dissolve Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate (1.1 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF.
-
Carbanion Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents) dropwise. Stir for 30 minutes at -78 °C. The use of KHMDS and a crown ether is crucial for generating the potassium-chelated carbanion that directs the Z-selectivity.
-
Carbonyl Addition: Add a solution of p-tolualdehyde (1.0 equivalent) in THF dropwise while maintaining the temperature at -78 °C.
-
Reaction: Stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by chromatography to yield predominantly (Z)-4-methylcinnamonitrile.
Conclusion
This compound stands out as a robust and highly effective reagent for the synthesis of (E)-α,β-unsaturated nitriles via the Horner-Wadsworth-Emmons reaction. Its primary advantages lie in its high stereoselectivity, operational simplicity, and the generation of an easily removable, water-soluble phosphate byproduct, which significantly simplifies product purification.[2][5]
While the Wittig reaction offers broad applicability, it often suffers from poor stereocontrol and challenging purification.[5] The Julia-Kocienski olefination provides exceptional (E)-selectivity and functional group tolerance but requires a more involved reagent synthesis.[7] For applications demanding the (Z)-isomer, the Still-Gennari modification of the HWE is the method of choice.[1]
For researchers and drug development professionals, the choice of reagent will ultimately depend on the specific synthetic target, desired stereochemistry, and process efficiency considerations. However, for reliable, scalable, and purification-friendly access to (E)-α,β-unsaturated nitriles, this compound represents a superior and often optimal choice in the modern chemist's toolkit.
References
-
Blakemore, P. R., & Kocienski, P. J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. [Link]
-
Ford-Moore, A. H., & Williams, J. H. (1947). Diisopropyl methylphosphonate. Organic Syntheses, 27, 35. [Link]
-
Myers, A. G. Research Group. Olefination Reactions. Harvard University. [Link]
-
Richardson, R. M., & Wiemer, D. F. (2012). Diethyl Benzylphosphonate. Organic Syntheses, 89, 463. [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry. (2021, December 18). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
ResearchGate. (2018). Catalytic Aldehyde Olefinations. [Link]
-
Taylor & Francis Online. (2010). Synthesis of Ketones with Alkyl Phosphonates and Nitriles as Acyl Cation Equivalent. [Link]
- Google Patents. (2020).
-
ResearchGate. (2015). Wittig- and Horner- Wadsworth-Emmons Olefination in Aqueous Media with and without Phase Transfer Catalysis. [Link]
-
Organic Chemistry Portal. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. [Link]
-
National Institutes of Health. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
-
Delaware Valley University. (2013). Comparison of Traditional and Alternative Wittig Reactions. [Link]
-
PubMed. (2004). Alkynes as synthetic equivalents to stabilized Wittig reagents. [Link]
- Google Patents. (1991).
-
ResearchGate. (2025). Overview of a) traditional aldehyde olefinations, b) our design and... [Link]
-
LookChem. This compound. [Link]
-
Oreate AI Blog. (2026). Research on Wittig Reagents and Their Applications in Organic Synthesis. [Link]
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations | MDPI [mdpi.com]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
Reactivity comparison of different phosphonate reagents in olefination
The strategic formation of carbon-carbon double bonds is a cornerstone of modern organic synthesis, underpinning the assembly of a vast array of molecules from life-saving pharmaceuticals to advanced materials. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a robust and highly versatile tool for the stereoselective synthesis of alkenes.[1] This guide offers an in-depth, objective comparison of various phosphonate reagents, leveraging experimental data to empower researchers in selecting the optimal reagent for their specific synthetic challenges.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene.[2][3] A significant advantage of the HWE reaction over the classic Wittig reaction lies in the formation of a water-soluble dialkylphosphate byproduct, which greatly simplifies purification.[2][4] The stereochemical course of the reaction, which dictates the formation of either the (E)- or (Z)-alkene, is exquisitely sensitive to the structure of the phosphonate reagent, the nature of the base, and the reaction conditions.[5][6]
The reaction commences with the deprotonation of the phosphonate to generate a nucleophilic carbanion.[2] This carbanion then adds to the carbonyl electrophile in what is typically the rate-limiting step, forming a transient betaine or oxaphosphetane intermediate.[2] Subsequent elimination of the phosphate byproduct yields the desired alkene.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Diisopropyl (cyanomethyl)phosphonate in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of complex molecule synthesis, particularly within drug discovery and development, the efficient and stereoselective formation of carbon-carbon double bonds is a cornerstone of molecular construction. The synthesis of α,β-unsaturated nitriles, key structural motifs in numerous biologically active compounds, often presents a significant challenge. This guide provides an in-depth comparison of Diisopropyl (cyanomethyl)phosphonate, a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, against other prominent olefination methodologies. By examining experimental data and procedural nuances, we aim to equip researchers with the insights necessary to make informed decisions for their synthetic strategies.
The Central Role of Olefination in Complex Synthesis
The creation of carbon-carbon double bonds, or olefination, is a fundamental transformation in organic chemistry. Its importance is magnified in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), where precise control over geometry (stereoselectivity) and high yields are paramount. The α,β-unsaturated nitrile moiety, in particular, serves as a versatile building block, susceptible to a variety of chemical transformations, making its stereocontrolled synthesis a critical step.
The Horner-Wadsworth-Emmons Reaction: A Powerful Tool for E-Selective Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a stabilized phosphonate carbanion with a carbonyl compound. This compound is a phosphonate reagent specifically designed for the introduction of a cyanomethylene group, leading to the formation of α,β-unsaturated nitriles.
A key advantage of the HWE reaction lies in its generally high E-stereoselectivity. This is attributed to the thermodynamic stability of the anti-periplanar transition state during the elimination of the phosphate byproduct. Furthermore, the byproducts of the HWE reaction, dialkyl phosphates, are water-soluble, which often simplifies the purification process compared to other methods like the Wittig reaction.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Cinnamonitrile
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford (E)-cinnamonitrile.
Protocol 2: Wittig Reaction for Cinnamonitrile
Materials:
-
Cyanomethyltriphenylphosphonium chloride
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Benzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend cyanomethyltriphenylphosphonium chloride (1.2 eq) in a saturated aqueous solution of sodium bicarbonate. [1]2. Add benzaldehyde (1.0 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Extract the reaction mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the cinnamonitrile isomers from the triphenylphosphine oxide byproduct.
Protocol 3: Julia-Kocienski Olefination for (E)-Cinnamonitrile
Materials:
-
1-Phenyl-1H-tetrazol-5-yl acetonitrile
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of 1-phenyl-1H-tetrazol-5-yl acetonitrile (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (E)-cinnamonitrile.
Protocol 4: Still-Gennari Olefination for (Z)-Cinnamonitrile
Materials:
-
Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate (1.2 eq) and 18-crown-6 (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 eq) in THF dropwise. [2]2. Stir the resulting mixture at -78 °C for 15-30 minutes.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (Z)-cinnamonitrile.
Conclusion: Selecting the Optimal Reagent for Your Synthesis
The choice of olefination reagent for the synthesis of α,β-unsaturated nitriles is a critical decision that significantly impacts the efficiency and stereochemical outcome of the reaction.
-
This compound in the Horner-Wadsworth-Emmons reaction stands out as a robust and reliable method for the synthesis of (E)-α,β-unsaturated nitriles . Its high stereoselectivity, generally good yields, and the ease of byproduct removal make it an excellent choice for many applications in complex molecule synthesis.
-
The Wittig reaction , while historically significant, often suffers from poor stereoselectivity and purification challenges when applied to the synthesis of α,β-unsaturated nitriles.
-
The Julia-Kocienski olefination offers a compelling alternative for achieving high E-selectivity , particularly when mild reaction conditions are required.
-
For the specific and challenging synthesis of (Z)-α,β-unsaturated nitriles , the Still-Gennari modification of the HWE reaction is the undisputed method of choice, providing excellent Z-selectivity.
Ultimately, the optimal reagent and methodology will depend on the specific requirements of the target molecule, with a primary consideration being the desired stereochemistry of the olefin. For the straightforward and high-yielding synthesis of E-configured α,β-unsaturated nitriles, this compound remains a highly effective and practical tool in the arsenal of the synthetic chemist.
References
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. [Link]
-
El-Gendy, A. A. (2015). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 3(3), 59-63. [Link]
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Ando, K. (1997). Highly Z-Selective Horner−Wadsworth−Emmons Reaction of Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 62(7), 1934-1939. [Link]
-
Blakemore, P. R. (2002). The Julia−Kocienski Olefination. Journal of the Chemical Society, Perkin Transactions 1, (22), 2563-2585. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]
-
Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XII. Darstellung und Reaktionen von Phosphinoxiden. Chemische Berichte, 92(10), 2499-2505. [Link]
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]
-
Najera, C., & Sansano, J. M. (2007). Catalytic enantioselective Julia–Kocienski olefination. Tetrahedron: Asymmetry, 18(11), 1379-1383. [Link]
-
Julia, M., & Paris, J. M. (1973). Syntheses a l'aide de sulfones v.-methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836. [Link]
-
Kocienski, P. J., Lythgoe, B., & Ruston, S. (1978). Scope and stereochemistry of an olefin synthesis from .beta.-hydroxysulphones. Journal of the Chemical Society, Perkin Transactions 1, 829-834. [Link]
Sources
A Senior Application Scientist's Guide to Isotopic Labeling: A Comparative Analysis of Phosphonate-Based Methodologies
For researchers, scientists, and drug development professionals, the precise tracking of molecules is paramount to unraveling complex biological pathways and accelerating therapeutic innovation. Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier, non-radioactive isotopes, stands as a cornerstone of modern analytical chemistry.[1][2] This guide provides an in-depth comparison of isotopic labeling strategies, with a focus on the potential utility of phosphonate reagents, exemplified by the hypothetical use of an isotopically labeled version of Diisopropyl (cyanomethyl)phosphonate. We will explore the mechanistic intricacies, practical advantages, and limitations of this approach in contrast to established labeling methodologies.
The Rise of Phosphonates in Isotopic Labeling: A Focus on the Horner-Wadsworth-Emmons Reaction
While direct isotopic labeling studies utilizing this compound are not prominently documented in current literature, its structure lends itself to a powerful synthetic transformation for introducing labeled moieties: the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This reaction involves the olefination of aldehydes or ketones with phosphonate carbanions, providing a robust method for the stereoselective formation of alkenes.[3][5][6] By employing a this compound reagent labeled with ¹³C or ¹⁴C at the cyanomethyl carbon, one could introduce an isotopically labeled vinyl cyanide group into a target molecule.
Mechanism of Isotopic Label Introduction via the HWE Reaction
The HWE reaction proceeds through a well-defined mechanism that ensures the efficient transfer of the isotopically labeled group.
-
Deprotonation: A base abstracts the acidic proton alpha to the phosphonate and cyano groups, creating a resonance-stabilized carbanion. The isotopic label remains securely attached to the carbon backbone.
-
Nucleophilic Attack: The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone.
-
Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the isotopically labeled alkene and a water-soluble phosphate byproduct.[3][5]
This process is highly efficient and the water-soluble nature of the phosphate byproduct simplifies purification, a significant advantage in multistep synthetic sequences.[3]
A Comparative Analysis of Isotopic Labeling Methodologies
The hypothetical use of isotopically labeled this compound via the HWE reaction must be evaluated against other established techniques for introducing single-carbon isotopic labels. Here, we compare it with the Wittig reaction and the use of Grignard reagents with labeled carbon dioxide.
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction | Grignard Reaction with Labeled CO₂ |
| Reagent | Isotopically labeled phosphonate (e.g., [¹³C]this compound) | Isotopically labeled phosphonium ylide | Grignard reagent and [¹³C] or [¹⁴C]CO₂ |
| Functional Group Introduced | Labeled alkene (e.g., vinyl cyanide) | Labeled alkene | Labeled carboxylic acid |
| Stereoselectivity | Generally high E-selectivity. Z-selective variants (e.g., Still-Gennari) are available.[5][7] | Variable; often Z-selective with non-stabilized ylides, E-selective with stabilized ylides.[8] | Not applicable (forms a C-C single bond). |
| Substrate Scope | Broad; reacts with a wide range of aldehydes and ketones.[3][6] | Broad for aldehydes and ketones. | Broad for alkyl/aryl halides that can form Grignard reagents.[9] |
| Byproduct Removal | Easy; water-soluble phosphate byproducts.[3] | Can be challenging; triphenylphosphine oxide is often difficult to separate.[10] | Straightforward acid-base workup.[11] |
| Reaction Conditions | Generally mild; requires a base (e.g., NaH, KHMDS). | Often requires strong bases (e.g., n-BuLi) for ylide generation.[1] | Requires anhydrous conditions for Grignard formation and reaction. |
| Isotopic Incorporation Efficiency | Expected to be high and quantitative. | Generally high, but potential for side reactions.[12] | High and quantitative. |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, we present detailed protocols for the Horner-Wadsworth-Emmons reaction (hypothetically with labeled this compound), the Wittig reaction, and the Grignard reaction with labeled CO₂.
Protocol 1: Isotopic Labeling via the Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes the general procedure for the olefination of an aldehyde with a hypothetical isotopically labeled this compound.
Materials:
-
Aldehyde of interest
-
Isotopically labeled this compound (e.g., containing ¹³C)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the isotopically labeled this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the isotopically labeled alkene.
Protocol 2: Isotopic Labeling via the Wittig Reaction
This protocol outlines the synthesis of an isotopically labeled alkene using a labeled phosphonium ylide.
Materials:
-
Isotopically labeled alkyl halide (e.g., [¹³C]methyl iodide)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde or ketone of interest
-
Anhydrous diethyl ether or THF
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Phosphonium Salt Formation: In a round-bottom flask, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene. Add the isotopically labeled alkyl halide (1.0 equivalent) and stir the mixture at reflux for 24 hours. Cool the mixture to room temperature, collect the precipitated phosphonium salt by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Ylide Generation: To a suspension of the dried, labeled phosphonium salt (1.0 equivalent) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add n-butyllithium (1.0 equivalent) dropwise. A color change (typically to orange or deep red) indicates ylide formation. Stir the mixture for 1 hour at 0 °C.
-
Wittig Reaction: To the ylide solution at 0 °C, add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a few drops of water.
-
Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Isotopic Labeling via Grignard Reaction with Labeled CO₂
This protocol details the synthesis of an isotopically labeled carboxylic acid.
Materials:
-
Alkyl or aryl halide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Isotopically labeled carbon dioxide ([¹³C]CO₂ or [¹⁴C]CO₂) gas or solid (dry ice)
-
Hydrochloric acid (HCl), 1 M
-
Standard glassware for Grignard reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Carboxylation: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Bubble the isotopically labeled CO₂ gas through the solution or carefully add crushed, labeled dry ice in small portions.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the isotopically labeled carboxylic acid.
Visualizing the Workflow and Mechanisms
To further clarify these processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction for isotopic labeling.
Comparative Experimental Workflow
Caption: Comparative workflow for isotopic labeling methodologies.
Conclusion: Selecting the Optimal Isotopic Labeling Strategy
The choice of an isotopic labeling strategy is dictated by the specific requirements of the research question, including the desired functional group, stereochemistry, and the overall synthetic route. While the direct application of isotopically labeled this compound remains to be explored, the principles of the Horner-Wadsworth-Emmons reaction suggest it as a highly promising method for the introduction of labeled vinyl cyanide moieties. Its key advantages, including high stereoselectivity and ease of purification, make it a strong contender against the classical Wittig reaction. For the introduction of a labeled carboxylic acid, the Grignard reaction with labeled CO₂ remains a highly efficient and straightforward method.
This guide provides the foundational knowledge for researchers to make informed decisions when designing their isotopic labeling experiments. The provided protocols offer a starting point for the practical implementation of these powerful techniques, ultimately enabling a deeper understanding of complex chemical and biological systems.
References
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206–2230.
-
Chem Help ASAP. (2022, April 27). Wittig & HWE Reactions - Alkene Synthesis (IOC 39). Retrieved from [Link]
- Correa, A., & Martín, R. (2009). Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide. Journal of the American Chemical Society, 131(44), 15974–15975.
- Saunders, W. H., & Finkelstein, M. (1965). SYNTHESIS OF ISOTOPICALLY LABELLED OLEFINS VIA THE WITTIG REACTION. Canadian Journal of Chemistry, 43(6), 1548-1554.
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
- Singleton, D. A., & Hang, C. (2014). Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates. Journal of the American Chemical Society, 136(38), 13158–13161.
-
ChemistNate. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). Retrieved from [Link]
- Fones, W. S. (1951). The Synthesis of Isotopically Labeled Olefins via the Wittig Reaction. Journal of the American Chemical Society, 73(5), 2247-2248.
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
- Tjutrins, J., et al. (2023).
- Michalak, M., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7203.
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. delval.edu [delval.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diisopropyl (cyanomethyl)phosphonate
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like diisopropyl (cyanomethyl)phosphonate is a matter of paramount importance. This guide provides a detailed, step-by-step framework for the safe management and disposal of this organophosphorus compound, moving beyond mere compliance to instill a culture of safety and environmental responsibility within the laboratory. Our focus is on providing not just a protocol, but a deep understanding of the chemical principles that underpin these safety measures.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a reactive organophosphorus compound that presents multiple hazards. Safety Data Sheets (SDS) consistently highlight its potential to cause severe skin burns and eye damage , respiratory irritation , and that it is toxic if swallowed or in contact with skin .[1] The presence of the cyanomethyl group introduces the additional hazard of potential cyanide exposure if the compound is improperly handled or degraded.
Before any handling or disposal procedures are initiated, a thorough review of the substance's SDS is mandatory. All personnel must be equipped with and trained in the use of appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | To prevent skin contact with the corrosive and toxic liquid. |
| Eye Protection | Chemical splash goggles and a face shield | To provide complete protection against splashes to the eyes and face. |
| Lab Coat | Chemical-resistant, long-sleeved | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of vapors, which can cause respiratory irritation.[1] |
Immediate Spill Response: Containment and Decontamination
In the event of a spill, immediate and decisive action is critical to mitigate exposure and prevent the spread of contamination.
Experimental Protocol: Spill Decontamination
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading.
-
Neutralize (for some organophosphates): While some general guidance for organophosphates suggests neutralization with household bleach, this is not recommended for this compound due to the potential for the release of toxic cyanide gas.[2]
-
Absorb and Collect: Once contained, absorb the spilled material with the inert absorbent. Work from the outside of the spill inward to minimize contamination.
-
Package Waste: Carefully scoop the absorbent material and any contaminated debris into a clearly labeled, sealable hazardous waste container.
-
Decontaminate Surfaces: Wipe the spill area with a cloth dampened with a 10% bleach solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.[3]
-
Dispose of PPE: Remove and dispose of all contaminated PPE as hazardous waste.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Disposal Procedures: A Two-Tiered Approach
The disposal strategy for this compound is dictated by the quantity of waste. Small, laboratory-scale quantities can be chemically neutralized before collection, while larger or bulk quantities should be directly prepared for hazardous waste pickup.
For small quantities of this compound, alkaline hydrolysis is a recognized method for breaking down the toxic organophosphorus ester bonds.[4] This procedure should be performed in a certified chemical fume hood with strict adherence to safety protocols.
The Chemistry of Alkaline Hydrolysis:
Under basic conditions, the hydroxide ion (OH-) acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphonate. This leads to the cleavage of the ester bonds, resulting in the formation of isopropanol and the corresponding phosphonic acid salt. The cyanomethyl group is hydrolyzed to a carboxylate salt and ammonia, which is a safer pathway than acidic hydrolysis that could potentially generate hydrogen cyanide gas.[5][6]
Experimental Protocol: Alkaline Hydrolysis for Neutralization
-
Prepare the Hydrolysis Solution: In a designated flask within a chemical fume hood, prepare a 10% (w/v) solution of sodium hydroxide (NaOH) in water. Stir until the NaOH is completely dissolved. Caution: This solution is highly corrosive.
-
Cool the Solution: Place the NaOH solution in an ice bath to cool. The hydrolysis reaction is exothermic, and starting at a lower temperature helps to control the reaction rate.
-
Slow Addition of the Phosphonate: Slowly and carefully add the this compound waste to the cooled NaOH solution with continuous stirring. A 1:10 ratio of phosphonate to NaOH solution (by volume) is recommended.
-
Monitor the Reaction: Continue to stir the mixture in the fume hood at room temperature for at least 12 hours to ensure complete hydrolysis. The flask should be loosely capped to prevent pressure buildup.
-
Neutralize the Solution: After the hydrolysis period, test the pH of the solution. It will be highly basic. Neutralize the solution by slowly adding a dilute acid (e.g., 1M HCl) until the pH is between 6 and 8.
-
Package for Disposal: Transfer the neutralized aqueous solution into a clearly labeled hazardous waste container for aqueous chemical waste.
Diagram: Decision Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
For larger quantities of this compound, in-lab neutralization is not recommended due to the potential for a large-scale exothermic reaction.
Procedural Steps for Bulk Disposal:
-
Container Selection: Ensure the waste is stored in its original container or a compatible, properly sealed, and labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong acids and oxidizers.
-
EHS Pickup: Arrange for a hazardous waste pickup with your institution's EHS department. Provide them with an accurate description of the waste.
Regulatory Compliance: Navigating RCRA
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA).[7] Since this chemical is not specifically listed as a "P" or "U" listed hazardous waste, its classification is based on its characteristics:
-
Toxicity (D-code): As an organophosphorus compound with known toxicity, it would likely be classified as a toxic hazardous waste. The specific D-code would be determined by a Toxicity Characteristic Leaching Procedure (TCLP) if required by your EHS department.
-
Corrosivity (D002): If the waste is in a solution with a pH less than or equal to 2 or greater than or equal to 12.5, it is considered corrosive.[7] The alkaline hydrolysis waste stream prior to neutralization would fall under this category.
-
Reactivity (D003): Wastes that can generate toxic gases, such as cyanide, when exposed to a certain pH range can be classified as reactive.[7]
It is the responsibility of the waste generator (the laboratory) to properly characterize the waste.[8] Always consult with your institution's EHS department for guidance on proper waste characterization and to ensure compliance with all federal, state, and local regulations. The ultimate disposal method for this hazardous waste is typically high-temperature incineration at a licensed facility.[9]
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards, implementing robust safety protocols, and adhering to established disposal procedures, we can ensure the well-being of our researchers and protect the environment. This guide serves as a foundational resource, and it is incumbent upon every laboratory professional to remain vigilant and informed about the best practices in chemical waste management.
References
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
- Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. (2014). Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation. The Journal of physical chemistry. B, 118(26), 7337–7348.
-
Clemson University. (2021). Pesticide Spill: Safe Management & Cleanup Guidelines. Retrieved from [Link]
-
West Virginia University Environmental Health and Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
-
ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1990). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume V Pesticide and Cyanide. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
Sources
- 1. Efficient microwave-assisted selective alkaline hydrolysis of diversely substituted phosphonate esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. byjus.com [byjus.com]
- 7. epa.gov [epa.gov]
- 8. alsglobal.com [alsglobal.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Diisopropyl (cyanomethyl)phosphonate
Researchers, scientists, and drug development professionals handling Diisopropyl (cyanomethyl)phosphonate must operate with the highest level of caution. This organophosphonate compound presents significant health risks, being highly toxic and corrosive.[1][2] Ingestion, inhalation, or skin contact can be fatal, and it can cause severe burns to the skin and eyes, as well as respiratory irritation.[1][2] This guide provides essential, immediate safety and logistical information, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the safety of all laboratory personnel.
Understanding the Hazard: Why This PPE is Critical
This compound is a colorless to pale yellow liquid that is highly toxic upon absorption through any route.[1] Its corrosive nature means it can rapidly cause severe damage to living tissue.[2] The primary goal of a robust PPE protocol is to establish multiple, redundant barriers between the researcher and the chemical, thereby minimizing the risk of accidental exposure. The causality behind each PPE recommendation is grounded in mitigating these specific, severe hazards.
Part 1: The Core Ensemble of Your Protective Gear
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks of exposure. However, a baseline of maximum protection is the necessary starting point for any work with this compound.
Primary Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even donned, the primary handling of this compound must occur within a certified and properly functioning chemical fume hood. This engineering control is non-negotiable and serves to contain vapors and prevent inhalation, which can be fatal.[2] Ensure that the fume hood has a recent certification and that the sash is kept at the lowest possible height during manipulations.
Essential Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound. The rationale for each selection is detailed in the subsequent sections.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Provides a primary barrier against skin contact and allows for safe removal of the outer glove if contamination occurs. |
| Body Protection | Chemical-resistant lab coat or disposable coveralls | Protects underlying clothing and skin from splashes and spills. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Goggles provide a seal around the eyes, while a face shield protects the entire face from splashes. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | Essential for preventing the inhalation of toxic vapors, especially in the event of a spill outside of a fume hood. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
A Deeper Dive into Your Protective Layers
Hand Protection: The Critical Interface
Your hands are the most likely part of your body to come into direct contact with chemicals. Therefore, robust hand protection is paramount.
-
Double-Gloving: Always wear two pairs of chemical-resistant gloves. The outer glove can be removed and disposed of immediately if you suspect contamination, without exposing your skin.
-
Material Choice: Nitrile gloves are a common and effective choice for protection against a wide range of chemicals. Always consult the glove manufacturer's compatibility chart for specific breakthrough times for organophosphates.
-
Proper Technique: Inspect gloves for any signs of damage before use. When removing gloves, do so without touching the outside of the glove with your bare skin.
Body Protection: Shielding Against the Unseen
A standard cotton lab coat is insufficient.
-
Chemical-Resistant Lab Coat: Opt for a lab coat made of materials that repel liquids.
-
Disposable Coveralls: For procedures with a higher risk of splashing or for spill cleanup, disposable chemical-resistant coveralls (e.g., Tyvek suits) are recommended.[3] These provide full-body protection and can be disposed of as hazardous waste.[3]
Eye and Face Protection: An Absolute Necessity
This compound can cause severe eye damage.[2]
-
Chemical Splash Goggles: These are essential as they form a seal around your eyes, protecting them from splashes from all angles. Standard safety glasses do not provide adequate protection.
-
Full-Face Shield: A full-face shield should be worn in addition to chemical splash goggles. This provides a secondary layer of protection for your entire face.
Respiratory Protection: Guarding Your Airways
Given that inhalation of this compound can be fatal, respiratory protection is a critical component of your PPE.[2]
-
NIOSH-Approved Respirator: A NIOSH-approved respirator is required.[4] The specific type of respirator and cartridge will depend on the concentration of the chemical and the nature of the work. For most laboratory-scale work within a fume hood, a half-mask respirator with organic vapor cartridges may be sufficient as a precautionary measure. However, for any work outside of a fume hood, or in the event of a spill, a full-face respirator with appropriate cartridges is necessary.
-
Fit Testing: A respirator is only effective if it forms a tight seal with your face. All users of tight-fitting respirators must be fit-tested annually.
Part 2: Operational Plans - From Donning to Disposal
A successful safety protocol extends beyond simply having the right equipment. It involves a systematic approach to its use and disposal.
Step-by-Step Donning and Doffing of PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Coveralls: Put on your protective body covering.
-
Inner Gloves: Don your first pair of gloves.
-
Respirator: Perform a seal check and put on your respirator.
-
Goggles and Face Shield: Put on your eye and face protection.
-
Outer Gloves: Don your second pair of gloves, ensuring they go over the cuffs of your lab coat or coveralls.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Lab Coat/Coveralls: Remove your body protection, turning it inside out as you do so to contain any contamination.
-
Face Shield and Goggles: Remove your face and eye protection.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove and discard the inner pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Workflow for Safe Handling
The following diagram illustrates the decision-making process for handling this compound safely.
Caption: Decision workflow for handling this compound.
Disposal Plan: A Critical Final Step
All disposable PPE that has been in contact with this compound, as well as any contaminated materials, must be treated as hazardous waste.
-
Waste Segregation: Have a designated, labeled hazardous waste container readily accessible in the work area.
-
Immediate Disposal: Place all contaminated disposable items, including gloves, coveralls, and any cleaning materials, directly into the hazardous waste container.
-
Chemical Waste: Unused or waste this compound must be disposed of according to your institution's hazardous waste guidelines.[2][5] Never pour it down the drain.[2]
Part 3: Emergency Preparedness
Even with the best precautions, accidents can happen. Immediate and correct action is vital.
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air immediately.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.
Spill Response
For any spill, evacuate the immediate area and alert your institution's environmental health and safety department. Small spills within a fume hood may be manageable by trained personnel wearing appropriate PPE, including a full-face respirator. Use an inert absorbent material to contain the spill, and then collect it into a sealed container for hazardous waste disposal.
This guide is intended to provide a comprehensive overview of the necessary PPE and safety procedures for handling this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
-
Haz-Map. (n.d.). Diisopropyl cyanomethylphosphonate - Hazardous Agents. Retrieved from [Link]
-
Isbister, G. K., & Roberts, M. S. (2007). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 69–77. Retrieved from [Link]
-
Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
-
BASF. (n.d.). Minimize Exposure with Personal Protective Equipment. Retrieved from [Link]
-
University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: I. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A. Retrieved from [Link]
Sources
- 1. Diisopropyl cyanomethylphosphonate - Hazardous Agents | Haz-Map [haz-map.com]
- 2. fishersci.com [fishersci.com]
- 3. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
